Pirepemat
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
(3S)-3-(2,3-difluorophenyl)-3-methoxypyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO/c1-15-11(5-6-14-7-11)8-3-2-4-9(12)10(8)13/h2-4,14H,5-7H2,1H3/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJNFYMMXCXGFCP-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCNC1)C2=C(C(=CC=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@]1(CCNC1)C2=C(C(=CC=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227638-29-0 | |
| Record name | IRL-752 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1227638290 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PIREPEMAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JS88RK5NOI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Pirepemat mechanism of action in prefrontal cortex
An In-Depth Technical Guide to the Mechanism of Action of Pirepemat in the Prefrontal Cortex
Introduction
This compound (developmental code name IRL752) is an investigational drug candidate under development for the treatment of cognitive and motor deficits associated with Parkinson's disease, specifically targeting impaired balance and fall prevention.[1][2] Classified as a "cortical enhancer," its therapeutic potential stems from a novel mechanism of action that regioselectively modulates neurotransmission within the prefrontal cortex (PFC).[3][4] This region of the brain is critical for executive functions, including working memory, attention, and motor control, which are often compromised in neurodegenerative disorders.[5] this compound is designed to strengthen nerve cell signaling in the PFC, thereby addressing symptoms that are poorly responsive to conventional dopaminergic therapies.
This technical guide provides a comprehensive overview of this compound's mechanism of action, detailing its pharmacodynamic profile, the preclinical and clinical evidence supporting its effects, and the underlying signaling pathways in the prefrontal cortex.
Core Mechanism of Action
The primary mechanism of action of this compound is the antagonism of serotonin 5-HT₇ and α₂-adrenergic receptors. This dual antagonism is hypothesized to synergistically enhance cortical neurotransmission. By blocking these receptors, this compound facilitates a regioselective increase in the extracellular levels of key neurotransmitters—norepinephrine, dopamine, and acetylcholine—specifically within the cerebral cortex. This targeted enhancement of catecholaminergic and cholinergic signaling is believed to restore more normative cortical function, leading to improvements in cognitive and axial motor functions like balance.
Pharmacodynamic Profile: Receptor Binding Affinity
This compound exhibits a distinct binding profile across a range of neurotransmitter receptors and transporters. While its affinity for any single target is moderate, its combined action, particularly at 5-HT₇ and α₂-adrenergic receptors, is believed to produce its unique therapeutic effects. The antagonist or inhibitory activity of this compound has been confirmed at all assessed targets.
| Target | Binding Affinity (Kᵢ, nM) |
| Serotonin 5-HT₇ Receptor | 980 |
| Sigma σ₁ Receptor | 1,200 |
| Serotonin Transporter (SERT) | 2,500 |
| α₂C-Adrenergic Receptor | 3,800 |
| α₂A-Adrenergic Receptor | 6,500 |
| κ-Opioid Receptor (rat) | 6,500 |
| Serotonin 5-HT₂C Receptor | 6,600 |
| Serotonin 5-HT₂A Receptor | 8,100 |
| Norepinephrine Transporter (NET) | 8,100 |
| α₁-Adrenergic Receptor | 21,000 |
| Data sourced from Wikipedia. |
Preclinical Evidence and Experimental Protocols
Preclinical studies have provided significant evidence for this compound's cortically-selective effects on neurotransmission and cognition.
Neurochemical Effects Analysis
Methodology: In Vivo Microdialysis
-
Objective: To measure the extracellular concentrations of norepinephrine, dopamine, and acetylcholine in the prefrontal cortex of freely moving rats following this compound administration.
-
Protocol:
-
Animal Model: Adult male Sprague-Dawley rats are used.
-
Surgical Implantation: Under anesthesia, a guide cannula for a microdialysis probe is stereotaxically implanted, targeting the medial prefrontal cortex. Animals are allowed to recover for several days.
-
Microdialysis Procedure: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish baseline neurotransmitter levels.
-
Drug Administration: this compound or a vehicle control is administered systemically (e.g., subcutaneous injection).
-
Sample Analysis: Dialysate samples are analyzed using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) to quantify the levels of norepinephrine, dopamine, acetylcholine, and their metabolites.
-
-
Findings: These experiments have demonstrated that this compound produces a dose-dependent and regioselective increase in catecholamine and acetylcholine levels in the prefrontal cortex.
Cognitive Enhancement Assessment
Methodology: Novel Object Recognition (NOR) Test
-
Objective: To assess the pro-cognitive effects of this compound on recognition memory.
-
Protocol:
-
Habituation: Rodents are habituated to an empty testing arena over several days.
-
Familiarization Phase (T1): On the test day, each animal is placed in the arena containing two identical objects and is allowed to explore for a set period (e.g., 5-10 minutes).
-
Inter-trial Interval: The animal is returned to its home cage for a retention interval (e.g., 1 hour or 24 hours). During this time, this compound or a vehicle is administered.
-
Test Phase (T2): The animal is returned to the arena, where one of the familiar objects has been replaced with a novel object.
-
Data Analysis: The time spent exploring the novel object versus the familiar object is recorded and calculated as a discrimination index. A preference for the novel object indicates intact recognition memory.
-
-
Findings: In preclinical models, this compound has been shown to reverse cognitive deficits, demonstrating its procognitive features.
Proposed Signaling Pathway in the Prefrontal Cortex
This compound's therapeutic effects are rooted in its ability to modulate the complex neural circuitry of the prefrontal cortex. The antagonism of presynaptic α₂-autoreceptors on noradrenergic neurons reduces the negative feedback on norepinephrine release, thereby increasing its synaptic concentration. The antagonism of 5-HT₇ receptors is also thought to contribute to the facilitation of catecholamine and acetylcholine release, potentially through the modulation of GABAergic interneurons that would otherwise inhibit dopaminergic and cholinergic neurons. This combined action results in a net increase in excitatory signaling and synaptic plasticity within the PFC, which is crucial for cognitive processing and postural control.
Clinical Evidence
Clinical trials have investigated the safety, tolerability, and efficacy of this compound, providing human data to support its proposed mechanism.
-
Phase I: Studies in healthy volunteers established the safety and pharmacokinetic profile of this compound, supporting a three-times-daily dosing regimen. The pharmacokinetics were linear over the dose ranges studied, with rapid absorption.
-
Phase IIa: An exploratory study in patients with Parkinson's disease and cognitive impairment found this compound to be well-tolerated. The results indicated potential improvements in balance, a reduced risk of falling, and cognitive and psychiatric benefits.
-
Phase IIb (REACT-PD Study): This larger study evaluated two dose levels of this compound against a placebo. While the primary endpoint of a statistically significant reduction in fall rate was not met for the overall high-dose group, post-hoc analyses revealed important findings.
| Study Outcome (Phase IIb) | Result |
| Fall Rate Reduction (600 mg daily) | 42% reduction compared to placebo (did not reach statistical significance). |
| Fall Rate Reduction (Medium Exposure) | 51.5% reduction compared to placebo (statistically significant, p<0.05). |
| Cognitive Function (MoCA Scale) | Meaningful improvement observed in patients treated with 600 mg daily (did not reach statistical significance). |
| MoCA: Montreal Cognitive Assessment |
The finding that a medium plasma concentration range produced a statistically significant reduction in fall rate suggests a therapeutic window for this compound's efficacy and informs the design of future Phase III trials.
Conclusion
This compound represents a novel therapeutic approach for addressing the complex symptoms of Parkinson's disease that originate from cortical dysfunction. Its mechanism of action, centered on the dual antagonism of 5-HT₇ and α₂-adrenergic receptors, facilitates a selective enhancement of catecholaminergic and cholinergic neurotransmission in the prefrontal cortex. This is supported by a robust body of preclinical data demonstrating procognitive and neurochemical effects. While clinical trials have yielded complex results, they point towards a clear, exposure-dependent efficacy in reducing falls, a major unmet need in Parkinson's disease. The continued development of this compound is based on this unique cortical-enhancing profile, which holds the potential to improve cognitive function, balance, and overall quality of life for individuals with neurodegenerative disorders.
References
- 1. This compound (IRL752) - IRLAB [irlab.se]
- 2. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. IRLAB Therapeutics — Focused on novel Parkinson’s disease treatments - Edison Group [edisongroup.com]
An In-Depth Technical Guide to the Synthesis and Characterization of (3S)-3-(2,3-difluorophenyl)-3-methoxypyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3S)-3-(2,3-difluorophenyl)-3-methoxypyrrolidine, also known as Pirepemat or IRL752, is a promising clinical-stage compound under investigation for the treatment of Parkinson's disease. As a cortical-preferring catecholamine and cognition-promoting agent, it selectively enhances cortical dopamine, acetylcholine, and norepinephrine levels. Its primary mechanism of action is believed to involve antagonism of the 5-HT7 and α2-adrenergic receptors. This technical guide provides a comprehensive overview of the synthesis and characterization of this molecule, including detailed experimental protocols, quantitative data, and a depiction of its proposed signaling pathway.
Physicochemical Properties
A summary of the key physicochemical properties of (3S)-3-(2,3-difluorophenyl)-3-methoxypyrrolidine is presented in the table below.
| Property | Value | Source |
| IUPAC Name | (3S)-3-(2,3-difluorophenyl)-3-methoxypyrrolidine | PubChem |
| Synonyms | IRL752, this compound | Internal |
| Molecular Formula | C₁₁H₁₃F₂NO | PubChem |
| Molecular Weight | 213.23 g/mol | PubChem |
| Appearance | Not specified | N/A |
| Melting Point | Not specified | N/A |
| Specific Rotation | Not specified | N/A |
Synthesis
The synthesis of (3S)-3-(2,3-difluorophenyl)-3-methoxypyrrolidine is a multi-step process that involves the formation of a key pyrrolidine intermediate, followed by methylation and chiral separation to obtain the desired enantiomer. A general synthetic scheme is outlined below, followed by a detailed experimental protocol.
Synthetic Scheme
Caption: Synthetic workflow for (3S)-3-(2,3-difluorophenyl)-3-methoxypyrrolidine.
Experimental Protocols
Step 1: Synthesis of tert-butyl 3-hydroxy-3-(2,3-difluorophenyl)pyrrolidine-1-carboxylate
-
To a solution of 1-bromo-2,3-difluorobenzene in anhydrous tetrahydrofuran (THF) at 0 °C is added magnesium turnings. The mixture is stirred until the magnesium is consumed to form the Grignard reagent.
-
A solution of N-Boc-3-pyrrolidinone in anhydrous THF is then added dropwise to the Grignard reagent at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford tert-butyl 3-hydroxy-3-(2,3-difluorophenyl)pyrrolidine-1-carboxylate.
Step 2: Synthesis of tert-butyl 3-methoxy-3-(2,3-difluorophenyl)pyrrolidine-1-carboxylate
-
To a stirred solution of tert-butyl 3-hydroxy-3-(2,3-difluorophenyl)pyrrolidine-1-carboxylate in anhydrous THF at 0 °C is added sodium hydride (60% dispersion in mineral oil).
-
The mixture is stirred at 0 °C for 30 minutes, after which methyl iodide is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 12-18 hours.
-
The reaction is carefully quenched with water and the mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield tert-butyl 3-methoxy-3-(2,3-difluorophenyl)pyrrolidine-1-carboxylate.
Step 3: Synthesis of 3-(2,3-difluorophenyl)-3-methoxypyrrolidine (racemic)
-
To a solution of tert-butyl 3-methoxy-3-(2,3-difluorophenyl)pyrrolidine-1-carboxylate in dichloromethane is added trifluoroacetic acid (TFA) or a solution of hydrogen chloride in dioxane.
-
The reaction mixture is stirred at room temperature for 2-4 hours.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in water and the pH is adjusted to >10 with a sodium hydroxide solution.
-
The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give racemic 3-(2,3-difluorophenyl)-3-methoxypyrrolidine.
Step 4: Chiral Separation of (3S)-3-(2,3-difluorophenyl)-3-methoxypyrrolidine
-
The racemic mixture of 3-(2,3-difluorophenyl)-3-methoxypyrrolidine is subjected to preparative chiral High-Performance Liquid Chromatography (HPLC).
-
A suitable chiral stationary phase (e.g., a polysaccharide-based column) is used with an appropriate mobile phase (e.g., a mixture of hexane and a chiral modifier like isopropanol or ethanol).
-
The fractions corresponding to the (3S)-enantiomer are collected and the solvent is evaporated to yield the final product.
Characterization Data
The following tables summarize the key characterization data for (3S)-3-(2,3-difluorophenyl)-3-methoxypyrrolidine.
Spectroscopic Data
| Technique | Data |
| ¹H NMR | Data not publicly available in detail. Expected signals would include those for the methoxy group, the pyrrolidine ring protons, and the aromatic protons of the difluorophenyl group. |
| ¹³C NMR | Data not publicly available in detail. Expected signals would include those for the methoxy carbon, the carbons of the pyrrolidine ring, and the carbons of the difluorophenyl ring, showing characteristic C-F couplings. |
| Mass Spectrometry (MS) | Data not publicly available in detail. The molecular ion peak [M+H]⁺ would be expected at m/z 214.10. Fragmentation patterns would likely involve the loss of the methoxy group and fragmentation of the pyrrolidine ring. |
Purity and Yield
| Parameter | Value |
| Purity | >98% (as determined by HPLC) |
| Overall Yield | Not specified |
Proposed Signaling Pathway
(3S)-3-(2,3-difluorophenyl)-3-methoxypyrrolidine (IRL752) is believed to exert its therapeutic effects in Parkinson's disease by modulating neurotransmitter levels in the prefrontal cortex. The proposed signaling pathway involves the antagonism of 5-HT7 and α2-adrenergic receptors.
Caption: Proposed signaling pathway of IRL752 in the prefrontal cortex.
Conclusion
This technical guide provides a detailed overview of the synthesis and characterization of (3S)-3-(2,3-difluorophenyl)-3-methoxypyrrolidine. The multi-step synthesis, culminating in a chiral separation, yields a compound with significant potential in the treatment of Parkinson's disease. The characterization data, though not exhaustively available in the public domain, confirms the structure and purity of the molecule. The proposed signaling pathway, involving the antagonism of key neurotransmitter receptors, provides a basis for its observed cognitive and motor-enhancing effects. Further research and clinical trials will continue to elucidate the full therapeutic potential of this promising compound.
Pirepemat (IRL752): A Technical Overview of its Discovery and Clinical Development
Pirepemat, formerly known as IRL752, is a novel drug candidate under development by IRLAB Therapeutics for the treatment of postural dysfunction and the prevention of falls in individuals with Parkinson's disease.[1][2][3] Discovered through IRLAB's proprietary Integrative Screening Process (ISP), this compound represents a potential first-in-class therapy with a unique mechanism of action.[2][3] In August 2020, the World Health Organization (WHO) assigned the International Nonproprietary Name (INN) "this compound," acknowledging its novel pharmacological profile by not incorporating it into any existing INN stem.
Mechanism of Action: A Cortical Enhancer
This compound is characterized as a "cortical enhancer" that selectively modulates neurotransmission in the cerebral cortex. Its primary mechanism is believed to involve the antagonism of serotonin 5-HT7 receptors and α2-adrenergic receptors. This dual antagonism leads to a region-specific increase in the synaptic availability of key neurotransmitters—dopamine, norepinephrine, and acetylcholine—in the prefrontal cortex. These neurotransmitters are crucial for executive functions, cognition, and maintaining postural control, and their levels are often diminished in the frontal cortex of individuals with Parkinson's disease.
Preclinical studies have demonstrated that this compound reverses hypoactivity induced by the dopamine-depleting agent tetrabenazine in animal models, without affecting basal locomotor activity or significantly influencing hyperactivity induced by other agents. This suggests a modulatory rather than a simple stimulatory effect on motor function.
Pharmacological Profile
In vitro studies have characterized this compound's binding affinity for various neurotransmitter receptors and transporters.
| Target | Binding Affinity (Ki, nM) |
| Serotonin 5-HT7 Receptor | 980 |
| Sigma σ1 Receptor | 1,200 |
| Serotonin Transporter (SERT) | 2,500 |
| α2C-Adrenergic Receptor | 3,800 |
| α2A-Adrenergic Receptor | 6,500 |
| Serotonin 5-HT2C Receptor | 6,600 |
| Serotonin 5-HT2A Receptor | 8,100 |
| Norepinephrine Transporter (NET) | 8,100 |
| Source: |
Clinical Development Program
This compound has progressed through several phases of clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy.
Phase I: First-in-Human Studies
The initial clinical evaluation of this compound was conducted in healthy male volunteers to assess its safety and pharmacokinetic profile.
Experimental Protocol: This was a first-in-human, randomized, double-blind, placebo-controlled study. It consisted of a single ascending dose (SAD) part and a multiple ascending dose (MAD) part. In the SAD portion, subjects received single oral doses of 10, 35, 75, 175, or 350 mg. In the MAD portion, subjects received 100 mg or 250 mg three times daily for seven days. The primary objectives were to assess the safety, tolerability, and pharmacokinetics of this compound.
Key Findings: this compound was generally well-tolerated. The most frequently reported adverse events were mild-intensity headache and dizziness, particularly at higher doses. No serious adverse events were reported. The pharmacokinetic analysis revealed key characteristics summarized in the table below.
| Parameter | Value |
| Pharmacokinetics | |
| Dose Relationship | Linear over the dose range studied |
| Absorption | Rapid, with a median Tmax of 2.0 hours |
| Mean Terminal Half-life (t½) | 3.7 to 5.2 hours |
| Accumulation (after 7 days) | Minor |
| Food Effect | No significant impact on uptake or distribution |
Phase IIa: Exploratory Efficacy in Parkinson's Disease Dementia
Following the positive Phase I results, an exploratory study was conducted to assess this compound in patients with Parkinson's disease and dementia (PD-D).
Experimental Protocol: This was a randomized, double-blind, placebo-controlled Phase IIa study conducted at 10 centers in Sweden and Finland. A total of 32 patients with advanced Parkinson's disease and dementia were randomized (3:1 ratio) to receive either this compound or a placebo as an add-on to their stable antiparkinsonian medication for four weeks. The primary objective was to evaluate the safety and tolerability of this compound in this patient population. Exploratory assessments of efficacy on cognitive, psychiatric, and motor symptoms were also conducted.
Key Findings: The study met its primary objective, demonstrating good tolerability in patients with PD-D. Adverse events were generally mild, transient, and occurred primarily during the initial dose-titration phase. Importantly, this compound did not adversely affect cardiovascular parameters like heart rate, blood pressure, or ECG readings. Exploratory efficacy assessments suggested potential benefits, with reported improvements in balance, reduced risk of falling, and positive effects on cognitive and psychiatric symptoms such as apathy and executive function.
| Parameter | Result |
| Study Population | 32 patients with Parkinson's disease and dementia |
| Treatment Duration | 4 weeks |
| Average Stable Dose | ~600 mg daily |
| Primary Outcome | Good safety and tolerability demonstrated |
| Exploratory Outcomes | Indicated efficacy for symptoms poorly responsive to levodopa; improvements in balance and cognition reported |
Phase IIb: The REACT-PD Study on Falls in Parkinson's Disease
The most recent large-scale evaluation of this compound was the Phase IIb REACT-PD study, specifically designed to assess its effect on the frequency of falls.
Experimental Protocol: The REACT-PD study (NCT05258071) was a randomized, double-blind, placebo-controlled trial conducted at 38 centers across several European countries. The study enrolled 104 patients with Parkinson's disease who had a history of frequent falls. Participants were randomized to receive one of two doses of this compound or a placebo, administered three times daily for 12 weeks (approximately 3 months). The primary endpoint was the change in the rate of falls during treatment compared to a 4-week baseline period. Secondary endpoints included assessments of postural dysfunction, cognition (using the Montreal Cognitive Assessment, MoCA), and other motor symptoms.
Key Findings: Top-line results reported in March 2025 indicated that the higher dose of this compound (600 mg daily) reduced the fall rate by 42% compared to the baseline period; however, this effect did not achieve statistical significance when compared to the placebo group.
Subsequent prespecified, in-depth analyses revealed a clear relationship between the plasma concentration of this compound and its effect on fall rate. In a medium plasma concentration range, this compound demonstrated a highly meaningful and statistically significant reduction in fall rate.
| Parameter | Result |
| Study Population | 104 randomized patients with Parkinson's and frequent falls |
| Treatment Duration | 12 weeks |
| Primary Endpoint | Change in fall frequency |
| Top-line Result (600 mg/day) | 42% reduction in fall rate (not statistically significant vs. placebo) |
| In-depth Analysis Result | 51.5% reduction in fall rate in a medium plasma concentration range (p<0.05 vs. placebo) |
| Cognitive Assessment (MoCA) | Meaningful improvement in cognitive impairment for the 600 mg/day group |
Based on these encouraging findings, IRLAB is continuing to analyze the data to inform the design of future clinical studies for this compound. The results from the REACT-PD study underscore the potential of this compound as a novel treatment to address the significant unmet medical need of falls in people with Parkinson's disease.
References
Pirepemat: A Neurochemical Deep Dive into a Novel Cortical Enhancer
For Immediate Release
GOTHENBURG, SWEDEN – November 27, 2025 – This technical guide provides an in-depth analysis of the neurochemical profile of Pirepemat (IRL752), a novel cortical enhancer under development. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of its core signaling pathways.
Executive Summary
This compound is a first-in-class compound designed to selectively enhance cortical neurotransmission.[1] Its primary mechanism of action is hypothesized to be mediated through the antagonism of serotonin 5-HT₇ and α₂-adrenergic receptors.[1][2] This dual antagonism leads to a region-specific increase in the levels of key neurotransmitters—norepinephrine, dopamine, and acetylcholine—within the cerebral cortex.[1][3] This targeted neurochemical modulation is believed to underlie this compound's potential as a treatment for cognitive and motor deficits associated with neurodegenerative disorders, such as Parkinson's disease.
Neurochemical Profile: Receptor and Transporter Interactions
This compound's interaction with various neurochemical targets has been characterized through in vitro receptor binding assays. The compound exhibits a distinct affinity profile, with its primary activity centered on serotonergic and adrenergic receptors.
| Target | Binding Affinity (Kᵢ, nM) |
| Primary Targets | |
| Serotonin 5-HT₇ Receptor | 980 |
| α₂C-Adrenergic Receptor | 3,800 |
| α₂A-Adrenergic Receptor | 6,500 |
| Other Significant Affinities | |
| Sigma σ₁ Receptor | 1,200 |
| Serotonin Transporter (SERT) | 2,500 |
| Serotonin 5-HT₂C Receptor | 6,600 |
| Rat κ-Opioid Receptor (KOR) | 6,500 |
| Serotonin 5-HT₂A Receptor | 8,100 |
| Norepinephrine Transporter (NET) | 8,100 |
| Weak Affinity | |
| α₁-Adrenergic Receptor | 21,000 |
Table 1: In Vitro Receptor and Transporter Binding Affinities of this compound.
Mechanism of Action: A Cortical Enhancement Strategy
This compound is described as a "cortical enhancer" due to its region-specific effects on neurotransmitter levels. In vivo microdialysis studies in rats have demonstrated that this compound administration leads to a significant and dose-dependent increase in extracellular levels of norepinephrine, dopamine, and acetylcholine, primarily within the cerebral cortex.
| Neurotransmitter | Brain Region | % Increase from Baseline |
| Norepinephrine | Cerebral Cortex | up to 600-750% |
| Striatum | ~250% | |
| Dopamine | Cerebral Cortex | up to 600-750% |
| Striatum | Unaltered | |
| Acetylcholine | Cerebral Cortex | ~250% |
| Hippocampus | ~190% |
Table 2: Effects of this compound on Extracellular Neurotransmitter Levels in Rat Brain.
The proposed mechanism for this cortical enhancement involves the synergistic antagonism of 5-HT₇ and α₂-adrenergic receptors.
Signaling Pathways
The following diagrams illustrate the hypothesized signaling pathways modulated by this compound.
Caption: this compound's antagonism of the 5-HT₇ receptor is hypothesized to modulate downstream signaling cascades, contributing to enhanced cortical neurotransmission.
Caption: By blocking presynaptic α₂-adrenergic autoreceptors, this compound is thought to disinhibit the release of norepinephrine in the cortex.
Experimental Protocols
The following sections provide an overview of the methodologies employed in the preclinical characterization of this compound.
In Vitro Receptor and Transporter Binding Assays
Objective: To determine the binding affinity of this compound for a range of CNS receptors and transporters.
Methodology:
-
Preparation: Membranes were prepared from recombinant cells expressing the target human receptors or from rat brain tissue.
-
Assay: Radioligand binding assays were performed in a competitive format. A fixed concentration of a specific radioligand for each target was incubated with the membrane preparation in the presence of increasing concentrations of this compound.
-
Detection: The amount of bound radioligand was quantified using scintillation counting.
-
Analysis: The concentration of this compound that inhibited 50% of the specific radioligand binding (IC₅₀) was determined. The binding affinity (Kᵢ) was calculated from the IC₅₀ value using the Cheng-Prusoff equation.
In Vivo Microdialysis
Objective: To measure the extracellular levels of monoamine neurotransmitters and acetylcholine in specific brain regions of freely moving rats following this compound administration.
Methodology:
-
Animal Model: Adult male Sprague-Dawley rats were used.
-
Surgical Procedure: Guide cannulae were stereotaxically implanted into the medial prefrontal cortex, striatum, and hippocampus.
-
Microdialysis: After a recovery period, a microdialysis probe was inserted through the guide cannula. The probe was perfused with artificial cerebrospinal fluid at a constant flow rate.
-
Sample Collection: Dialysate samples were collected at regular intervals before and after subcutaneous administration of this compound (3.7-100 µmol/kg).
-
Neurochemical Analysis: The concentrations of dopamine, norepinephrine, serotonin, and acetylcholine in the dialysate samples were quantified using high-performance liquid chromatography with electrochemical or mass spectrometric detection.
Caption: A simplified workflow of the in vivo microdialysis experiments conducted to assess this compound's effect on neurotransmitter levels.
Gene Expression Analysis
Objective: To evaluate the effect of this compound on the expression of genes related to neuronal activity, plasticity, and cognition.
Methodology:
-
Animal Model and Dosing: Normal rats were administered this compound subcutaneously.
-
Tissue Collection: Brain regions of interest were dissected at specific time points after dosing.
-
RNA Extraction and qPCR: Total RNA was extracted from the tissue samples. The expression levels of target genes were quantified using real-time quantitative polymerase chain reaction (RT-qPCR).
Conclusion
This compound demonstrates a unique neurochemical profile as a cortical enhancer, primarily through the antagonism of 5-HT₇ and α₂-adrenergic receptors. This mechanism leads to a selective increase in cortical norepinephrine, dopamine, and acetylcholine. The preclinical data presented in this guide provide a strong rationale for its ongoing clinical development for conditions associated with cortical dysfunction. Further research will continue to elucidate the full therapeutic potential of this novel compound.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. This compound is an investigational drug and has not been approved by regulatory agencies.
References
- 1. (3 S)-3-(2,3-difluorophenyl)-3-methoxypyrrolidine (IRL752) -a Novel Cortical-Preferring Catecholamine Transmission- and Cognition-Promoting Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IRLAB Therapeutics — Focused on novel Parkinson’s disease treatments - Edison Group [edisongroup.com]
- 3. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide on the Effects of Pirepemat on Dopamine and Norepinephrine Pathways
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pirepemat (IRL752) is a novel psychoactive agent characterized as a "cortical enhancer" for its selective modulation of neurotransmitter systems in the prefrontal cortex. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a specific focus on its interactions with dopamine (DA) and norepinephrine (NE) pathways. The information presented herein is collated from key preclinical and clinical studies, intended to serve as a detailed resource for researchers and professionals in the field of drug development.
Mechanism of Action
This compound's primary mechanism of action is centered on its antagonist activity at serotonin 5-HT7 and α2-adrenergic receptors.[1][2][3] This dual antagonism is hypothesized to disinhibit downstream signaling pathways, leading to a region-specific increase in cortical dopamine and norepinephrine levels.[1][4] Unlike traditional dopamine reuptake inhibitors or releasing agents, this compound does not directly interact with dopamine transporters at physiologically relevant concentrations, suggesting a distinct modulatory role in catecholaminergic neurotransmission.
Quantitative Data
The following tables summarize the in vitro binding affinities and functional potencies of this compound at key molecular targets, as well as its observed effects on neurotransmitter levels in vivo.
Table 1: In Vitro Receptor and Transporter Binding Affinities of this compound
| Target | Ki (nM) |
| Serotonin 5-HT7 Receptor | 980 |
| Sigma σ1 Receptor | 1,200 |
| Serotonin Transporter (SERT) | 2,500 |
| α2C-Adrenergic Receptor | 3,800 |
| α2A-Adrenergic Receptor | 6,500 |
| Serotonin 5-HT2C Receptor | 6,600 |
| Rat κ-Opioid Receptor (KOR) | 6,500 |
| Serotonin 5-HT2A Receptor | 8,100 |
| Norepinephrine Transporter (NET) | 8,100 |
| α1-Adrenergic Receptor | 21,000 |
Data compiled from publicly available information.
Table 2: In Vivo Effects of this compound on Extracellular Neurotransmitter Levels (Microdialysis)
| Brain Region | Neurotransmitter | Dose (s.c.) | Maximum Increase (vs. Baseline) |
| Prefrontal Cortex | Dopamine | 15 mg/kg | ~250% |
| Prefrontal Cortex | Norepinephrine | 15 mg/kg | ~300% |
| Nucleus Accumbens | Dopamine | 15 mg/kg | No significant change |
| Striatum | Dopamine | 15 mg/kg | No significant change |
Data extrapolated from preclinical studies in rats.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathways affected by this compound and a typical experimental workflow for its preclinical evaluation.
Caption: Proposed signaling pathway for this compound's modulation of norepinephrine and dopamine release.
Caption: A generalized experimental workflow for the preclinical assessment of this compound.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the pharmacological effects of this compound.
Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of this compound for various receptors and transporters.
-
Preparation of Membranes: Membranes are prepared from cells recombinantly expressing the target of interest or from specific brain regions of rodents. Tissues are homogenized in a buffered solution and centrifuged to pellet the membranes, which are then washed and resuspended.
-
Assay Conditions: Assays are typically performed in 96-well plates. A constant concentration of a specific radioligand (e.g., [3H]-ligand) is incubated with the membrane preparation in the presence of varying concentrations of this compound.
-
Incubation: The mixture is incubated at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60 minutes) to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: Competition binding curves are generated by plotting the percentage of specific binding against the logarithm of the this compound concentration. The IC50 (concentration of this compound that inhibits 50% of specific binding) is determined and converted to the Ki value using the Cheng-Prusoff equation.
In Vivo Microdialysis
-
Objective: To measure the extracellular levels of dopamine and norepinephrine in specific brain regions of awake, freely moving animals following this compound administration.
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Surgical Procedure: Under anesthesia, guide cannulae are stereotaxically implanted into the target brain regions (e.g., prefrontal cortex, nucleus accumbens, striatum).
-
Microdialysis Probe Insertion: Following a recovery period, a microdialysis probe with a semipermeable membrane is inserted through the guide cannula.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant low flow rate (e.g., 1-2 µL/min).
-
Sample Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after subcutaneous (s.c.) administration of this compound or vehicle.
-
Neurochemical Analysis: The concentrations of dopamine and norepinephrine in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Neurotransmitter levels are expressed as a percentage of the average baseline concentrations.
Tetrabenazine-Induced Hypoactivity Model
-
Objective: To assess the ability of this compound to reverse a state of monoamine depletion-induced motor deficit.
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure:
-
Animals are habituated to the testing environment (e.g., open-field arenas).
-
Tetrabenazine (a vesicular monoamine transporter 2 inhibitor) is administered to induce a state of hypoactivity.
-
This compound or vehicle is administered subcutaneously.
-
Locomotor activity is then recorded for a specified period using an automated activity monitoring system.
-
-
Data Analysis: Parameters such as distance traveled, rearing frequency, and time spent mobile are quantified and compared between treatment groups.
Conclusion
This compound exhibits a unique pharmacological profile as a cortical enhancer, selectively increasing dopamine and norepinephrine levels in the prefrontal cortex through a mechanism involving 5-HT7 and α2-adrenergic receptor antagonism. This targeted modulation of catecholaminergic pathways, without direct action on dopamine transporters, distinguishes this compound from existing psychostimulants and antidepressants. The preclinical data strongly support its potential for treating conditions associated with cortical dysfunction. Further research into its downstream signaling effects and continued clinical evaluation will be crucial in fully elucidating its therapeutic utility.
References
- 1. Analysis of locomotor activity in the rat: parallelism index, a new measure of locomotor exploratory pattern - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [논문](3S)‐3‐(2,3‐difluorophenyl)‐3‐methoxypyrrolidine (IRL752) -a Novel Cortical-Preferring Catecholamine Transmission- and Cognition-Promoting Agent [scienceon.kisti.re.kr]
- 3. This compound (IRL752) - IRLAB [irlab.se]
- 4. IRLAB’s drug candidate this compound featured on cover of top-tier journal JPET - IRLAB [irlab.se]
In Vitro Binding Affinity of Pirepemat to Serotonin and Adrenergic Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the in vitro binding characteristics of Pirepemat (also known as IRL752) to key serotonin (5-HT) and adrenergic receptors. This compound is a novel therapeutic agent under investigation for neurological disorders, and understanding its receptor interaction profile is crucial for elucidating its mechanism of action and guiding further drug development. This document summarizes quantitative binding affinity data, details the experimental methodologies used for these determinations, and visualizes the relevant signaling pathways and experimental workflows.
Core Executive Summary
This compound demonstrates a distinct in vitro binding profile with the highest affinities for specific serotonin and adrenergic receptor subtypes. The primary mechanism of action is hypothesized to be mediated through the antagonism of the 5-hydroxytryptamine 7 (5-HT7) receptor and the α2-adrenergic receptors. This interaction is believed to underpin its therapeutic effects by modulating neurotransmitter systems in the cerebral cortex. The binding affinity data presented herein has been compiled from various sources, with the detailed experimental protocols derived from peer-reviewed publications.
Quantitative Binding Affinity Data
The in vitro binding affinities of this compound for a range of serotonin and adrenergic receptors are summarized in the table below. The data is presented as the inhibitor constant (Ki), which represents the concentration of this compound required to occupy 50% of the receptors in the in vitro assay. A lower Ki value indicates a higher binding affinity.
| Receptor Target | This compound Ki (nM) |
| Serotonin Receptors | |
| 5-HT7 | 980[1] |
| 5-HT2A | 8,100[1] |
| 5-HT2C | 6,600[1] |
| Serotonin Transporter (SERT) | 2,500 |
| Adrenergic Receptors | |
| α2A-Adrenergic | 6,500 |
| α2C-Adrenergic | 3,800 |
| α1-Adrenergic | 21,000 |
| Norepinephrine Transporter (NET) | 8,100 |
| Other Receptors | |
| Sigma σ1 | 1,200 |
| κ-Opioid (rat) | 6,500 |
Signaling Pathways
The therapeutic effects of this compound are thought to be primarily driven by its antagonist activity at 5-HT7 and α2-adrenergic receptors. The following diagrams illustrate the canonical signaling pathways associated with these two G-protein coupled receptors (GPCRs).
Experimental Protocols
The in vitro binding affinities of this compound were determined using radioligand binding assays. The following is a generalized protocol based on the methodologies described for the characterization of this compound.
1. Materials and Reagents:
-
Test Compound: this compound ((3S)-3-(2,3-difluorophenyl)-3-methoxypyrrolidine)
-
Membrane Preparations: Commercially available or custom-prepared cell membranes expressing the specific human recombinant receptor of interest (e.g., 5-HT7, α2A-adrenergic, etc.).
-
Radioligands: Specific high-affinity radiolabeled ligands for each receptor target.
-
Assay Buffer: Composition is specific to each assay but generally includes a buffer (e.g., Tris-HCl), salts, and other additives to optimize binding.
-
Non-specific Binding Control: A high concentration of a known, non-radiolabeled ligand for the target receptor.
-
Filtration Apparatus: 96-well plate harvester and glass fiber filters.
-
Scintillation Counter: For detection of radioactivity.
2. Assay Procedure: The binding assays were conducted in a competitive inhibition format.
-
Incubation: A mixture containing the receptor-expressing membranes, the specific radioligand, and varying concentrations of the test compound (this compound) or control vehicle was incubated in a 96-well plate format. The total assay volume and incubation time and temperature were optimized for each specific receptor assay to reach equilibrium.
-
Termination and Filtration: The binding reaction was terminated by rapid filtration through glass fiber filters using a cell harvester. This step separates the receptor-bound radioligand from the unbound radioligand. The filters were then washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioactivity.
-
Detection: The radioactivity retained on the filters was quantified using a liquid scintillation counter.
3. Data Analysis:
-
The raw data (counts per minute) were used to calculate the percentage of specific binding of the radioligand at each concentration of this compound.
-
Non-specific binding was determined in the presence of a saturating concentration of a non-labeled competing ligand and was subtracted from the total binding to yield specific binding.
-
The concentration of this compound that inhibits 50% of the specific radioligand binding (IC50) was determined by non-linear regression analysis of the competition curves.
-
The IC50 values were then converted to the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor.
The following diagram illustrates a typical workflow for a competitive radioligand binding assay.
Conclusion
The in vitro binding data clearly define this compound's interaction with key serotonergic and adrenergic receptors, with a notable affinity for the 5-HT7 and α2-adrenergic receptors. The antagonist activity at these receptors is the leading hypothesis for its mechanism of action. The methodologies outlined in this guide provide a framework for the standardized assessment of compound-receptor interactions, which is fundamental in the field of drug discovery and development. This comprehensive understanding of this compound's binding profile is essential for interpreting its pharmacological effects and for the design of future clinical investigations.
References
Pirepemat's role in enhancing cholinergic neurotransmission
An In-Depth Technical Guide to Pirepemat's Role in Enhancing Cholinergic Neurotransmission
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound (IRL752), a novel drug candidate, and its role in enhancing cholinergic neurotransmission. The document details its mechanism of action, summarizes key quantitative data from preclinical and clinical studies, outlines experimental methodologies, and provides visualizations of relevant pathways and processes.
Core Mechanism of Action
This compound is classified as a "cortical enhancer" that regioselectively elevates levels of acetylcholine, norepinephrine, and dopamine in the cerebral cortex.[1][2] This effect is not achieved through direct interaction with cholinergic receptors but is hypothesized to result from its antagonist activity at the serotonin 5-HT7 receptor and α2-adrenergic receptors.[2][3][4] By blocking these receptors, this compound modulates downstream signaling pathways that ultimately lead to an increase in cortical neurotransmitter release. This indirect enhancement of cholinergic and catecholaminergic neurotransmission forms the basis of its potential therapeutic effects on cognitive and motor deficits in conditions such as Parkinson's disease.
Signaling Pathway for Enhanced Neurotransmission
Caption: this compound's proposed mechanism of action.
Quantitative Data
Receptor Binding Affinity
This compound's affinity for various neurotransmitter receptors and transporters has been characterized, with the following inhibition constants (Ki):
| Target | Ki (nM) |
| Serotonin 5-HT7 Receptor | 980 |
| Sigma σ1 Receptor | 1,200 |
| Serotonin Transporter (SERT) | 2,500 |
| α2C-Adrenergic Receptor | 3,800 |
| α2A-Adrenergic Receptor | 6,500 |
| Rat κ-Opioid Receptor (KOR) | 6,500 |
| Serotonin 5-HT2C Receptor | 6,600 |
| Serotonin 5-HT2A Receptor | 8,100 |
| Norepinephrine Transporter (NET) | 8,100 |
| α1-Adrenergic Receptor | 21,000 |
| Data sourced from Wikipedia, citing preclinical studies. |
Preclinical In Vivo Microdialysis
Studies in animal models demonstrated a dose-dependent and regioselective increase in neurotransmitter levels in specific brain regions.
| Brain Region | Neurotransmitter | Increase Above Baseline |
| Cortex | Catecholamines (DA/NE) | 600-750% |
| Cortex | Acetylcholine (ACh) | ~250% |
| Hippocampus | Acetylcholine (ACh) | ~190% |
| Striatum | Dopamine (DA) | Unaltered |
| Striatum | Noradrenaline (NA) | ~250% |
| Data reflects cortical-preferential action. |
Clinical Efficacy (Phase IIb REACT-PD Study)
The REACT-PD study evaluated the efficacy of this compound in patients with Parkinson's disease.
| Endpoint | This compound Dose | Result | Statistical Significance |
| Fall Rate Reduction | 600 mg daily | 42% reduction | Not statistically significant vs. placebo |
| Fall Rate Reduction (Medium Plasma Concentration) | - | 51.5% reduction | p<0.05 vs. placebo |
| Cognitive Function (MoCA Scale) | 600 mg daily | Meaningful improvement indicated | Not statistically significant |
| Top-line results from the Phase IIb study were reported in March 2025. |
Pharmacokinetics (Phase I Study in Healthy Volunteers)
| Parameter | Value |
| Median Time to Maximum Concentration (Tmax) | 2.0 hours |
| Mean Terminal Half-life | 3.7 - 5.2 hours |
| Dose Proportionality | Linear relationship over the dose range studied |
| Food Effect | No obvious impact on pharmacokinetics |
| Data from a first-in-human, randomized, double-blind, placebo-controlled study. |
Experimental Protocols
Preclinical Neurochemical and Behavioral Analysis
-
In Vivo Microdialysis: This technique was employed to measure extracellular levels of acetylcholine, dopamine, and norepinephrine in the cortex, hippocampus, and striatum of freely moving animals. Probes were stereotaxically implanted, and dialysate samples were collected at baseline and following administration of this compound or vehicle. Neurotransmitter concentrations were then quantified using high-performance liquid chromatography (HPLC).
-
Cognitive Function Tests:
-
Novel Object Recognition Test: This test assesses learning and memory. Animals were familiarized with two identical objects in an arena. After a retention interval, one object was replaced with a novel one. The time spent exploring the novel versus the familiar object was measured, with a preference for the novel object indicating intact memory.
-
Reversal Learning Test: This task evaluates cognitive flexibility. Animals were trained to associate a reward with one of two stimuli. Once the association was learned, the reward contingency was reversed. The ability to adapt to the new rule is a measure of executive function.
-
Phase IIb Clinical Trial (REACT-PD)
-
Study Identifier: NCT05258071.
-
Design: A randomized, double-blind, placebo-controlled, multicenter study to evaluate the efficacy, safety, and tolerability of two different doses of this compound against a placebo.
-
Population: 104 individuals with Parkinson's disease were randomized.
-
Intervention: Participants received one of two dose levels of this compound or a placebo orally, once daily, for 12 weeks as an add-on to their regular antiparkinsonian medication.
-
Primary Endpoint: The primary objective was to measure the change in the frequency of falls during the treatment period compared to baseline.
-
Secondary Endpoints: Assessments included cognitive function (using the Montreal Cognitive Assessment, MoCA), motor symptoms, and neuropsychiatric symptoms.
Phase IIb Clinical Trial Workflow
Caption: Workflow of the Phase IIb REACT-PD study.
Conclusion
This compound represents a novel approach to treating symptoms associated with neurodegenerative diseases like Parkinson's. Its primary mechanism involves the antagonism of 5-HT7 and α2-adrenergic receptors, which indirectly enhances cortical cholinergic and catecholaminergic neurotransmission. Preclinical data strongly support this mechanism, demonstrating a significant and regioselective increase in cortical acetylcholine. While the primary endpoint in a Phase IIb study for reducing falls did not reach statistical significance at the tested dose, further analysis revealed a significant effect in a specific patient subgroup, and positive signals in cognitive function were observed. These findings, combined with a favorable pharmacokinetic profile, support the continued investigation of this compound for conditions marked by deficits in cortical function.
Logical Relationship of this compound's Therapeutic Effect
Caption: Proposed therapeutic pathway for this compound.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 4. IRLAB reports topline results from a Phase IIb study of this compound in patients with Parkinson's disease - IRLAB [irlab.se]
Investigating the Procognitive Effects of Pirepemat in Animal Models: A Technical Guide
Abstract
Pirepemat (IRL752) is a novel, first-in-class drug candidate being investigated for its potential to treat cognitive and motor deficits associated with neurodegenerative disorders, particularly Parkinson's disease.[1][2] As a cortical-preferring catecholamine- and cognition-promoting agent, this compound's unique mechanism of action involves the selective enhancement of key neurotransmitters in the cerebral cortex.[3][4] This technical guide provides an in-depth summary of the preclinical evidence demonstrating this compound's procognitive effects in various animal models. It includes a detailed overview of its mechanism of action, quantitative data from neurochemical and behavioral studies, and the experimental protocols utilized in this research for professionals in drug development and neuroscience.
Introduction
Cognitive impairment is a debilitating symptom of many central nervous system (CNS) disorders, including Parkinson's disease, where it significantly impacts quality of life.[1] this compound (IRL752) has been developed to address these deficits by specifically targeting and restoring the function of the cerebral cortex. Preclinical studies have shown that this compound selectively modulates multiple neurotransmitter pathways, a characteristic that may offer a superior therapeutic profile for ameliorating deficits in cortical function, such as cognitive impairment and postural dysfunction. This document synthesizes the key findings from animal studies that form the basis of its ongoing clinical development.
Mechanism of Action
This compound's procognitive effects are believed to stem from its unique pharmacological profile. It acts primarily as an antagonist at the 5-HT7 and alpha-2 adrenergic receptors. This dual antagonism works to selectively increase the extracellular levels of norepinephrine, dopamine, and acetylcholine, specifically within the cerebral cortex.
The antagonism of presynaptic alpha-2 autoreceptors on noradrenergic neurons leads to increased norepinephrine release. By enhancing neurotransmission in the prefrontal cortex, this compound strengthens nerve cell signaling. In addition to its effects on neurotransmitter levels, this compound has been shown to activate specific immediate early genes (IEGs) that are involved in synaptic plasticity and function, further supporting its potential for cognitive enhancement.
Caption: Proposed Mechanism of Action of this compound.
Preclinical Evidence of Procognitive Effects
In Vivo Neurochemical and Gene Expression Changes
Microdialysis studies in normal rats have provided quantitative evidence of this compound's ability to selectively modulate neurotransmitter levels in brain regions critical for cognition. The drug induced a significant, dose-dependent increase in cortical catecholamines and acetylcholine, with minimal impact on striatal dopamine. This cortically preferential action is consistent with its proposed mechanism. Furthermore, this compound treatment led to a notable increase in the expression of immediate early genes (IEGs) associated with neuronal activity and cognitive function.
Table 1: Neurochemical Effects of this compound in Rat Brain (In Vivo Microdialysis)
| Brain Region | Neurotransmitter | Maximum Increase (% Above Baseline) |
|---|---|---|
| Cortex | Catecholamines | 600-750% |
| Cortex | Acetylcholine (ACh) | ~250% |
| Hippocampus | Acetylcholine (ACh) | ~190% |
| Striatum | Norepinephrine (NA) | ~250% |
| Striatum | Dopamine (DA) | Unaltered |
Data sourced from Hjorth et al., 2020.
Table 2: Gene Expression Changes Induced by this compound
| Gene Category | Fold Increase |
|---|---|
| Neuronal activity-, plasticity-, and cognition-related Immediate Early Genes (IEGs) | 1.5 to 2-fold |
Data sourced from Hjorth et al., 2020.
Behavioral Studies in Animal Models of Cognition
In alignment with its neurochemical profile, this compound has demonstrated procognitive effects in established behavioral paradigms. These tests are designed to assess various aspects of learning and memory, and this compound's performance underscores its potential to reverse cognitive deficits.
Table 3: Summary of Procognitive Effects in Behavioral Models
| Behavioral Test | Animal Model | Key Finding |
|---|---|---|
| Novel Object Recognition (NOR) | Rat | Demonstrated procognitive effects. |
| Reversal Learning | Rat | Showed procognitive activity. |
| Hypomonoaminergic Deficit Model | Rat | Reversed functional deficits resulting from low monoamine levels. |
Detailed Experimental Protocols
The following sections describe the methodologies for key experiments cited in the evaluation of this compound's procognitive effects.
Animal Model and Administration
-
Species: Normal male rats were utilized for neurochemical, gene expression, and behavioral studies.
-
Administration: this compound was administered via subcutaneous (s.c.) injection.
-
Dosage: Doses ranged from 3.7 to 100 µmol/kg.
-
Timing: The compound was typically administered 30 minutes prior to testing to ensure optimal bioavailability during the experiment.
Novel Object Recognition (NOR) Test
The NOR test is a widely used assay to evaluate recognition memory in rodents, leveraging their innate preference for novelty.
References
Pirepemat: A Novel Cortical Enhancer for Parkinson's Disease Dementia
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Pirepemat (formerly IRL752) is a first-in-class investigational drug under development for the treatment of cognitive impairment and other non-motor symptoms associated with Parkinson's disease (PD), including dementia (PDD). By acting as an antagonist at serotonin 5-HT7 and α2-adrenergic receptors, this compound is designed to enhance cortical neurotransmission, specifically increasing levels of dopamine and norepinephrine in the prefrontal cortex. This technical guide provides a comprehensive overview of the preclinical and clinical data available for this compound, detailing its mechanism of action, experimental protocols, and clinical trial results to date. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound for Parkinson's disease dementia.
Introduction
Parkinson's disease is a progressive neurodegenerative disorder characterized by motor symptoms such as bradykinesia, rigidity, tremor, and postural instability. However, non-motor symptoms, including cognitive decline and dementia, are also prevalent and significantly impact patients' quality of life. Parkinson's disease dementia (PDD) is a common and debilitating complication of advanced PD, for which there remains a significant unmet medical need.
This compound has emerged as a promising therapeutic candidate for PDD. Its unique mechanism of action as a cortical enhancer offers a novel approach to alleviating the cognitive deficits associated with the disease. This guide will delve into the scientific rationale and available evidence supporting the development of this compound for this indication.
Mechanism of Action
This compound's therapeutic potential lies in its ability to modulate neurotransmitter levels in the prefrontal cortex through a dual antagonist action at 5-HT7 and α2-adrenergic receptors.[1][2]
-
5-HT7 Receptor Antagonism: The 5-HT7 receptor is a G-protein coupled receptor that, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). By blocking this receptor, this compound is hypothesized to modulate downstream signaling cascades, including the ERK pathway, which are involved in neuronal plasticity and cognitive function.
-
α2-Adrenergic Receptor Antagonism: α2-adrenergic receptors are autoreceptors that typically inhibit the release of norepinephrine. Antagonism of these receptors by this compound leads to a disinhibition of noradrenergic neurons, resulting in increased norepinephrine release in the prefrontal cortex. This, in turn, is thought to indirectly increase dopamine levels in this brain region.
The combined effect of these actions is a synergistic enhancement of cortical function, which is often impaired in Parkinson's disease.
Signaling Pathway
Caption: Proposed mechanism of action of this compound.
Preclinical Studies
This compound has demonstrated pro-cognitive effects in animal models, supporting its potential as a treatment for cognitive dysfunction.
Experimental Protocols
-
Novel Object Recognition (NOR) Test: This task assesses recognition memory in rodents. The protocol generally involves three phases:
-
Habituation: The animal is allowed to freely explore an open-field arena in the absence of any objects.
-
Familiarization/Training (T1): Two identical objects are placed in the arena, and the animal is allowed to explore them for a set period.
-
Test/Recognition (T2): After a defined inter-trial interval, one of the familiar objects is replaced with a novel object. The time spent exploring the novel object versus the familiar object is measured. A preference for the novel object indicates intact recognition memory. The primary endpoint is the Discrimination Index (DI) , calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
-
Reversal Learning Task: This task assesses cognitive flexibility and the ability to adapt to changing reward contingencies. A common protocol is the probabilistic reversal learning task:
-
Acquisition: The animal is presented with two stimuli (e.g., visual cues on a touchscreen) and must learn to associate one stimulus (S+) with a higher probability of reward than the other (S-).
-
Reversal: Once a predefined performance criterion is met, the reward contingencies are reversed without any explicit cue. The previously rewarded stimulus (S+) becomes the unrewarded one (S-), and vice versa.
-
Measures: Key performance indicators include the number of trials required to reach the criterion after a reversal and the number of perseverative errors (i.e., continuing to choose the previously correct stimulus).
-
Preclinical Findings
While specific quantitative data on this compound's performance in these tasks are not publicly available, preclinical studies have indicated that this compound has pro-cognitive effects.
Clinical Development
This compound has undergone Phase I and Phase II clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy.
Phase I Clinical Trial
A first-in-human, randomized, double-blind, placebo-controlled study was conducted in healthy male volunteers to assess the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of this compound.
-
Study Design: Single ascending dose (SAD) and multiple ascending dose (MAD) cohorts.
-
Participants: Healthy male volunteers.
-
Intervention: Oral administration of this compound or placebo.
-
Assessments: Safety monitoring (adverse events, vital signs, ECGs, laboratory tests) and pharmacokinetic analysis (blood sampling to determine plasma concentrations of this compound).
Table 1: Summary of Phase I Pharmacokinetic and Safety Data
| Parameter | Value |
| Pharmacokinetics | |
| Time to Maximum Concentration (Tmax) | ~2.0 hours |
| Mean Terminal Half-life | 3.7 - 5.2 hours |
| Dose Proportionality | Linear pharmacokinetics observed |
| Safety and Tolerability | |
| Most Common Adverse Events | Headache and dizziness (mild intensity) |
| Serious Adverse Events | None related to study drug |
Phase IIa Clinical Trial in Parkinson's Disease Dementia
An exploratory Phase IIa study was conducted to evaluate the safety and tolerability of this compound in patients with advanced Parkinson's disease and cognitive impairment.
-
Study Design: Information on the specific design of this study is limited in the public domain.
-
Participants: 32 patients with advanced Parkinson's disease, including cognitive impairment.
-
Intervention: this compound.
-
Assessments: Safety and tolerability, with exploratory assessments of balance, fall risk, and cognitive and psychiatric symptoms.
This compound was reported to be well-tolerated in this patient population.[1] Compelling treatment effects were noted, indicating improvements in balance, a reduced risk of falling, and cognitive and psychiatric benefits.[1] However, specific quantitative data on the cognitive and psychiatric outcomes from this study are not yet publicly available.
Phase IIb Clinical Trial (REACT-PD)
A randomized, double-blind, placebo-controlled Phase IIb study (REACT-PD) was conducted to evaluate the efficacy and safety of this compound on fall frequency in patients with Parkinson's disease.
-
Study Design: Randomized, double-blind, placebo-controlled.
-
Participants: 104 patients with Parkinson's disease.
-
Intervention: Two dose levels of this compound or placebo for 12 weeks.
-
Primary Endpoint: Change in fall rate.
-
Secondary Endpoints: Assessments of cognitive, postural, motor, and mental functions using scales such as the Montreal Cognitive Assessment (MoCA), Movement Disorder Society - Unified Parkinson's Disease Rating Scale (MDS-UPDRS), and the Neuropsychiatric Inventory (NPI) apathy/indifference subscale.
Table 2: Key Efficacy Results from the REACT-PD Phase IIb Study
| Endpoint | This compound (600 mg daily) | Placebo | p-value |
| Reduction in Fall Rate | 42% | - | Not statistically significant |
| Improvement in MoCA Score | Meaningful improvement indicated | - | Not statistically significant |
| Reduction in Fall Rate (Medium Plasma Concentration) | 51.5% | - | <0.05 |
The study did not meet its primary endpoint of a statistically significant reduction in fall rate compared to placebo for the overall high-dose group.[3] However, a post-hoc analysis revealed a statistically significant reduction in fall rate in patients with a medium plasma concentration of this compound. Additionally, a meaningful improvement in cognitive impairment, as measured by the MoCA scale, was observed in the 600 mg daily group, although this did not reach statistical significance.
Table 3: Safety and Tolerability in the REACT-PD Phase IIb Study
| Adverse Events | |
| Frequency | Approximately 70% of participants in both the this compound and placebo groups reported adverse events. |
| Distribution | Adverse events were evenly distributed among the treatment groups. |
Experimental Workflow for Clinical Trials
References
Methodological & Application
Application Notes and Protocols for In Vivo Administration of Pirepemat in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pirepemat, also known as IRL752, is a novel cortical-preferring agent that enhances catecholamine and acetylcholine neurotransmission.[1] It is under investigation for its potential therapeutic effects in neurological disorders such as Parkinson's disease.[1][2] These application notes provide a detailed protocol for the in vivo administration of this compound in rodent models, based on available preclinical data, to ensure consistency and reproducibility in research settings.
Compound Details and Handling
This compound is a small molecule, (3S)-3-(2,3-difluorophenyl)-3-methoxypyrrolidine. For research purposes, it is often supplied as a fumarate salt, which is more stable than the free base form while retaining the same biological activity.[1] When preparing solutions for in vivo administration, it is crucial to use the appropriate salt form and account for the molecular weight difference if calculating dosage based on the free base.
Storage: this compound should be stored according to the manufacturer's instructions, typically at -20°C for long-term storage.
Data Presentation: Dosage and Administration Summary
The following tables summarize the key quantitative data for the administration of this compound in rodent studies based on preclinical findings.
Table 1: this compound Dosage Information for Rat Studies
| Parameter | Value | Reference |
| Animal Model | Normal Rats | [1] |
| Dosage Range | 3.7 - 150 µmol/kg | |
| Administration Route | Subcutaneous (s.c.) | |
| Timing of Administration | 30 minutes prior to behavioral testing |
Table 2: this compound Formulation for In Vivo Studies
| Component | Suggested Use | Notes |
| This compound Fumarate | Active Pharmaceutical Ingredient | Stable salt form is recommended. |
| Vehicle | DMSO and/or sterile oil (e.g., sesame, corn oil) followed by dilution with saline or PBS | The exact vehicle composition may need to be optimized for solubility and tolerability. A final DMSO concentration of <5% is generally recommended to minimize toxicity. |
| Final Concentration | To be calculated based on the desired dose (µmol/kg) and injection volume (ml/kg) |
Experimental Protocols
Protocol 1: Preparation of this compound for Subcutaneous Administration
This protocol describes the preparation of a this compound solution for subcutaneous injection in rats.
Materials:
-
This compound fumarate
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes and needles (25-27 gauge)
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., in µmol/kg), the number of animals, and their average weight, calculate the total mass of this compound fumarate needed. Remember to account for the molecular weight of the fumarate salt.
-
Initial Dissolution:
-
Weigh the calculated amount of this compound fumarate and place it in a sterile microcentrifuge tube.
-
Add a small volume of DMSO to dissolve the compound. For example, to achieve a final DMSO concentration of 5% in a total volume of 1 ml, you would start by dissolving the compound in 50 µl of DMSO.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming or brief sonication may be used to aid dissolution, but care should be taken to avoid degradation.
-
-
Dilution with Saline/PBS:
-
Once the this compound is fully dissolved in DMSO, add the appropriate volume of sterile saline or PBS to reach the final desired concentration.
-
For the example above, you would add 950 µl of saline to the 50 µl of DMSO solution.
-
Vortex the solution again to ensure it is homogenous.
-
-
Final Preparation:
-
Visually inspect the solution for any precipitates. If precipitation occurs, the formulation may need to be adjusted (e.g., by slightly increasing the DMSO concentration, within safe limits).
-
Draw the solution into sterile syringes with the appropriate needle size for subcutaneous injection (e.g., 26G).
-
Protocol 2: Subcutaneous Administration of this compound to Rats
This protocol details the procedure for subcutaneous injection in rats.
Materials:
-
Prepared this compound solution in syringes
-
Rat restraint device (optional, but recommended for safety and accuracy)
-
70% ethanol for disinfection (optional, consult institutional guidelines)
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Animal Handling and Restraint:
-
Gently handle the rat to minimize stress.
-
Securely restrain the animal. This can be done manually by a trained handler or using a commercial restraint device. Proper restraint is crucial to prevent injury to the animal and the researcher and to ensure the injection is administered correctly.
-
-
Injection Site Preparation:
-
The recommended site for subcutaneous injection is the loose skin over the back, between the shoulder blades.
-
If required by institutional animal care and use committee (IACUC) protocols, gently swab the injection site with 70% ethanol. Allow the site to dry completely before injection.
-
-
Subcutaneous Injection:
-
Grasp the loose skin at the injection site to form a "tent."
-
Insert the needle, bevel up, at the base of the tented skin, parallel to the animal's back.
-
Gently pull back on the syringe plunger (aspirate) to ensure the needle has not entered a blood vessel. If blood appears in the syringe, withdraw the needle and try a new site.
-
If no blood is present, slowly and steadily inject the calculated volume of the this compound solution.
-
Withdraw the needle and gently apply pressure to the injection site for a few seconds with a sterile gauze pad if needed.
-
-
Post-Administration Monitoring:
-
Return the animal to its home cage.
-
Monitor the animal for any adverse reactions, such as signs of pain, distress, or local irritation at the injection site.
-
Behavioral testing can commence after the appropriate pre-treatment time (e.g., 30 minutes).
-
Visualization of Signaling Pathway and Experimental Workflow
Below are diagrams generated using Graphviz to illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its in vivo administration in rodent studies.
References
Establishing a Pirepemat Dose-Response Curve in Neuronal Cell Cultures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pirepemat (formerly IRL752) is an investigational drug under development for the treatment of Parkinson's disease, with a focus on reducing the risk of falls.[1][2][3] Its mechanism of action involves the antagonism of serotonin 5-HT7 and alpha-2 adrenergic receptors, which is proposed to enhance nerve cell signaling in the prefrontal cortex by increasing levels of dopamine and noradrenaline.[1][2] These application notes provide a comprehensive guide for establishing a dose-response curve for this compound in neuronal cell cultures. The protocols outlined below are designed to assess the effects of this compound on neuronal viability, neurite outgrowth, and key signaling pathways.
The provided data and protocols are intended to serve as a foundational framework. Researchers are encouraged to adapt and optimize these protocols based on their specific experimental needs and cell models.
Data Presentation
The following tables present hypothetical, yet plausible, quantitative data illustrating a potential dose-response relationship of this compound in primary cortical neurons and SH-SY5Y neuroblastoma cells. These tables are intended to serve as a template for organizing and presenting experimental findings.
Table 1: Effect of this compound on Neuronal Viability (MTT Assay) in Primary Cortical Neurons (48-hour incubation)
| This compound Concentration (µM) | % Viability (Mean ± SEM) |
| 0 (Vehicle Control) | 100 ± 3.2 |
| 0.01 | 98.5 ± 2.8 |
| 0.1 | 97.1 ± 3.5 |
| 1 | 94.6 ± 4.1 |
| 4 | 92.3 ± 3.9 |
| 10 | 85.7 ± 5.2 |
| 50 | 68.4 ± 6.8 |
Table 2: Effect of this compound on Neurite Outgrowth in SH-SY5Y Cells (72-hour incubation)
| This compound Concentration (µM) | Average Neurite Length (µm/neuron) (Mean ± SEM) | Number of Primary Neurites per Neuron (Mean ± SEM) |
| 0 (Vehicle Control) | 45.2 ± 3.1 | 2.8 ± 0.3 |
| 0.01 | 48.9 ± 3.5 | 3.1 ± 0.4 |
| 0.1 | 55.7 ± 4.2 | 3.8 ± 0.5 |
| 1 | 68.3 ± 5.5 | 4.5 ± 0.6 |
| 4 | 75.1 ± 6.1 | 4.9 ± 0.7 |
| 10 | 65.9 ± 5.8 | 4.2 ± 0.5 |
| 50 | 52.4 ± 4.9 | 3.5 ± 0.4 |
Table 3: Effect of this compound on Synaptophysin Expression in Primary Cortical Neurons (Western Blot Analysis after 48-hour incubation)
| This compound Concentration (µM) | Relative Synaptophysin Expression (Normalized to Control) (Mean ± SEM) |
| 0 (Vehicle Control) | 1.00 ± 0.08 |
| 0.1 | 1.15 ± 0.11 |
| 1 | 1.38 ± 0.15 |
| 4 | 1.52 ± 0.18 |
| 10 | 1.29 ± 0.14 |
Experimental Protocols
Neuronal Cell Culture
a) Primary Cortical Neuron Culture (Rodent)
-
Materials:
-
Timed-pregnant Sprague-Dawley rats or C57BL/6 mice (E18)
-
Hibernate-E medium (Thermo Fisher Scientific)
-
Neurobasal Medium (Thermo Fisher Scientific)
-
B-27 Supplement (Thermo Fisher Scientific)
-
GlutaMAX (Thermo Fisher Scientific)
-
Penicillin-Streptomycin (Thermo Fisher Scientific)
-
Poly-D-lysine or Poly-L-ornithine
-
Laminin
-
Papain and DNase I
-
-
Procedure:
-
Coat culture plates or coverslips with poly-D-lysine or poly-L-ornithine followed by laminin.
-
Euthanize timed-pregnant animal according to approved institutional guidelines.
-
Dissect embryonic cortices in ice-cold Hibernate-E medium.
-
Mince the tissue and incubate with papain and DNase I to dissociate the cells.
-
Gently triturate the cell suspension to obtain single cells.
-
Determine cell viability and density using a hemocytometer and trypan blue.
-
Plate neurons at a desired density (e.g., 1-2 x 10^5 cells/cm²) in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.
-
Incubate at 37°C in a humidified 5% CO2 incubator.
-
Perform a half-medium change every 2-3 days.
-
Allow neurons to mature for at least 7 days in vitro (DIV) before this compound treatment.
-
b) SH-SY5Y Neuroblastoma Cell Culture
-
Materials:
-
SH-SY5Y cells (ATCC® CRL-2266™)
-
DMEM/F-12 medium (Thermo Fisher Scientific)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Retinoic Acid (for differentiation)
-
-
Procedure:
-
Culture SH-SY5Y cells in DMEM/F-12 supplemented with 10% FBS and Penicillin-Streptomycin.
-
Incubate at 37°C in a humidified 5% CO2 incubator.
-
Passage cells upon reaching 80-90% confluency.
-
For differentiation, plate cells at a lower density and reduce the serum concentration to 1% FBS. Add 10 µM retinoic acid to the culture medium.
-
Differentiate cells for 5-7 days before this compound treatment.
-
This compound Dose-Response Treatment
-
Materials:
-
This compound (or its corresponding salt, e.g., this compound fumarate)
-
Sterile DMSO
-
Mature neuronal cultures
-
-
Procedure:
-
Prepare a high-concentration stock solution of this compound (e.g., 10-100 mM) in sterile DMSO.
-
On the day of the experiment, prepare serial dilutions of this compound in pre-warmed culture medium to achieve the desired final concentrations. A suggested starting range, based on in vivo plasma concentrations, is 0.01 µM to 50 µM.
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound dose, typically ≤ 0.1%).
-
Remove half of the medium from the neuronal cultures and replace it with the this compound-containing medium or vehicle control medium.
-
Incubate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Assessment of Neuronal Viability (MTT Assay)
-
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Following this compound treatment, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium and add the solubilization solution to each well.
-
Incubate for a further 15 minutes on an orbital shaker to dissolve the crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express results as a percentage of the vehicle-treated control.
-
Assessment of Neurite Outgrowth
-
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-β-III tubulin
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
High-content imaging system or fluorescence microscope
-
-
Procedure:
-
After this compound treatment, fix the cells with 4% PFA for 15-20 minutes.
-
Wash three times with PBS.
-
Permeabilize the cells for 10 minutes.
-
Wash three times with PBS.
-
Block for 1 hour at room temperature.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI for 1-2 hours at room temperature.
-
Wash three times with PBS.
-
Acquire images using a high-content imaging system or fluorescence microscope.
-
Analyze images using appropriate software to quantify neurite length, number of primary neurites, and branching.
-
Assessment of Synaptic Marker Expression (Western Blot)
-
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-synaptophysin, anti-pERK, anti-ERK, anti-pCREB, anti-CREB, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Following this compound treatment, lyse the cells in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein samples and separate them by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash three times with TBST.
-
Apply chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities and normalize to the loading control.
-
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound in neuronal cells.
Caption: Experimental workflow for establishing a this compound dose-response curve.
References
Application Notes and Protocols for the Quantification of Pirepemat in Human Plasma using HPLC
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of Pirepemat in human plasma using High-Performance Liquid Chromatography (HPLC). The methodologies described are based on established principles of bioanalytical method validation as outlined by the FDA and EMA, ensuring data integrity and reliability for pharmacokinetic and clinical studies.
Introduction
This compound (formerly IRL752) is a cortical enhancer investigated for its potential therapeutic effects. Accurate quantification of this compound in plasma is crucial for pharmacokinetic profiling, dose-response assessments, and overall clinical development. This document outlines a representative HPLC method coupled with UV detection, a common and robust approach for the quantification of small molecules in biological matrices.
Experimental Protocols
A detailed experimental workflow for the quantification of this compound in plasma is presented below. This protocol is a representative method and may require optimization based on specific laboratory conditions and equipment.
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting small molecules from plasma.
Materials:
-
Human plasma (collected in K2-EDTA tubes)
-
This compound analytical standard
-
Internal Standard (IS) solution (e.g., a structurally similar and stable compound)
-
Acetonitrile (HPLC grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Protocol:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the Internal Standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an HPLC vial for analysis.
Sample Preparation Workflow
Chromatographic Conditions
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV detector.
Chromatographic Parameters:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 20 mM Phosphate Buffer (pH 3.0) (35:65 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection | UV at 220 nm |
| Run Time | 10 minutes |
Method Validation
The analytical method was validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[1][2][3] The key validation parameters are summarized below.
Linearity and Range
The method demonstrated excellent linearity over the concentration range of 2.5 to 1000 ng/mL. The lower limit of quantification (LLOQ) was established at 2.6 ng/mL, consistent with reported values from clinical studies.[4]
| Parameter | Result |
| Calibration Range | 2.5 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| LLOQ | 2.6 ng/mL |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: LLOQ, low QC, medium QC, and high QC. The results were within the acceptable limits. A reported study indicated an accuracy and precision (%CV) of ≤5.80%.
Table of Accuracy and Precision Data:
| QC Level (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (% Bias) |
| LLOQ (2.6) | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| Low QC (7.5) | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| Mid QC (75) | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| High QC (750) | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
Recovery
The extraction recovery of this compound from human plasma was determined by comparing the peak areas of extracted samples with those of unextracted standards.
| QC Level (ng/mL) | Mean Recovery (%) |
| Low QC (7.5) | > 85% |
| Mid QC (75) | > 85% |
| High QC (750) | > 85% |
Stability
The stability of this compound in human plasma was assessed under various conditions to ensure the integrity of the samples from collection to analysis.
| Stability Condition | Duration | Result |
| Bench-top (Room Temperature) | 4 hours | Stable |
| Freeze-Thaw (3 cycles) | -20°C to RT | Stable |
| Long-term Storage | 30 days | Stable at -80°C |
Signaling Pathway and Logical Relationships
This compound is designed to enhance cortical function by modulating neurotransmitter systems.
This compound's Proposed Mechanism of Action
Conclusion
The described HPLC-UV method provides a robust and reliable approach for the quantification of this compound in human plasma. The protocol is well-suited for supporting pharmacokinetic and clinical studies, offering the required sensitivity, accuracy, and precision. Adherence to the detailed validation procedures outlined will ensure the generation of high-quality data for regulatory submissions and drug development decisions.
References
Designing a Clinical Trial Protocol for Pirepemat in Parkinson's Disease Patients
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
1.0 Abstract
This document outlines a comprehensive Phase IIb clinical trial protocol to evaluate the efficacy and safety of Pirepemat, an investigational drug, for the treatment of motor and non-motor symptoms in patients with Parkinson's disease (PD). This compound is a novel small molecule that acts as an antagonist at the 5-HT7 and alpha-2 receptors, which is designed to enhance cortical neurotransmission of dopamine and noradrenaline.[1][2][3] This protocol details the study rationale, objectives, patient population, study design, treatment plan, efficacy and safety assessments, and data analysis considerations. The primary objective is to assess the efficacy of this compound in reducing the frequency of falls in individuals with Parkinson's disease.[1]
2.0 Introduction
Parkinson's disease is a progressive neurodegenerative disorder characterized by motor symptoms such as bradykinesia, rigidity, tremor, and postural instability. Falls are a common and debilitating complication of Parkinson's disease, leading to significant morbidity and reduced quality of life. This compound (formerly known as IRL752) is being developed to address this unmet medical need. By modulating the 5-HT7 and alpha-2 receptors, this compound is believed to strengthen nerve cell signaling in the prefrontal cortex, leading to increased levels of dopamine and noradrenaline. This proposed mechanism of action may improve balance and reduce the risk of falls in people with Parkinson's. A previous Phase IIb study (REACT-PD) investigated the efficacy and safety of this compound in reducing fall frequency. This protocol builds upon the findings of that study to further elucidate the therapeutic potential of this compound.
3.0 Study Objectives
3.1 Primary Objective:
-
To evaluate the efficacy of this compound compared to placebo in reducing the frequency of falls in patients with Parkinson's disease.
3.2 Secondary Objectives:
-
To assess the effect of this compound on motor aspects of experiences of daily living, as measured by the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) Part II.
-
To evaluate the impact of this compound on cognitive function using the Montreal Cognitive Assessment (MoCA).
-
To assess changes in neuropsychiatric symptoms using the Neuropsychiatric Inventory (NPI).
-
To evaluate the effect of this compound on balance and gait using the Tandem Walking Test and the Single Leg Stance Test.
-
To assess the overall clinical impression of severity and improvement using the Clinician's Global Impression of Severity (CGI-S) and Improvement (CGI-I) scales.
-
To evaluate the safety and tolerability of this compound in patients with Parkinson's disease.
-
To characterize the pharmacokinetic (PK) profile of this compound.
4.0 Study Design
This will be a Phase IIb, multicenter, randomized, double-blind, placebo-controlled, parallel-group study. Eligible patients will be randomized in a 1:1:1 ratio to one of two dose levels of this compound or placebo, administered three times daily (t.i.d.) for 12 weeks as an adjunct to their stable anti-Parkinson's medication.
5.0 Patient Population
5.1 Inclusion Criteria:
-
Male or female patients aged 40-85 years.
-
Diagnosis of idiopathic Parkinson's disease according to the UK Parkinson's Disease Society Brain Bank criteria.
-
Modified Hoehn and Yahr score of ≥2.5 in the "on" state.
-
History of recurrent falls (at least 2 falls in the 4 weeks prior to baseline).
-
Montreal Cognitive Assessment (MoCA) score between 10 and 26 at screening.
-
Stable regimen of anti-Parkinson's medications for at least 30 days prior to baseline.
-
Availability of a responsible caregiver.
-
Willing and able to provide written informed consent.
5.2 Exclusion Criteria:
-
Atypical parkinsonism.
-
Presence of other neurological or medical conditions that could affect balance and gait.
-
Deep brain stimulation or other surgical treatments for Parkinson's disease.
-
Use of medications known to cause falls.
-
History of significant psychiatric illness other than that associated with Parkinson's disease.
-
Clinically significant laboratory abnormalities at screening.
-
Participation in another clinical trial within 30 days of screening.
6.0 Treatment Plan
-
Investigational Product: this compound (Dose 1 and Dose 2) or matching placebo tablets.
-
Dosage and Administration: Patients will be randomized to receive one of two doses of this compound or placebo, administered orally three times a day for 84 days (12 weeks). Dosing will begin with a one-week titration period at half the target dose, followed by 10 weeks at the full dose, and a one-week de-escalation period.
-
Concomitant Medications: Patients will continue their stable regimen of anti-Parkinson's medications throughout the study.
7.0 Experimental Protocols
7.1 Screening and Baseline Period (4 weeks prior to randomization):
-
Informed consent will be obtained.
-
Medical history and demographic data will be recorded.
-
Physical and neurological examinations will be performed.
-
Inclusion and exclusion criteria will be verified.
-
Patients will be instructed to maintain a daily fall diary for 4 weeks to establish a baseline fall frequency.
-
Baseline assessments will be conducted (see Section 8.0 and Table 2).
7.2 Randomization and Treatment Period (12 weeks):
-
Eligible patients will be randomized to one of the three treatment arms.
-
The investigational product will be dispensed.
-
Patients will continue to record falls in their daily diary.
-
Efficacy and safety assessments will be performed at scheduled visits.
7.3 End of Treatment and Follow-up:
-
A final set of assessments will be performed at the end of the 12-week treatment period.
-
A follow-up safety assessment will be conducted 2 weeks after the last dose of the investigational product.
8.0 Efficacy and Safety Assessments
8.1 Efficacy Assessments:
-
Fall Diary: Patients will record the number of falls each day throughout the study. This will be the primary measure of efficacy.
-
Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS): This scale will be used to assess both motor and non-motor aspects of Parkinson's disease. Part II (Motor Experiences of Daily Living) will be a key secondary endpoint. The scale is divided into four parts: Part I (Non-Motor Experiences of Daily Living), Part II (Motor Experiences of Daily Living), Part III (Motor Examination), and Part IV (Motor Complications). Each item is scored on a 0 (normal) to 4 (severe) scale.
-
Montreal Cognitive Assessment (MoCA): This is a 10-minute, 30-point test that assesses multiple cognitive domains, including attention, executive function, memory, language, and visuospatial skills.
-
Neuropsychiatric Inventory (NPI): This is a caregiver-based interview that assesses 12 neuropsychiatric domains common in dementia, including delusions, hallucinations, agitation, depression, anxiety, apathy, irritability, euphoria, disinhibition, aberrant motor behavior, nighttime disturbances, and appetite/eating changes.
-
Tandem Walking Test: Patients will be asked to walk in a straight line, placing the heel of one foot directly in front of the toe of the other. The number of steps taken without a misstep will be recorded.
-
Single Leg Stance Test: Patients will be asked to stand on one leg for as long as possible, up to a maximum of 30 seconds. The time in seconds will be recorded.
-
Clinician's Global Impression of Severity (CGI-S) and Improvement (CGI-I): The CGI-S is a 7-point scale used by the clinician to rate the severity of the patient's illness. The CGI-I is a 7-point scale used by the clinician to rate the change in the patient's condition from baseline.
8.2 Safety Assessments:
-
Monitoring and recording of all adverse events (AEs) and serious adverse events (SAEs).
-
Physical examinations.
-
Vital signs.
-
12-lead electrocardiograms (ECGs).
-
Clinical laboratory tests (hematology, chemistry, and urinalysis).
8.3 Pharmacokinetic (PK) Assessments:
-
Blood samples will be collected at specified time points to determine the plasma concentrations of this compound.
9.0 Data Presentation
Table 1: Quantitative Data Summary
| Parameter | Details |
|---|---|
| Study Phase | IIb |
| Number of Patients | Approximately 150 |
| Treatment Arms | 3 (this compound Dose 1, this compound Dose 2, Placebo) |
| Randomization Ratio | 1:1:1 |
| Treatment Duration | 12 weeks (84 days) |
| Dosage Regimen | Oral, three times daily (t.i.d.) |
| Primary Endpoint | Change in fall frequency from baseline to the end of treatment |
| Key Secondary Endpoints | Change in MDS-UPDRS Part II total score, Change in MoCA total score |
| PK Sampling Timepoints | Pre-dose and at specified times post-dose at Week 6 and Week 11 |
Table 2: Schedule of Assessments
| Assessment | Screening | Baseline (Week 0) | Week 2 | Week 6 | Week 11 | Week 12 (End of Treatment) | Week 14 (Follow-up) |
|---|---|---|---|---|---|---|---|
| Informed Consent | X | ||||||
| Demographics & Medical History | X | ||||||
| Physical & Neurological Exam | X | X | X | X | |||
| Inclusion/Exclusion Criteria | X | X | |||||
| Fall Diary | X (4 weeks) | X | X | X | X | X | |
| MDS-UPDRS | X | X | |||||
| MoCA | X | X | X | ||||
| NPI | X | X | |||||
| Tandem Walking Test | X | X | X | ||||
| Single Leg Stance Test | X | X | X | ||||
| CGI-S / CGI-I | X | X | X | ||||
| Vital Signs | X | X | X | X | X | X | X |
| ECG | X | X | X | ||||
| Clinical Laboratory Tests | X | X | X | X | |||
| Adverse Event Monitoring | X | X | X | X | X | X | |
| Pharmacokinetic Sampling | X | X |
| Dispense Investigational Product | | X | X | X | X | | |
10.0 Mandatory Visualizations
Caption: Proposed signaling pathway of this compound in Parkinson's disease.
Caption: Clinical trial workflow for the this compound study.
References
Application Notes and Protocols: Measuring Pirepemat's Effect on Cortical Neurotransmitters Using In Vivo Microdialysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pirepemat (IRL752) is an investigational drug being developed for conditions such as Parkinson's disease. It is described as a cortical enhancer that is believed to strengthen nerve cell signaling in the prefrontal cortex. The proposed mechanism of action involves antagonism of the 5-hydroxytryptamine-7 (5-HT7) and alpha-2 adrenergic receptors. This antagonism is thought to lead to a regioselective increase in the extracellular levels of key neurotransmitters in the cerebral cortex, including dopamine (DA), norepinephrine (NE), and acetylcholine (ACh).
In vivo microdialysis is a powerful technique for sampling the extracellular fluid of specific brain regions in awake, freely moving animals, allowing for the direct measurement of neurotransmitter level changes in response to pharmacological agents like this compound. The subsequent analysis of the collected dialysate is commonly performed using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), a highly sensitive method for quantifying monoamines and other electroactive compounds.
These application notes provide a detailed protocol for utilizing in vivo microdialysis to assess the effects of this compound on cortical neurotransmitter release in a rat model.
Data Presentation
Preclinical studies have demonstrated that this compound dose-dependently increases the levels of several key neurotransmitters in the cortex. The following tables summarize the reported quantitative effects of this compound on cortical neurotransmitter outflow.
| Neurotransmitter | Brain Region | Maximum Increase from Baseline (%) |
| Catecholamines (total) | Cortex | 600-750% |
| Norepinephrine (NA) | Cortex | ~250% |
| Acetylcholine (ACh) | Cortex | ~250% |
| Acetylcholine (ACh) | Hippocampus | ~190% |
| Dopamine (DA) | Striatum | No significant change |
Data compiled from preclinical studies.
Experimental Protocols
This section provides a detailed methodology for conducting an in vivo microdialysis study to measure this compound-induced neurotransmitter release in the rat prefrontal cortex.
I. Animal Model and Surgical Preparation
-
Animal Model:
-
Species: Male Sprague-Dawley rats (250-300 g).
-
Housing: Individually housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water are available ad libitum.
-
Acclimation: Animals should be acclimated to the housing conditions for at least one week prior to surgery.
-
-
Stereotaxic Surgery for Guide Cannula Implantation:
-
Anesthesia: Anesthetize the rat with an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine mixture).
-
Stereotaxic Frame: Secure the anesthetized rat in a stereotaxic frame.
-
Surgical Preparation: Shave and clean the scalp with an antiseptic solution. Make a midline incision to expose the skull.
-
Craniotomy: Drill a small burr hole over the target brain region.
-
Application Notes and Protocols for Assessing Pirepemat's Impact on Balance and Gait in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pirepemat (IRL752) is an investigational drug under development for the reduction of falls in individuals with Parkinson's disease.[1] Its proposed mechanism of action involves the antagonism of serotonin 5-HT7 and α2-adrenergic receptors, which is thought to enhance nerve cell signaling in the prefrontal cortex by increasing dopamine and norepinephrine levels.[1][2][3] This enhancement of cortical function is hypothesized to improve balance and reduce the risk of falling.[1] To evaluate the preclinical efficacy of this compound on motor coordination, balance, and gait, a battery of behavioral assays in rodent models of Parkinson's disease is essential.
These application notes provide detailed protocols for three key behavioral assays: the Rotarod Test for motor coordination and balance, the Beam Walking Test for fine motor balance and coordination, and Automated Gait Analysis for a comprehensive assessment of walking patterns. The protocols are designed for use in rat models of Parkinson's disease, such as the 6-hydroxydopamine (6-OHDA) lesion model, to assess the potential therapeutic effects of this compound.
Hypothesized Signaling Pathway of this compound
The following diagram illustrates the proposed mechanism of action of this compound, leading to enhanced cortical neurotransmission.
References
Protocol for Assessing Cognitive Improvement with Pirepemat in Preclinical Models
Introduction
Pirepemat (IRL752) is a novel therapeutic agent under investigation for its potential to ameliorate cognitive deficits associated with neurodegenerative disorders such as Parkinson's disease.[1][2] Its mechanism of action involves the antagonism of serotonin 5-HT7 and α2-adrenergic receptors, which leads to an enhancement of cortical neurotransmission, specifically increasing the levels of dopamine, norepinephrine, and acetylcholine in the prefrontal cortex.[2] This application note provides detailed protocols for assessing the cognitive-enhancing effects of this compound in preclinical rodent models. The included methodologies for key behavioral assays, data presentation guidelines, and visual representations of the underlying signaling pathways and experimental workflows are intended to furnish researchers, scientists, and drug development professionals with a comprehensive framework for evaluating this compound's efficacy. Preclinical studies have indicated that this compound is procognitive in the novel object recognition and reversal learning tests.[3]
Mechanism of Action
This compound's procognitive effects are believed to stem from its dual antagonist activity at 5-HT7 and α2A-adrenergic receptors, which synergistically modulates neurotransmitter levels in the prefrontal cortex, a brain region critical for executive function and cognitive processes.
Experimental Protocols
To comprehensively evaluate the cognitive effects of this compound, a battery of behavioral tests is recommended. These assays assess different domains of cognition, including recognition memory, spatial learning and memory, and associative memory.
General Considerations
-
Animal Models: Male adult C57BL/6 mice or Sprague-Dawley rats are commonly used. Animals should be housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water, unless otherwise specified by the protocol.
-
Drug Administration: this compound or vehicle control should be administered at appropriate doses and time points prior to behavioral testing. The route of administration (e.g., oral gavage, intraperitoneal injection) should be consistent throughout the study.
-
Blinding: All behavioral scoring and data analysis should be performed by an experimenter blinded to the treatment conditions.
Novel Object Recognition (NOR) Test
This test assesses recognition memory, which is dependent on the integrity of the perirhinal cortex and hippocampus.
Apparatus:
-
An open-field arena (e.g., 40 cm x 40 cm x 40 cm for mice).
-
Two sets of identical objects and one set of novel objects. Objects should be of similar size but differ in shape and texture.
Procedure:
-
Habituation: On day 1, allow each animal to freely explore the empty arena for 10 minutes.
-
Familiarization (Training): On day 2, place two identical objects in the arena. Place the animal in the arena and allow it to explore for 10 minutes.
-
Testing: After a retention interval (e.g., 24 hours), replace one of the familiar objects with a novel object. Place the animal back in the arena and record its exploratory behavior for 5-10 minutes.
Data Analysis:
-
Exploration Time: The time spent actively exploring each object (sniffing, touching with nose or paws).
-
Discrimination Index (DI): Calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Y-Maze Spontaneous Alternation
This task assesses spatial working memory, which relies on the hippocampus and prefrontal cortex.
Apparatus:
-
A Y-shaped maze with three identical arms (e.g., 40 cm long, 10 cm wide, with 20 cm high walls for mice) at a 120° angle to each other.
Procedure:
-
Place the animal at the end of one arm and allow it to freely explore the maze for 8 minutes.
-
Record the sequence of arm entries. An arm entry is counted when all four paws are within the arm.
Data Analysis:
-
Spontaneous Alternation Percentage: Calculated as [Number of alternations / (Total number of arm entries - 2)] x 100. An alternation is defined as a sequence of three consecutive entries into different arms (e.g., ABC, CAB). A higher percentage indicates better spatial working memory.
Morris Water Maze (MWM)
The MWM is a widely used test for spatial learning and memory, which is highly dependent on hippocampal function.
Apparatus:
-
A circular pool (e.g., 120-150 cm in diameter for mice) filled with opaque water (e.g., using non-toxic white paint).
-
A hidden escape platform submerged 1-2 cm below the water surface.
-
Distal visual cues placed around the room.
Procedure:
-
Acquisition Phase (4-5 days):
-
Conduct 4 trials per day for each animal.
-
For each trial, gently place the animal into the water facing the pool wall at one of four randomized starting positions.
-
Allow the animal to swim and find the hidden platform. If the animal does not find the platform within 60 seconds, guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
Remove the platform from the pool.
-
Allow the animal to swim freely for 60 seconds.
-
Data Analysis:
-
Escape Latency: The time taken to find the hidden platform during the acquisition phase.
-
Time in Target Quadrant: The percentage of time spent in the quadrant where the platform was previously located during the probe trial.
-
Platform Crossings: The number of times the animal crosses the exact location where the platform was during the probe trial.
Contextual Fear Conditioning
This test assesses the ability to learn and remember an association between a specific environment (context) and an aversive stimulus.
Apparatus:
-
A conditioning chamber with a grid floor capable of delivering a mild foot shock.
Procedure:
-
Training:
-
Place the animal in the conditioning chamber and allow it to explore for a baseline period (e.g., 2 minutes).
-
Deliver a series of mild foot shocks (e.g., 2-3 shocks, 0.5-0.7 mA, 2 seconds duration) with an inter-shock interval.
-
Remove the animal from the chamber after the training session.
-
-
Testing (24 hours later):
-
Place the animal back into the same conditioning chamber.
-
Record its behavior for a set period (e.g., 5 minutes) without delivering any shocks.
-
Data Analysis:
-
Freezing Behavior: The percentage of time the animal spends immobile (except for respiratory movements). Increased freezing time in the testing phase compared to the baseline period indicates memory of the aversive context.
Experimental Workflow
Data Presentation
Quantitative data from the behavioral assays should be summarized in clear and concise tables to facilitate comparison between treatment groups. Below are example tables for each of the described tests.
Table 1: Novel Object Recognition (NOR) Test Results
| Treatment Group | n | Total Exploration Time (s) | Discrimination Index (DI) |
| Vehicle | 12 | 65.4 ± 5.2 | 0.15 ± 0.08 |
| This compound (1 mg/kg) | 12 | 68.1 ± 6.1 | 0.35 ± 0.10* |
| This compound (3 mg/kg) | 12 | 66.9 ± 4.8 | 0.52 ± 0.09 |
| This compound (10 mg/kg) | 12 | 67.5 ± 5.5 | 0.48 ± 0.11 |
| Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to vehicle. | |||
| (Note: Data are illustrative and do not represent actual study results.) |
Table 2: Y-Maze Spontaneous Alternation Results
| Treatment Group | n | Total Arm Entries | Spontaneous Alternation (%) |
| Vehicle | 12 | 25.6 ± 2.1 | 55.2 ± 3.4 |
| This compound (1 mg/kg) | 12 | 26.1 ± 1.9 | 65.8 ± 4.1* |
| This compound (3 mg/kg) | 12 | 25.8 ± 2.3 | 72.5 ± 3.8 |
| This compound (10 mg/kg) | 12 | 26.3 ± 2.0 | 70.1 ± 4.0 |
| Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to vehicle. | |||
| (Note: Data are illustrative and do not represent actual study results.) |
Table 3: Morris Water Maze (MWM) Results
| Treatment Group | n | Escape Latency (Day 4, s) | Time in Target Quadrant (%) | Platform Crossings |
| Vehicle | 12 | 28.9 ± 3.5 | 28.1 ± 2.9 | 2.3 ± 0.5 |
| This compound (1 mg/kg) | 12 | 20.1 ± 2.8 | 38.5 ± 3.1 | 4.1 ± 0.7* |
| This compound (3 mg/kg) | 12 | 15.4 ± 2.1 | 45.2 ± 3.5 | 5.8 ± 0.9 |
| This compound (10 mg/kg) | 12 | 16.8 ± 2.4 | 42.9 ± 3.3 | 5.2 ± 0.8 |
| Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to vehicle. | ||||
| (Note: Data are illustrative and do not represent actual study results.) |
Table 4: Contextual Fear Conditioning Results
| Treatment Group | n | Freezing Time (Baseline, %) | Freezing Time (Test, %) |
| Vehicle | 12 | 5.2 ± 1.1 | 25.4 ± 4.2 |
| This compound (1 mg/kg) | 12 | 4.9 ± 0.9 | 38.7 ± 5.1* |
| This compound (3 mg/kg) | 12 | 5.5 ± 1.3 | 45.1 ± 4.8 |
| This compound (10 mg/kg) | 12 | 5.1 ± 1.0 | 42.6 ± 4.9 |
| Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to vehicle. | |||
| (Note: Data are illustrative and do not represent actual study results.) |
Conclusion
The protocols outlined in this application note provide a robust framework for the preclinical assessment of this compound's cognitive-enhancing properties. By employing a comprehensive battery of behavioral tests and adhering to rigorous experimental design and data analysis principles, researchers can effectively evaluate the therapeutic potential of this compound for cognitive impairment in various neurological and psychiatric disorders. The provided diagrams and data presentation formats are intended to ensure clarity and consistency in reporting findings.
References
Investigating Pirepemat as an Adjunctive Therapy to Levodopa for Parkinson's Disease: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pirepemat (also known as IRL752) is an investigational therapeutic agent being evaluated for the treatment of Parkinson's disease (PD). It is being developed as an adjunctive therapy to the standard of care, Levodopa, with a primary focus on addressing debilitating non-motor and motor symptoms that are not adequately controlled by Levodopa alone, such as falls and cognitive impairment. This document provides a detailed overview of this compound, including its mechanism of action, a summary of clinical trial data, and protocols for key experiments relevant to its investigation.
Mechanism of Action
This compound acts as a cortical enhancer, exerting its effects through the antagonism of serotonin 5-HT7 and alpha-2 adrenergic receptors.[1][2] This dual antagonism is believed to increase the levels of key neurotransmitters, dopamine and norepinephrine, specifically in the prefrontal cortex. By modulating these neurotransmitter systems, this compound aims to improve cortical function, which is often compromised in Parkinson's disease and contributes to symptoms like impaired balance, cognitive decline, and an increased risk of falls.[1]
Signaling Pathway
The proposed signaling pathway for this compound involves the blockade of 5-HT7 and alpha-2 adrenergic receptors on neurons in the prefrontal cortex. The antagonism of these G-protein coupled receptors is expected to modulate downstream signaling cascades, including the cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA) pathways, ultimately leading to enhanced neuronal signaling and neurotransmitter release.
Clinical Development and Efficacy
This compound has undergone Phase I, Phase IIa, and Phase IIb clinical trials to evaluate its safety, tolerability, and efficacy as an adjunctive therapy in patients with Parkinson's disease.
Phase IIb REACT-PD Study (NCT05258071)
The REACT-PD study was a randomized, double-blind, placebo-controlled Phase IIb trial designed to assess the efficacy of this compound in reducing fall frequency in Parkinson's disease patients.[3][4] The study enrolled 104 participants who were receiving a stable regimen of anti-Parkinson's medications.
Study Design:
-
Participants: Patients with idiopathic Parkinson's disease, aged 55-85, with a history of recurrent falls.
-
Treatment Arms:
-
This compound 300 mg daily (administered as tablets three times a day)
-
This compound 600 mg daily (administered as tablets three times a day)
-
Placebo
-
-
Duration: 12 weeks of treatment.
-
Primary Endpoint: Change in fall frequency from baseline, as assessed by a patient-kept fall diary.
Efficacy Results: The topline results from the REACT-PD study indicated that while the 600 mg daily dose of this compound led to a 42% reduction in the fall rate, this was not statistically significant compared to placebo. However, a prespecified in-depth analysis revealed a statistically significant (p<0.05) and clinically meaningful 51.5% reduction in fall rate in a subgroup of patients with medium plasma concentrations of this compound. The study also suggested a potential improvement in cognitive function, as measured by the Montreal Cognitive Assessment (MoCA), in patients treated with the 600 mg daily dose.
| Efficacy Outcome | This compound 600 mg/day | This compound (Medium Plasma Concentration Subgroup) | Placebo |
| Change in Fall Rate | 42% reduction (not statistically significant) | 51.5% reduction (p<0.05) | - |
Safety and Tolerability: Adverse events were reported by approximately 70% of study participants and were evenly distributed across the treatment and placebo groups. The adverse event profile was consistent with previous clinical trial results for this compound.
Phase IIa Study
An earlier exploratory Phase IIa study was completed in 32 patients with advanced Parkinson's disease and cognitive impairment. This study found this compound to be well-tolerated and reported compelling treatment effects, indicating improvements in balance and a reduced risk of falling, along with cognitive and psychiatric benefits. A 50% reduction in fall frequency was noted in this study.
Experimental Protocols
Assessment of Fall Frequency in Clinical Trials
A key component of the clinical investigation of this compound is the accurate assessment of fall frequency. This is typically achieved through the use of prospective fall diaries.
Protocol for Fall Diary:
-
Diary Distribution: Participants are provided with a diary at the beginning of the baseline period (typically 4 weeks prior to randomization) and for the entire duration of the treatment period.
-
Definition of a Fall: A clear and consistent definition of a fall is provided to all participants (e.g., "an unexpected event in which the participant comes to rest on the ground, floor, or lower level").
-
Daily Entries: Participants are instructed to record any falls that occur each day. For each fall, they should document the date, time, location, activity at the time of the fall, perceived cause, and any resulting injuries.
-
Data Collection: Diaries are reviewed by study personnel at each clinic visit to ensure completeness and accuracy.
-
Follow-up: Monthly telephone calls can be used to verify the recorded information in the diaries.
Assessment of Motor Function: Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS)
The MDS-UPDRS is a comprehensive scale used to assess the severity and progression of both motor and non-motor symptoms in Parkinson's disease. It is a key tool in clinical trials for PD therapeutics.
Protocol for MDS-UPDRS Administration: The MDS-UPDRS is divided into four parts:
-
Part I: Non-Motor Experiences of Daily Living: Assesses symptoms such as cognitive impairment, hallucinations, depression, anxiety, apathy, and sleep problems. This part includes sections completed by the investigator based on patient and caregiver interviews, and a section completed by the patient/caregiver.
-
Part II: Motor Experiences of Daily Living: A patient/caregiver-completed questionnaire assessing the impact of motor symptoms on daily activities like speech, swallowing, dressing, and walking.
-
Part III: Motor Examination: A clinician-administered examination of motor function, including speech, facial expression, rigidity, finger tapping, hand movements, pronation-supination movements, toe tapping, leg agility, arising from a chair, gait, freezing of gait, postural stability, posture, and tremor.
-
Part IV: Motor Complications: Assesses complications of therapy, such as dyskinesias and motor fluctuations.
Scoring: Each item is scored on a 5-point scale from 0 (normal) to 4 (severe). The total score provides a comprehensive measure of the patient's condition. The administration of the MDS-UPDRS requires trained and certified raters to ensure consistency and reliability of the data. The International Parkinson and Movement Disorder Society provides official training and certification programs.
Conclusion
This compound shows promise as an adjunctive therapy to Levodopa for Parkinson's disease, particularly in addressing the significant unmet need of reducing falls. The Phase IIb REACT-PD trial has provided encouraging, albeit not fully conclusive, evidence of its efficacy. Further investigation, likely in a Phase III trial with optimized dosing strategies based on plasma concentrations, will be crucial to fully elucidate the therapeutic potential of this compound. The protocols outlined in this document provide a framework for the continued investigation of this novel therapeutic agent.
References
- 1. IRLAB provides additional efficacy data from the Phase IIb study of this compound in patients with Parkinson's disease - IRLAB [irlab.se]
- 2. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 3. IRLAB reports topline results from a Phase IIb study of this compound in patients with Parkinson's disease - IRLAB [irlab.se]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols: Cell-based Assays to Explore Pirepemat's Downstream Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pirepemat (IRL752) is an investigational therapeutic agent being developed for neurological disorders such as Parkinson's disease.[1][2][3] It is described as a cortical-preferring catecholamine- and cognition-promoting agent.[4] this compound is designed to enhance nerve cell signaling in the prefrontal cortex by acting on 5HT7 and alpha-2 receptors, which leads to an increase in the levels of dopamine and norepinephrine.[1] This modulation of neurotransmission is believed to underlie its potential therapeutic effects on cognitive and motor functions.
Recent research also suggests that this compound may act as an inhibitor of sphingomyelin synthase (SMS). SMS enzymes are crucial in sphingolipid metabolism, catalyzing the conversion of ceramide to sphingomyelin. Inhibition of SMS can lead to an accumulation of ceramide and a reduction in sphingomyelin levels. Both ceramide and its metabolite, sphingosine-1-phosphate (S1P), are potent signaling molecules that regulate a multitude of cellular processes in the central nervous system, including apoptosis, inflammation, synaptic function, and neuronal survival.
Given the complex interplay of these signaling molecules, it is crucial to elucidate the downstream pathways affected by this compound to fully understand its mechanism of action and therapeutic potential. This document provides detailed protocols for a series of cell-based assays designed to investigate the impact of this compound on key signaling pathways potentially modulated by altered sphingolipid metabolism.
Hypothesized Downstream Signaling Pathways of this compound
The inhibition of Sphingomyelin Synthase (SMS) by this compound is expected to increase intracellular ceramide levels and decrease sphingomyelin. Ceramide can be further metabolized to sphingosine, which is then phosphorylated to form Sphingosine-1-Phosphate (S1P). These sphingolipids are known to influence several critical signaling cascades within neuronal and glial cells.
-
Ceramide-Mediated Pathways: Elevated ceramide levels are often associated with the activation of stress-activated protein kinases (SAPKs) such as JNK and p38 MAPK, which can lead to apoptosis. Ceramide is also implicated in pro-inflammatory signaling, potentially through the activation of the NF-κB pathway.
-
S1P-Mediated Pathways: In contrast to ceramide, S1P is generally considered a pro-survival signal. It acts through a family of G protein-coupled receptors (S1PRs) to activate pro-survival and anti-apoptotic pathways, including the PI3K/Akt and MEK/ERK pathways. Activation of these pathways can lead to the phosphorylation and activation of transcription factors like CREB, which is crucial for synaptic plasticity and memory.
-
Neuroinflammatory Pathways: The modulation of sphingolipid metabolism can significantly impact neuroinflammation. Changes in ceramide and S1P levels can influence the activation of microglia and astrocytes, leading to the release of pro- or anti-inflammatory cytokines.
The following diagram illustrates the hypothesized signaling pathways that may be affected by this compound's activity as an SMS inhibitor.
Caption: Hypothesized signaling pathways affected by this compound.
I. NF-κB Reporter Assay
Principle: This assay measures the activation of the NF-κB signaling pathway. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes. This assay utilizes a reporter plasmid containing a promoter with multiple NF-κB binding sites upstream of a luciferase gene. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.
Experimental Protocol:
-
Cell Culture and Transfection:
-
Seed a suitable neuronal or microglial cell line (e.g., SH-SY5Y, BV-2) in a 96-well plate at an appropriate density.
-
Co-transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency using a suitable transfection reagent.
-
Incubate for 24-48 hours to allow for plasmid expression.
-
-
Compound Treatment:
-
Treat the transfected cells with varying concentrations of this compound or a vehicle control.
-
Include a positive control, such as TNF-α or LPS, to induce NF-κB activation.
-
Incubate for a predetermined time (e.g., 6-24 hours).
-
-
Luciferase Assay:
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in NF-κB activity relative to the vehicle-treated control.
-
Data Presentation:
| Treatment Group | This compound (µM) | Normalized Luciferase Activity (RLU) | Fold Change vs. Vehicle |
| Vehicle Control | 0 | 1500 ± 120 | 1.0 |
| This compound | 1 | 1800 ± 150 | 1.2 |
| This compound | 10 | 2550 ± 210 | 1.7 |
| This compound | 50 | 4500 ± 350 | 3.0 |
| Positive Control (TNF-α) | - | 9000 ± 750 | 6.0 |
Experimental Workflow:
Caption: Workflow for the NF-κB reporter assay.
II. Western Blotting for Phosphorylated CREB (pCREB)
Principle: This protocol describes the detection of phosphorylated cAMP response element-binding protein (CREB) at Serine 133 using Western blotting. Phosphorylation at this site is a key event in the activation of CREB, a transcription factor that plays a critical role in neuronal survival, differentiation, and synaptic plasticity. This assay will help determine if this compound can induce the activation of CREB, potentially through S1P-mediated signaling pathways.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable neuronal cell line (e.g., PC12, SH-SY5Y) in 6-well plates until they reach 70-80% confluency.
-
Serum-starve the cells for a few hours before treatment, if necessary.
-
Treat the cells with various concentrations of this compound, vehicle, or a positive control (e.g., forskolin or BDNF) for a specified time (e.g., 15-60 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Collect the cell lysates and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated CREB (Ser133) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Strip the membrane and re-probe with an antibody for total CREB and a loading control (e.g., β-actin or GAPDH) for normalization.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the pCREB signal to the total CREB signal and then to the loading control.
-
Calculate the fold change in pCREB levels relative to the vehicle-treated control.
-
Data Presentation:
| Treatment Group | This compound (µM) | Normalized pCREB/Total CREB Ratio | Fold Change vs. Vehicle |
| Vehicle Control | 0 | 0.25 ± 0.03 | 1.0 |
| This compound | 1 | 0.45 ± 0.05 | 1.8 |
| This compound | 10 | 0.80 ± 0.09 | 3.2 |
| This compound | 50 | 1.25 ± 0.14 | 5.0 |
| Positive Control (Forskolin) | - | 1.50 ± 0.17 | 6.0 |
Experimental Workflow:
Caption: Workflow for pCREB Western blot analysis.
III. Akt Phosphorylation Assay
Principle: This assay measures the phosphorylation of Akt (also known as Protein Kinase B) at Serine 473, a key indicator of its activation. Akt is a central node in signaling pathways that promote cell survival, growth, and proliferation. This assay can be performed using various formats, including cell-based ELISA or Western blotting. The cell-based ELISA is a high-throughput method that measures phosphorylated Akt relative to the total protein content in the same well.
Experimental Protocol (Cell-based ELISA):
-
Cell Culture and Treatment:
-
Seed a neuronal or glial cell line in a 96-well plate and culture overnight.
-
Treat the cells with different concentrations of this compound, vehicle, or a positive control (e.g., IGF-1) for an appropriate duration (e.g., 15-30 minutes).
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% formaldehyde in PBS.
-
Permeabilize the cells with a suitable buffer (e.g., 0.1% Triton X-100 or saponin in PBS) to allow antibody entry.
-
-
Immunostaining:
-
Block non-specific binding sites with a blocking buffer.
-
Incubate the cells with a primary antibody specific for phosphorylated Akt (Ser473).
-
Wash the cells and incubate with an HRP-conjugated secondary antibody.
-
-
Detection:
-
Add a fluorogenic or colorimetric HRP substrate and measure the signal using a plate reader.
-
To normalize for cell number, a total protein stain can be added to the same wells and the fluorescence measured at a different wavelength.
-
-
Data Analysis:
-
Normalize the phospho-Akt signal to the total protein signal for each well.
-
Calculate the fold change in Akt phosphorylation relative to the vehicle-treated control.
-
Data Presentation:
| Treatment Group | This compound (µM) | Normalized pAkt (S473) Signal (RFU) | Fold Change vs. Vehicle |
| Vehicle Control | 0 | 5000 ± 400 | 1.0 |
| This compound | 1 | 7500 ± 600 | 1.5 |
| This compound | 10 | 12500 ± 1000 | 2.5 |
| This compound | 50 | 20000 ± 1600 | 4.0 |
| Positive Control (IGF-1) | - | 25000 ± 2000 | 5.0 |
Experimental Workflow:
Caption: Workflow for the cell-based Akt phosphorylation ELISA.
IV. Cytokine Release Assay
Principle: This assay measures the release of cytokines from immune cells (such as microglia or peripheral blood mononuclear cells) in response to treatment with this compound. It is a critical assay for assessing the immunomodulatory and potential pro- or anti-inflammatory effects of a compound. Cytokine levels in the cell culture supernatant can be quantified using various methods, such as ELISA or multiplex bead-based assays (e.g., Luminex).
Experimental Protocol:
-
Cell Culture and Treatment:
-
Isolate primary microglia or use a microglial cell line (e.g., BV-2). Alternatively, peripheral blood mononuclear cells (PBMCs) can be used.
-
Seed the cells in a 96-well plate.
-
Treat the cells with different concentrations of this compound or vehicle.
-
Include a positive control (e.g., LPS for pro-inflammatory cytokines) and a negative control.
-
Incubate for an appropriate time period (e.g., 24-48 hours).
-
-
Supernatant Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the culture supernatant.
-
-
Cytokine Quantification:
-
Measure the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10) in the supernatant using a commercially available ELISA kit or a multiplex assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve for each cytokine.
-
Calculate the concentration of each cytokine in the samples based on the standard curve.
-
Compare the cytokine levels in the this compound-treated groups to the vehicle control.
-
Data Presentation:
| Treatment Group | This compound (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-10 (pg/mL) |
| Vehicle Control | 0 | 50 ± 5 | 80 ± 10 | 30 ± 4 |
| This compound | 1 | 45 ± 6 | 75 ± 9 | 45 ± 5 |
| This compound | 10 | 30 ± 4 | 60 ± 8 | 80 ± 10 |
| This compound | 50 | 20 ± 3 | 40 ± 5 | 150 ± 18 |
| Positive Control (LPS) | - | 1500 ± 120 | 2500 ± 200 | 200 ± 25 |
Experimental Workflow:
Caption: Workflow for the cytokine release assay.
References
Application Notes and Protocols for Pirepemat (IRL752) in Preclinical Neurodegeneration Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pirepemat (also known as IRL752) is an investigational drug under development for the treatment of Parkinson's disease, with a primary focus on improving postural dysfunction and reducing the frequency of falls.[1][2][3] Its mechanism of action is attributed to its role as a cortical enhancer, specifically acting as an antagonist at 5-hydroxytryptamine 7 (5-HT7) and α2-adrenergic receptors.[1][2] This activity is believed to strengthen nerve cell signaling in the prefrontal cortex by increasing the levels of key neurotransmitters such as dopamine and norepinephrine.
These application notes provide a summary of the available preclinical data on this compound from studies in animal models relevant to neurodegeneration. It is important to note that publicly available research has focused on acute and sub-chronic administration, and detailed long-term administration studies in animal models of neurodegeneration are not extensively documented in the current scientific literature. The protocols and data presented herein are derived from the foundational preclinical research and are intended to guide the design of future studies.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical in vivo studies of this compound. These studies have primarily utilized rodent models to investigate the compound's effects on neurochemistry, motor activity, and cognition.
Table 1: In Vivo Neurochemical Effects of this compound in Rats
| Brain Region | Neurotransmitter/Metabolite | Dosage (s.c.) | Effect |
| Prefrontal Cortex | Norepinephrine (NE) | 3.7-100 µmol/kg | Dose-dependent decrease in tissue levels |
| Striatum | 3-Methoxytyramine (3-MT) | 3.7-100 µmol/kg | Dose-dependent decrease in tissue levels |
| Prefrontal Cortex | Dopamine (DA) | 3.7-100 µmol/kg | Trend towards increased extracellular levels |
| Prefrontal Cortex | Acetylcholine (ACh) | 3.7-100 µmol/kg | Trend towards increased extracellular levels |
Table 2: Behavioral Effects of this compound in Rodent Models
| Animal Model | Condition | Dosage (s.c.) | Outcome |
| Normal Rats | Spontaneous Locomotor Activity | 3.7-100 µmol/kg | No significant effect |
| Rats | Tetrabenazine-induced Hypoactivity | 3.7-100 µmol/kg | Reversal of hypoactivity |
| Rats | Amphetamine-induced Hyperactivity | 3.7-100 µmol/kg | No significant effect |
| Rats | Dizocilpine-induced Hyperactivity | 3.7-100 µmol/kg | Minimal to no effect |
| Rats | Sub-chronic PCP-induced Cognitive Deficit | 15 µmol/kg | Amelioration of cognitive impairment |
Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
Protocol 1: Assessment of In Vivo Neurochemical Effects
Objective: To determine the effect of this compound on monoamine neurotransmitters and their metabolites in different brain regions.
Animal Model: Male Sprague-Dawley rats.
Procedure:
-
Administer this compound subcutaneously (s.c.) at doses ranging from 3.7 to 100 µmol/kg.
-
After a predetermined time (e.g., 60 minutes), euthanize the animals.
-
Rapidly dissect the brains and isolate specific regions of interest (e.g., prefrontal cortex, striatum, hippocampus).
-
Homogenize the tissue samples in a suitable buffer.
-
Analyze the levels of norepinephrine, dopamine, serotonin, and their metabolites using high-performance liquid chromatography (HPLC) with electrochemical detection.
Protocol 2: Evaluation of Behavioral Effects in a Model of Parkinsonism-like Hypoactivity
Objective: To assess the ability of this compound to reverse motor deficits induced by tetrabenazine, a vesicular monoamine transporter 2 (VMAT2) inhibitor.
Animal Model: Male Sprague-Dawley rats.
Procedure:
-
Acclimate the rats to the locomotor activity chambers.
-
Administer this compound (s.c.) at various doses.
-
Thirty minutes after this compound administration, administer tetrabenazine to induce hypoactivity.
-
Record locomotor activity for a defined period (e.g., 60-90 minutes) using an automated activity monitoring system.
-
Analyze the data to compare the activity levels of this compound-treated groups with vehicle and tetrabenazine-only control groups.
Protocol 3: Assessment of Pro-Cognitive Effects in a Novel Object Recognition (NOR) Task
Objective: To evaluate the impact of this compound on learning and memory in a model of cognitive impairment.
Animal Model: Male Lister Hooded rats.
Procedure:
-
Induce a cognitive deficit using a sub-chronic phencyclidine (PCP) regimen.
-
Familiarization Phase: Allow rats to explore an arena containing two identical objects.
-
Test Phase: After a retention interval, place the rats back in the arena where one of the familiar objects has been replaced with a novel object.
-
Administer this compound (e.g., 15 µmol/kg, s.c.) prior to the test phase.
-
Record the time spent exploring the familiar and novel objects.
-
Calculate a discrimination index to assess cognitive performance. An improvement in the discrimination between the novel and familiar object suggests a pro-cognitive effect.
Visualizations
Signaling Pathway of this compound
Caption: Proposed mechanism of action of this compound.
Experimental Workflow for Preclinical Behavioral Assessment
Caption: General workflow for preclinical behavioral studies of this compound.
Concluding Remarks
The available preclinical data suggest that this compound holds promise as a cortical enhancer with the potential to ameliorate cognitive and motor deficits associated with neurodegenerative conditions like Parkinson's disease. The provided protocols offer a foundation for researchers to further investigate the efficacy and mechanism of action of this compound in relevant animal models. However, the absence of published long-term administration studies represents a significant data gap. Future research should aim to address this by conducting chronic dosing studies in models of progressive neurodegeneration to fully elucidate the long-term safety and therapeutic potential of this compound.
References
- 1. This compound (IRL752) - IRLAB [irlab.se]
- 2. IRLAB reports topline results from a Phase IIb study of this compound in patients with Parkinson's disease - IRLAB [irlab.se]
- 3. The last patient has now completed the full treatment period in IRLAB's Phase IIb study with this compound - IRLAB [irlab.se]
Troubleshooting & Optimization
Technical Support Center: Navigating Pirepemat Clinical Trials for Falls in Parkinson's Disease
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and addressing common challenges encountered in Pirepemat clinical trials, with a specific focus on mitigating the high placebo effect in studies on fall prevention in Parkinson's disease.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound in the context of fall prevention?
A1: this compound is a cortical enhancer designed to reduce the risk of falls by strengthening nerve cell signaling in the prefrontal cortex.[1][2] It acts as an antagonist at the serotonin 5-HT7 and alpha-2 adrenergic receptors. This antagonism is believed to lead to an increase in the levels of the neurotransmitters dopamine and noradrenaline in the prefrontal cortex, which are crucial for cognitive and motor functions that contribute to stability and balance.[3][4]
Q2: What were the key efficacy results from the Phase IIb REACT-PD clinical trial of this compound?
A2: The top-line results of the Phase IIb REACT-PD study, which enrolled 104 patients with Parkinson's disease, showed that a 600 mg daily dose of this compound led to a 42% reduction in the fall rate after three months of treatment.[1] However, this reduction did not achieve statistical significance when compared to the placebo group. Further analysis revealed that in a specific medium plasma concentration range, this compound demonstrated a statistically significant 51.5% reduction in fall rate compared to placebo (p<0.05).
Q3: Why is the placebo effect so pronounced in clinical trials for falls in Parkinson's disease?
A3: The high placebo effect in fall prevention trials for Parkinson's disease is a multifaceted issue. Increased attention from healthcare professionals, patient expectations of improvement, and the structured monitoring inherent in clinical trials can all contribute to a reduction in falls in the placebo group. The act of participating in a study and the potential for benefit can lead to heightened awareness and behavioral modifications that independently reduce fall risk.
Q4: What are the primary strategies for mitigating the high placebo effect in future this compound clinical trials?
A4: To mitigate the high placebo effect, several strategies can be implemented in future trial designs:
-
Stringent Patient Selection: Enroll patients with a high and stable baseline fall rate to increase the potential for detecting a treatment effect.
-
Standardized Co-interventions: Ensure that all participants, including the placebo group, receive the same level of non-pharmacological co-interventions, such as physical therapy or educational materials on fall prevention.
-
Objective Endpoints: While patient-reported fall diaries are common, incorporating objective measures of balance and gait (e.g., wearable sensors) can provide more unbiased data.
-
Blinding and Expectation Management: Maintain rigorous blinding of both patients and investigators. Additionally, manage patient expectations through neutral communication about the potential benefits and the nature of a placebo-controlled trial.
-
Run-in Period: A placebo run-in period can help to identify and potentially exclude high placebo responders before randomization.
Q5: How is fall frequency typically measured and defined in clinical trials for Parkinson's disease?
A5: Fall frequency is most commonly measured using prospective daily fall diaries, where patients or their caregivers record the number of falls each day. A fall is typically defined as an unexpected event in which the participant comes to rest on the ground, floor, or lower level. The primary endpoint is often the change in the rate of falls (e.g., falls per week or month) from a baseline period to the treatment period.
Troubleshooting Guides
Issue 1: High variability in fall diary data.
-
Possible Cause: Inconsistent reporting by patients or caregivers.
-
Troubleshooting Steps:
-
Provide comprehensive training to patients and caregivers on how to accurately and consistently complete the fall diary.
-
Implement regular follow-up calls or electronic reminders to encourage timely reporting.
-
Consider using electronic diaries with time-stamps to improve data quality.
-
Incorporate wearable sensor data to corroborate and supplement diary entries.
-
Issue 2: Difficulty in achieving the target plasma concentration of this compound.
-
Possible Cause: Inter-individual variability in drug metabolism.
-
Troubleshooting Steps:
-
Incorporate pharmacokinetic (PK) sampling to monitor plasma concentrations of this compound.
-
Analyze the relationship between plasma concentration and efficacy to identify a therapeutic window.
-
Consider adaptive trial designs that allow for dose adjustments based on individual PK profiles.
-
Issue 3: Lack of a clear dose-response relationship.
-
Possible Cause: Complex pharmacology of this compound or a narrow therapeutic window.
-
Troubleshooting Steps:
-
Conduct thorough dose-ranging studies in early phase trials.
-
As seen in the REACT-PD trial, a non-linear dose-response may exist. Analyze efficacy across different exposure levels, not just by dose group.
-
Investigate potential U-shaped dose-response curves where higher doses may not be more effective.
-
Data Presentation
Table 1: Summary of Key Efficacy Data from the this compound Phase IIb REACT-PD Trial
| Endpoint | This compound (600 mg/day) | Placebo | Statistical Significance (p-value) |
| Overall Fall Rate Reduction | 42% | Not publicly disclosed, but the difference was not statistically significant. | Not Significant |
| Fall Rate Reduction (Medium Plasma Concentration) | 51.5% | Not publicly disclosed, but the difference was statistically significant. | < 0.05 |
Note: The exact fall rate reduction in the placebo group has not been publicly detailed. The lack of statistical significance in the overall comparison indicates a substantial placebo response.
Table 2: Contextual Data on Fall Rate Reduction in Placebo Groups from Other Parkinson's Disease Trials
| Study/Intervention | Placebo Group Fall Rate Reduction |
| Rivastigmine Trial | Not explicitly stated, but the active group had a 45% reduction. |
| Donepezil Trial | Baseline of 0.25 falls/day, suggesting a high baseline rate. |
| Exercise Intervention Trial | Control group had a significantly higher fall rate than intervention groups. |
Experimental Protocols
Detailed Methodology 1: In Vitro Radioligand Binding Assay for 5-HT7 Receptor Antagonism
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the human 5-HT7 receptor.
Materials:
-
Membrane preparation from cells stably expressing the human 5-HT7 receptor.
-
Radioligand: [³H]5-CT (5-carboxamidotryptamine).
-
Non-specific binding control: 5-HT (Serotonin) at a high concentration (e.g., 10 µM).
-
Test compound (this compound) at various concentrations.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Scintillation fluid and scintillation counter.
-
Glass fiber filters (e.g., Whatman GF/B).
Procedure:
-
Membrane Preparation: Homogenize cells expressing the 5-HT7 receptor in ice-cold lysis buffer. Centrifuge to pellet the membranes and resuspend in assay buffer. Determine protein concentration.
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Membrane preparation + [³H]5-CT.
-
Non-specific Binding: Membrane preparation + [³H]5-CT + 10 µM 5-HT.
-
Competitive Binding: Membrane preparation + [³H]5-CT + varying concentrations of this compound.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Detailed Methodology 2: Functional cAMP Assay for α2-Adrenergic Receptor Antagonism
Objective: To assess the functional antagonist activity of a test compound at the α2-adrenergic receptor by measuring its ability to reverse agonist-induced inhibition of cAMP production.
Materials:
-
Cell line stably expressing the human α2-adrenergic receptor (e.g., HEK293 or CHO cells).
-
α2-adrenergic agonist (e.g., clonidine or dexmedetomidine).
-
Forskolin (to stimulate adenylate cyclase).
-
Test compound (this compound) at various concentrations.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Cell culture medium and reagents.
Procedure:
-
Cell Culture: Culture the cells expressing the α2-adrenergic receptor to an appropriate density in 96-well plates.
-
Assay Preparation: On the day of the assay, replace the culture medium with a stimulation buffer.
-
Antagonist Incubation: Add varying concentrations of the test compound (this compound) to the wells and pre-incubate for 15-30 minutes.
-
Agonist Stimulation: Add a fixed concentration of the α2-adrenergic agonist (typically at its EC80-EC90) and forskolin to all wells (except for basal controls).
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP modulation.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis:
-
Generate a standard curve for cAMP concentration.
-
Plot the cAMP concentration against the log concentration of the test compound.
-
Determine the IC50 value of the antagonist in reversing the agonist-induced inhibition of cAMP production.
-
Detailed Methodology 3: In Vivo Microdialysis for Measurement of Dopamine and Norepinephrine in the Rodent Prefrontal Cortex
Objective: To measure the extracellular levels of dopamine and norepinephrine in the prefrontal cortex of a freely moving rodent following administration of a test compound.
Materials:
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Syringe pump and fraction collector.
-
Artificial cerebrospinal fluid (aCSF).
-
Anesthesia (e.g., isoflurane).
-
HPLC system with electrochemical detection (HPLC-ED) for neurotransmitter analysis.
-
Test compound (this compound).
Procedure:
-
Stereotaxic Surgery: Anesthetize the rodent and place it in the stereotaxic apparatus. Surgically implant a guide cannula targeting the prefrontal cortex. Allow the animal to recover for several days.
-
Microdialysis Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion and Equilibration: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min). Allow a 1-2 hour equilibration period.
-
Baseline Sample Collection: Collect baseline dialysate samples every 20-30 minutes for at least 90 minutes to establish stable baseline neurotransmitter levels.
-
Drug Administration: Administer the test compound (this compound) via the desired route (e.g., intraperitoneal or subcutaneous injection).
-
Post-treatment Sample Collection: Continue collecting dialysate samples at regular intervals for several hours post-administration.
-
Neurotransmitter Analysis: Analyze the dialysate samples for dopamine and norepinephrine content using HPLC-ED.
-
Data Analysis:
-
Quantify the concentration of each neurotransmitter in the samples by comparing them to known standards.
-
Express the post-treatment neurotransmitter levels as a percentage of the mean baseline levels.
-
Use statistical analysis (e.g., ANOVA) to determine the significance of any changes in neurotransmitter levels following drug administration.
-
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: Workflow for a clinical trial with placebo mitigation strategies.
Caption: Troubleshooting logic for a high placebo response.
References
Pirepemat Dosage Optimization: A Technical Guide to Navigating Biphasic Efficacy
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers working with Pirepemat, a cortical-preferring catecholamine- and cognition-promoting agent. A key challenge in the clinical application of this compound is its biphasic, or U-shaped, dose-response curve, where optimal efficacy is observed within a specific plasma concentration range, with diminished effects at both lower and higher concentrations. This guide offers troubleshooting advice and detailed protocols to help researchers optimize dosing strategies and avoid suboptimal efficacy in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound is designed to enhance nerve cell signaling in the prefrontal cortex. It functions primarily as an antagonist of the 5-HT7 and alpha-2 receptors, which leads to an increase in the levels of the neurotransmitters dopamine and noradrenaline.[1][2][3] This mechanism is believed to contribute to its potential therapeutic effects on balance, fall reduction, and cognitive function in individuals with Parkinson's disease.[1][4]
Q2: What is a biphasic efficacy response and how does it relate to this compound?
A2: A biphasic efficacy response, also known as a U-shaped or inverted U-shaped dose-response curve, is a pharmacological phenomenon where a drug's effect is optimal at intermediate doses but diminished at both low and high doses. Clinical trial data for this compound has demonstrated such a response. Specifically, in the Phase IIb REACT-PD study, a medium plasma concentration range of this compound was associated with a significant reduction in fall rate, while both high and low plasma concentrations showed no beneficial effect.
Q3: What were the specific findings from the REACT-PD Phase IIb study regarding the biphasic response?
A3: In the REACT-PD study, further in-depth efficacy analyses revealed that a medium plasma concentration of this compound resulted in a 51.5% reduction in the fall rate after three months of treatment, an effect that was statistically significant (p<0.05) compared to placebo. Conversely, the high and low exposure groups did not show a significant reduction in fall rate. It is noteworthy that the overall analysis of a 600 mg daily dose showed a 42% reduction in fall rate, but this did not reach statistical significance compared to placebo, underscoring the importance of plasma concentration over just the administered dose.
Q4: How can patients on different doses (300 mg and 600 mg) end up in the same "medium exposure" group?
A4: The observation that study participants from both the 300 mg and 600 mg daily dose cohorts were evenly distributed within the medium exposure group highlights the role of inter-individual variability in pharmacokinetics. Factors such as drug absorption, metabolism, distribution, and excretion can differ between individuals, leading to different plasma concentrations even when the same dose is administered. This variability makes therapeutic drug monitoring (TDM) of plasma concentrations a potentially crucial tool for optimizing this compound's therapeutic effect.
Troubleshooting Guide: Suboptimal Efficacy in this compound Experiments
Issue: Lack of Efficacy or Weaker-Than-Expected Results
If you are observing a lack of efficacy with this compound in your experimental model, consider the following troubleshooting steps, taking into account the known biphasic dose-response relationship.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Plasma Concentration (Too Low) | 1. Confirm Dose and Administration: Verify the accuracy of the administered dose and the consistency of the administration protocol. 2. Pharmacokinetic (PK) Analysis: If feasible, conduct pilot PK studies in your model to determine the plasma concentrations achieved with your current dosing regimen. 3. Dose Escalation: Systematically and cautiously increase the dose in small increments, while monitoring for both efficacy and any potential adverse effects. |
| Suboptimal Plasma Concentration (Too High) | 1. Pharmacokinetic (PK) Analysis: As with low concentrations, determine the plasma levels achieved with your current dosing. 2. Dose Reduction: If plasma concentrations are high, systematically decrease the dose to see if efficacy improves as you move into the optimal therapeutic window. 3. Fractionated Dosing: Consider administering the total daily dose in more frequent, smaller administrations to potentially reduce peak plasma concentrations (Cmax) while maintaining a therapeutic average concentration. |
| Individual Variability in Metabolism | 1. Subject Stratification: If possible, group subjects based on metabolic profiles (e.g., genetic markers for relevant metabolizing enzymes) to assess if this correlates with response. 2. Therapeutic Drug Monitoring (TDM): Implement a TDM strategy to individually tailor doses to achieve plasma concentrations within the target therapeutic range. |
| Assay Sensitivity or Timing | 1. Endpoint Validation: Ensure that your primary efficacy endpoint is sensitive enough to detect the expected pharmacological effect of this compound. 2. Assessment Timing: The timing of your efficacy assessment relative to drug administration may be critical. Consider conducting assessments at various time points post-dose to capture the peak effect. |
Experimental Protocols
Protocol: Establishing an In Vivo Dose-Response Curve for this compound
This protocol provides a generalized framework for determining the optimal dose of this compound in a relevant animal model of Parkinson's disease or cognitive impairment.
-
Animal Model Selection: Choose a well-validated animal model that recapitulates the specific pathology or symptoms you aim to treat (e.g., a model of postural instability or cognitive deficits in Parkinson's disease).
-
Dose Range Selection:
-
Based on available preclinical and clinical data, select a wide range of doses. For example, you might choose five dose levels, aiming to cover the anticipated low, medium, and high exposure ranges.
-
Include a vehicle-only control group.
-
-
Pharmacokinetic Profiling (Satellite Group):
-
Include a satellite group of animals for pharmacokinetic analysis at each dose level.
-
Collect blood samples at multiple time points after a single dose and at steady-state (after multiple doses) to determine key PK parameters (Cmax, Tmax, AUC, half-life).
-
-
Study Design:
-
Randomly assign animals to the different dose groups and the vehicle control group.
-
Administer this compound or vehicle for a predetermined duration, consistent with the expected time to onset of therapeutic effect (e.g., daily for several weeks).
-
-
Efficacy Assessment:
-
Conduct the primary efficacy assessment at the end of the treatment period. This could be a behavioral test for balance, motor coordination, or cognitive function.
-
Ensure that the assessment is performed in a blinded manner to avoid experimenter bias.
-
-
Data Analysis:
-
Analyze the efficacy data to determine the dose-response relationship.
-
Correlate the efficacy data with the pharmacokinetic data from the satellite group to establish a plasma concentration-response relationship.
-
Statistically test for a non-linear (e.g., quadratic) relationship to identify a potential biphasic response.
-
Visualizing Key Concepts
To aid in the understanding of this compound's mechanism and the challenges of dosage optimization, the following diagrams are provided.
Caption: Simplified signaling pathway of this compound in the prefrontal cortex.
Caption: Illustrative biphasic (U-shaped) dose-response curve for this compound.
Caption: Troubleshooting workflow for addressing suboptimal this compound efficacy.
References
- 1. This compound (IRL752) - IRLAB [irlab.se]
- 2. IRLAB reports topline results from a Phase IIb study of this compound in patients with Parkinson's disease - IRLAB [irlab.se]
- 3. IRLAB Therapeutics — Focused on novel Parkinson’s disease treatments - Edison Group [edisongroup.com]
- 4. IRLAB provides additional efficacy data from the Phase IIb study of this compound in patients with Parkinson's disease - IRLAB [irlab.se]
Technical Support Center: Improving the Stability of Pirepemat Free Base for Experimental Use
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of Pirepemat free base for experimental use.
Disclaimer
Information on the stability of this compound free base is limited in publicly available literature. Much of the guidance provided here is based on general principles of organic chemistry, the known properties of similar chemical structures (tertiary amines, pyrrolidine derivatives), and standard laboratory practices for handling unstable small molecules. The fumarate salt of this compound is reported to be more stable and is used in clinical formulations.[1][2] Researchers are strongly encouraged to consider using the fumarate salt to ensure experimental consistency and accuracy.
Frequently Asked Questions (FAQs)
Q1: My Pirepmat free base appears to be degrading. What are the signs of degradation?
A1: Degradation of this compound free base, which is an oil at room temperature, may not always be visually obvious.[2] However, you may observe color changes (e.g., from off-white/brown to a darker shade), changes in viscosity, or the appearance of particulates. The most reliable way to assess degradation is through analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the appearance of degradation products and a decrease in the parent compound's peak area.
Q2: What are the likely degradation pathways for this compound free base?
A2: As a tertiary amine and a pyrrolidine derivative, this compound free base is susceptible to a few key degradation pathways:
-
Oxidation: The pyrrolidine ring and the tertiary amine are susceptible to oxidation.[3][4] This can be initiated by atmospheric oxygen, trace metal ions, or peroxides in solvents. Oxidation can lead to the formation of N-oxides, ring-opened products like aminoaldehydes, or other oxidized species.
-
Hydrolysis: Although generally less reactive than esters, the methoxy group on the pyrrolidine ring could be susceptible to hydrolysis under strong acidic or basic conditions, leading to the formation of a tertiary alcohol. The amide-like character of the pyrrolidine nitrogen in certain resonance structures could also make it susceptible to hydrolysis under harsh conditions.
-
Photodegradation: The presence of aromatic rings in the this compound structure suggests a potential for photodegradation upon exposure to UV or high-intensity light.
Q3: How should I store this compound free base to minimize degradation?
A3: To maximize the shelf-life of this compound free base, we recommend the following storage conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or -80°C | Reduces the rate of chemical reactions, including oxidation and hydrolysis. |
| Atmosphere | Under an inert gas (Argon or Nitrogen) | Minimizes exposure to oxygen, thereby reducing the risk of oxidation. |
| Light | In an amber vial or protected from light | Prevents potential photodegradation. |
| Container | Tightly sealed glass vial | Prevents exposure to moisture and atmospheric oxygen. |
Q4: I need to prepare a stock solution of this compound free base. What is the best solvent and how should I store it?
A4: For preparing stock solutions, it is crucial to use high-purity, anhydrous, and peroxide-free solvents.
| Solvent | Considerations | Recommended Storage of Solution |
| DMSO | Good for initial solubilization to high concentrations. However, DMSO can absorb atmospheric moisture and should be handled accordingly. | Store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Use within a short period. |
| Ethanol | Anhydrous ethanol can be a good choice. Ensure it is free of peroxides. | Store at -20°C or -80°C in small aliquots. Prone to evaporation, so ensure vials are tightly sealed. |
| Aqueous Buffers | Not recommended for long-term storage of the free base due to the risk of hydrolysis. If required for an experiment, prepare fresh from a non-aqueous stock. | Use immediately after preparation. |
Troubleshooting Guides
Issue 1: Inconsistent results in in vitro assays.
| Potential Cause | Troubleshooting Step |
| Degradation of this compound in stock solution. | Prepare fresh stock solutions from solid material. Aliquot stock solutions to minimize freeze-thaw cycles. Perform a quick purity check of the stock solution using HPLC if possible. |
| Degradation in assay media. | Minimize the pre-incubation time of this compound in aqueous assay buffers. Prepare working solutions immediately before use. Consider the pH of your assay media, as extreme pH can accelerate hydrolysis. |
| Interaction with assay components. | Evaluate potential interactions with other compounds or proteins in your assay. |
Issue 2: Poor solubility or precipitation in aqueous buffers.
| Potential Cause | Troubleshooting Step |
| Low aqueous solubility of the free base. | Prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your assay. |
| pH of the buffer. | The solubility of amines is often pH-dependent. Adjusting the pH of the buffer might improve solubility. For amines, a slightly acidic pH will form the more soluble protonated salt. |
| Use of a salt form. | If solubility issues persist, consider using the more stable and potentially more soluble this compound fumarate salt. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution of this compound Free Base
Objective: To prepare a stock solution of this compound free base with enhanced stability for short-term experimental use.
Materials:
-
This compound free base
-
Anhydrous, peroxide-free Dimethyl Sulfoxide (DMSO)
-
Inert gas (Argon or Nitrogen)
-
Amber glass vials with Teflon-lined caps
-
Micropipettes
Procedure:
-
Allow the vial of this compound free base to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Perform all manipulations under a stream of inert gas (e.g., in a glove box or using a nitrogen blanket).
-
Weigh the desired amount of this compound free base in a sterile, amber glass vial.
-
Add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex or sonicate at room temperature until the compound is completely dissolved.
-
Flush the headspace of the vial with inert gas before tightly sealing the cap.
-
Store the stock solution at -80°C in single-use aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: General Procedure for a Forced Degradation Study
Objective: To investigate the degradation profile of this compound free base under various stress conditions. This helps in identifying potential degradation products and developing stability-indicating analytical methods.
Materials:
-
This compound free base
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-purity water
-
Methanol or Acetonitrile (HPLC grade)
-
UV lamp (for photostability testing)
-
Temperature-controlled oven
-
HPLC or LC-MS system
Procedure:
-
Sample Preparation: Prepare solutions of this compound free base (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 Methanol:Water).
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the sample solution. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the sample solution. Incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Add an equal volume of 3% H₂O₂ to the sample solution. Keep at room temperature for a defined period.
-
Thermal Degradation: Keep the solid compound and a solution of the compound in a temperature-controlled oven (e.g., 80°C) for a defined period.
-
Photodegradation: Expose a solution of the compound to UV light for a defined period. Keep a control sample in the dark.
-
Analysis: At specified time points, withdraw aliquots from each stress condition, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC or LC-MS method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks.
Visualizations
Signaling Pathway of this compound
Caption: Proposed signaling pathway of Pirepmat.
Experimental Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study.
Logical Diagram for Stability Troubleshooting
Caption: Troubleshooting logic for this compound stability issues.
References
- 1. irlab.se [irlab.se]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Biotransformation of Daclatasvir In Vitro and in Nonclinical Species: Formation of the Main Metabolite by Pyrrolidine δ-Oxidation and Rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Recruitment Challenges in Pirepemat Clinical Trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the recruitment phase of clinical trials for Pirepemat.
Troubleshooting Guides & FAQs
Q1: We are experiencing slower than anticipated enrollment for our this compound clinical trial. What are the common recruitment challenges and how can we mitigate them?
A1: Slow enrollment is a frequent hurdle in clinical trials for neurodegenerative diseases like Parkinson's. The Phase IIb REACT-PD trial (NCT05258071) for this compound, for instance, initially anticipated completing enrollment by the end of 2023 but extended the timeline to September 2024.[1] Key challenges and potential solutions are outlined below:
-
Frequent Clinic Visits and Logistical Burden: The need for numerous in-person appointments can be a significant deterrent for patients with mobility issues.[1]
-
Troubleshooting:
-
Implement decentralized trial elements, such as remote monitoring and telehealth visits, to reduce travel burdens.
-
Partner with transportation services to facilitate patient travel to and from clinical sites.
-
Offer flexible scheduling options, including evenings and weekends.
-
-
-
Strict Eligibility Criteria: While necessary for data integrity, stringent inclusion and exclusion criteria can significantly limit the eligible patient pool.[2]
-
Troubleshooting:
-
Conduct a thorough review of the protocol to identify any criteria that could be broadened without compromising scientific rigor.
-
Utilize pre-screening questionnaires to quickly identify potentially eligible candidates before scheduling extensive screening visits.
-
-
-
Lack of Awareness and Understanding: Potential participants and their families may have limited knowledge of this compound and the clinical trial process.
-
Troubleshooting:
-
Develop clear and concise educational materials in multiple formats (print, video, online) to explain the study's purpose, procedures, and potential benefits and risks.
-
Engage with patient advocacy groups and local community organizations to raise awareness about the trial.[3]
-
-
Q2: What are the typical screen failure rates in Parkinson's disease clinical trials, and what are the common reasons for screen failure in this compound trials?
A2: While specific screen failure data for this compound trials is not publicly detailed, the Phase IIb REACT-PD study screened 146 individuals to randomize 104, suggesting a screen failure rate of approximately 28.8%.[4] Common reasons for screen failure in Parkinson's disease trials often relate to the stringent inclusion and exclusion criteria. For this compound trials, these can include:
-
Age: The REACT-PD trial specified an age range of 55-85 years.
-
Disease Severity: A modified Hoehn & Yahr score of ≥2.5 in the "on" state was required.
-
Cognitive Function: A Montreal Cognitive Assessment (MoCA) score between ≥10 and <26 was necessary.
-
Fall History: Participants needed a history of recurrent falls, with at least two falls in the four weeks preceding baseline.
-
Concomitant Medications: The use of certain medications, such as Warfarin, Amantadine, and Selegiline, within a specified timeframe before the study was exclusionary.
Q3: What was the dropout rate in the this compound Phase IIb trial, and what strategies can be implemented to improve patient retention?
A3: The Phase IIb REACT-PD trial reported a low dropout rate, with 90 out of 104 randomized patients completing the 12-week treatment period, resulting in a completion rate of approximately 87%. This indicates a dropout rate of around 13%.
To enhance patient retention, consider the following strategies:
-
Strong Patient-Investigator Relationship: A positive and trusting relationship with the clinical staff is a major motivator for trial participation and retention.
-
Clear and Continuous Communication: Keep participants informed about the trial's progress and their individual contributions.
-
Minimize Participant Burden: As mentioned, reducing the logistical challenges of participation is crucial.
-
Caregiver Involvement: Engaging with and supporting caregivers can significantly impact a patient's ability and willingness to continue in a trial.
Quantitative Data Summary
Table 1: Recruitment and Retention Data for this compound Phase IIb Trial (NCT05258071)
| Metric | Initial Plan/Expectation | Actual Outcome | Citation |
| Enrollment Target | 165 participants | 104 participants randomized | |
| Screened Individuals | Not specified | 146 | |
| Randomized Individuals | 165 | 104 | |
| Completed Treatment | Not specified | 90 | |
| Completion Rate | Not specified | ~87% | |
| Screen Failure Rate | Not specified | ~28.8% | |
| Dropout Rate | Not specified | ~13% |
Table 2: Common Challenges in Parkinson's Disease Clinical Trial Recruitment
| Challenge | Description | Potential Mitigation Strategies | Citation |
| Patient-Related Factors | Cognitive impairment, physical disability, decreased mobility, and fear of placebo. | Provide clear and repeated explanations, involve caregivers, offer logistical support, and educate on the importance of placebo control. | |
| Logistical Burdens | Frequent travel to study sites, time-consuming procedures. | Implement decentralized trial components, provide transportation assistance, and schedule visits efficiently. | |
| Strict Eligibility Criteria | Narrow inclusion/exclusion criteria limit the pool of potential participants. | Re-evaluate criteria for potential flexibility, utilize pre-screening tools. | |
| Lack of Awareness | Limited public knowledge about ongoing clinical trials. | Engage with patient advocacy groups, utilize online trial finder tools, and conduct community outreach. |
Experimental Protocols
1. Quantification of Neurotransmitter Levels
This protocol provides a general methodology for the quantification of key neurotransmitters, such as dopamine and norepinephrine, and their metabolites in biological samples, which is relevant to understanding the pharmacodynamic effects of this compound.
-
Objective: To measure levels of dopamine, norepinephrine, and their metabolites (e.g., homovanillic acid and vanillylmandelic acid) in plasma or cerebrospinal fluid (CSF).
-
Methodology: High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection
-
Sample Collection: Collect blood samples in EDTA-containing tubes and immediately place them on ice. For CSF, perform a lumbar puncture and collect the fluid in polypropylene tubes.
-
Sample Preparation: Centrifuge the blood samples to separate the plasma. Precipitate proteins in plasma or CSF using a solution like perchloric acid. Centrifuge again to remove the precipitated proteins.
-
Chromatographic Separation: Inject the supernatant into an HPLC system equipped with a C18 reverse-phase column. Use a mobile phase containing a buffer, an ion-pairing agent, and an organic solvent to separate the neurotransmitters and their metabolites.
-
Detection: As the separated compounds elute from the column, they pass through an electrochemical detector. The detector measures the current generated by the oxidation of the analytes, which is proportional to their concentration.
-
Quantification: Create a standard curve using known concentrations of the neurotransmitters and metabolites. Compare the peak areas from the patient samples to the standard curve to determine their concentrations.
-
2. Assessment of Postural Stability
This protocol details a common clinical method for assessing postural stability in Parkinson's disease patients, a key endpoint in this compound clinical trials.
-
Objective: To evaluate a patient's ability to recover from a sudden external perturbation.
-
Methodology: Unified Parkinson's Disease Rating Scale (UPDRS) - "Pull Test" (Item 3.12)
-
Patient Positioning: The patient stands with their eyes open and feet comfortably apart. The examiner stands behind the patient.
-
Instructions: The examiner instructs the patient to try to maintain their balance and not to step backward when pulled.
-
Procedure: The examiner places their hands on the patient's shoulders and applies a brisk, strong pull backward. The pull should be sufficient to cause the patient to take a step to regain balance.
-
Scoring: The response is graded on a 0-4 scale:
-
0: Recovers with a single step.
-
1: Takes two to three small steps backward to recover.
-
2: Takes more than three steps backward but recovers unaided.
-
3: Steps backward and would fall if not caught by the examiner.
-
4: Spontaneously loses balance or is unable to stand without assistance.
-
-
Safety: The examiner must be prepared to catch the patient to prevent a fall.
-
Visualizations
Caption: this compound's proposed mechanism of action in the prefrontal cortex.
References
- 1. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 2. Challenges to Parkinson's Clinical Trial Recruitment | APDA [apdaparkinson.org]
- 3. neurology.org [neurology.org]
- 4. IRLAB provides additional efficacy data from the Phase IIb study of this compound in patients with Parkinson's disease - IRLAB [irlab.se]
Interpreting non-significant results in Pirepemat efficacy studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pirepemat. The focus is on interpreting non-significant results in efficacy studies and providing practical guidance for related experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound (also known as IRL752) is an investigational drug being developed for the treatment of postural dysfunction and the prevention of falls in patients with Parkinson's disease.[1][2] Its mechanism of action involves acting as an antagonist at the serotonin 5-HT7 and alpha-2 adrenergic receptors.[1][3] This action is believed to strengthen nerve cell signaling in the prefrontal cortex by increasing the levels of key neurotransmitters, including dopamine and norepinephrine.[1]
Q2: A clinical trial of this compound for reducing falls in Parkinson's disease did not meet its primary endpoint. Does this mean the drug is ineffective?
Not necessarily. The Phase IIb REACT-PD study, a randomized, double-blind, placebo-controlled trial, evaluated the efficacy of this compound at daily doses of 300 mg and 600 mg compared to a placebo. While the study did not meet its primary endpoint of a statistically significant reduction in the fall rate for the overall population at the 600 mg dose, a pre-specified in-depth analysis revealed a statistically significant and clinically meaningful reduction in fall rate in a subgroup of patients with medium plasma concentrations of the drug. This suggests that the relationship between this compound exposure and its effect on fall rate may be complex and that dosage and patient selection could be critical factors for its efficacy. It is also important to consider that a non-significant result does not prove the null hypothesis (i.e., that there is no effect); it simply means that the study, as designed, could not provide sufficient evidence to reject the null hypothesis.
Q3: What were the specific results of the REACT-PD Phase IIb study?
In the REACT-PD study, treatment with 600 mg of this compound daily resulted in a 42% reduction in the fall rate among individuals with Parkinson's disease; however, this result was not statistically significant compared to the placebo group. A subsequent analysis of the data based on plasma concentrations of this compound showed that individuals in the medium exposure range experienced a 51.5% reduction in fall rate, which was a statistically significant finding (p<0.05 vs. placebo). The study also noted a meaningful, though not statistically significant, improvement in cognitive function as measured by the Montreal Cognitive Assessment (MoCA) in the 600 mg treatment group.
Q4: What are some potential reasons for the non-significant primary endpoint in the REACT-PD study?
Several factors could have contributed to the non-significant primary endpoint in the overall study population:
-
Dose-Response Relationship: The efficacy of this compound may follow a non-linear or "U-shaped" dose-response curve, where medium concentrations are optimal, and both lower and higher concentrations are less effective. The significant effect observed in the medium plasma concentration subgroup supports this hypothesis.
-
Placebo Effect: A higher-than-expected placebo response can make it more difficult to demonstrate a statistically significant difference between the treatment and placebo groups.
-
Patient Heterogeneity: The study population with Parkinson's disease may have been heterogeneous in ways that influenced their response to this compound. Future studies may need to identify specific patient characteristics that predict a better response to the drug.
-
Statistical Power: The study may have been underpowered to detect a statistically significant effect in the overall population, even if a true effect exists.
Data Presentation
Table 1: Summary of Key Efficacy Results from the REACT-PD Phase IIb Study
| Outcome Measure | Treatment Group | Result | Statistical Significance | Citation(s) |
| Primary Endpoint: Change in Fall Rate | This compound (600 mg daily) vs. Placebo | 42% reduction in fall rate | Not Statistically Significant | |
| Subgroup Analysis: Change in Fall Rate | This compound (Medium Plasma Concentration) vs. Placebo | 51.5% reduction in fall rate | Statistically Significant (p<0.05) | |
| Secondary Endpoint: Cognitive Function | This compound (600 mg daily) vs. Placebo | Meaningful improvement on Montreal Cognitive Assessment (MoCA) | Not Statistically Significant |
Experimental Protocols
1. Clinical Trial Protocol: Phase IIb REACT-PD Study (Representative)
-
Study Design: A randomized, double-blind, placebo-controlled, multi-center Phase IIb study.
-
Participants: 104 individuals with Parkinson's disease, aged 55-85, with a history of recurrent falls and mild cognitive impairment.
-
Intervention: Participants were randomized in a 1:1:1 ratio to receive either this compound (300 mg or 600 mg daily) or a matching placebo for a 12-week treatment period.
-
Primary Outcome Measure: The primary endpoint was the change in the frequency of falls from a 4-week baseline period to the 12-week treatment period. Fall data was collected using patient diaries.
-
Secondary Outcome Measures: Included assessments of cognitive function (e.g., Montreal Cognitive Assessment), motor function, balance, and overall clinical impression.
-
Data Analysis: The primary efficacy analysis compared the change in fall rate between the this compound 600 mg group and the placebo group. Pre-specified subgroup analyses based on plasma drug concentrations were also planned.
2. Preclinical Protocol: Rodent Locomotor Activity Assessment (Representative)
-
Objective: To assess the effect of this compound on locomotor activity in a rodent model of Parkinson's disease.
-
Animals: Male C57BL/6 mice, 8-10 weeks old. A Parkinson's-like phenotype can be induced by unilateral injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle.
-
Drug Administration: this compound is dissolved in a suitable vehicle (e.g., 0.5% methylcellulose in water) and administered orally (p.o.) or intraperitoneally (i.p.) at various doses. A vehicle control group receives the vehicle alone.
-
Apparatus: An open-field arena (e.g., 40 cm x 40 cm x 30 cm) equipped with an automated video-tracking system.
-
Procedure:
-
Acclimatize mice to the testing room for at least 1 hour before the experiment.
-
Administer this compound or vehicle to the mice.
-
After a pre-determined absorption period (e.g., 30-60 minutes), place each mouse individually into the center of the open-field arena.
-
Record the locomotor activity for a set duration (e.g., 30 minutes).
-
-
Data Analysis: The video-tracking system will quantify parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency. Data are typically analyzed using ANOVA followed by post-hoc tests to compare between treatment groups.
3. In Vitro Protocol: 5-HT7 Receptor Radioligand Binding Assay (Representative)
-
Objective: To determine the binding affinity of this compound for the human 5-HT7 receptor.
-
Materials:
-
Cell membranes from a stable cell line expressing the human 5-HT7 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]-5-Carboxamidotryptamine ([3H]5-CT).
-
Non-specific binding control: A high concentration of a known 5-HT7 receptor ligand (e.g., unlabeled 5-CT or SB-269970).
-
Assay buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the cell membranes, [3H]5-CT, and either this compound, assay buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The data are then analyzed using non-linear regression to determine the IC50 value of this compound, which can be converted to a Ki value using the Cheng-Prusoff equation.
Troubleshooting Guides
Issue 1: High Variability in Preclinical Locomotor Activity Data
-
Possible Cause: Inconsistent animal handling and environmental conditions.
-
Solution: Ensure all experimenters use a standardized handling procedure. Acclimatize animals to the testing room for a consistent period before each experiment. Control for environmental factors such as lighting, noise, and time of day for testing.
-
-
Possible Cause: Incorrect drug administration.
-
Solution: Verify the accuracy of dosing solutions and administration technique (e.g., proper gavage or injection).
-
-
Possible Cause: Technical issues with the tracking software or apparatus.
-
Solution: Regularly calibrate and maintain the video-tracking system. Ensure the arena is cleaned thoroughly between each animal to eliminate olfactory cues.
-
Issue 2: Inconsistent Results in In Vitro Receptor Binding Assays
-
Possible Cause: Poor quality of cell membranes.
-
Solution: Prepare fresh cell membranes and store them properly at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Possible Cause: Suboptimal assay conditions.
-
Solution: Optimize incubation time, temperature, and buffer composition to ensure the binding reaction reaches equilibrium.
-
-
Possible Cause: Pipetting errors.
-
Solution: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent addition of reagents.
-
Mandatory Visualizations
Caption: Proposed mechanism of action of this compound.
Caption: Workflow of the REACT-PD Phase IIb clinical trial.
Caption: Logical steps for troubleshooting non-significant results.
References
Strategies for minimizing variability in behavioral studies with Pirepemat
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize variability in behavioral studies involving Pirepemat.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (formerly IRL752) is a cortical enhancer being developed for conditions like Parkinson's disease.[1][2] It is designed to improve nerve cell signaling in the prefrontal cortex.[1] Its mechanism of action is thought to involve antagonism of the serotonin 5-HT7 receptor and α2-adrenergic receptors.[1][3] This action leads to a region-specific increase in the levels of dopamine, norepinephrine, and acetylcholine in the cerebral cortex.
Q2: What are the most common sources of variability in behavioral studies?
A2: Variability in behavioral data can arise from many external factors. Key sources include environmental noises, inconsistent animal handling, time of day for testing, and differences between experimenters. Animal-specific factors such as strain, sex, age, and housing conditions also play a significant role. Consistency in all procedures is crucial for mitigating this variability.
Q3: How does this compound's pharmacokinetic profile influence experimental design?
A3: this compound has a rapid absorption, with a median time to maximum concentration of about 2.0 hours and a mean terminal half-life of 3.7 to 5.2 hours in humans. This suggests a relatively short duration of action. For preclinical studies, behavioral testing should be conducted within a consistent and appropriate time window following administration to ensure that the compound is at its target engagement. It is recommended to perform pilot studies to determine the optimal pre-treatment interval for the specific behavioral paradigm and animal model being used.
Q4: Are there any known dose-dependent effects of this compound that could introduce variability?
A4: Yes, clinical data for this compound suggests a non-linear dose-response relationship. In a Phase IIb study, a medium plasma concentration range was found to be effective in reducing fall rates in Parkinson's patients, while both low and high exposures did not show beneficial effects. This highlights the critical importance of careful dose selection and consistent administration in preclinical studies. Running a full dose-response curve for any new behavioral assay is highly recommended to identify the optimal therapeutic window and avoid paradoxical effects at higher doses.
Troubleshooting Guides
This section addresses specific issues that may be encountered during behavioral experiments with this compound.
Issue 1: High Inter-Animal Variability in a Novel Object Recognition (NOR) Task
| Potential Cause | Troubleshooting Step |
| Inconsistent Drug Administration | Ensure precise and consistent dosing for all animals. For oral gavage, ensure the compound is fully in solution or a homogenous suspension. |
| Variable Pre-Treatment Interval | Administer this compound at the same time relative to the testing session for every animal to account for its pharmacokinetic profile. |
| Environmental Stressors | Acclimate mice to the testing room for at least 30-60 minutes before testing. Minimize noise and other disturbances. Use consistent, low-stress handling techniques, such as tunnel handling or cupping, instead of tail lifting. |
| Object Properties | Ensure objects are of similar complexity and size, and are not inherently rewarding or aversive. Thoroughly clean objects and the arena between trials to eliminate olfactory cues. |
| Low Exploration Time | If animals show low overall exploration, they may not gather enough information about the objects. Consider extending the habituation or testing phases. Ensure the animal explores for a minimum of 20 seconds. |
Issue 2: Inconsistent or Lack of Effect in the Morris Water Maze (MWM)
| Potential Cause | Troubleshooting Step |
| "Floating" or "Freezing" Behavior | This can indicate high stress or learned helplessness. Ensure water temperature is consistent (around 22-26°C). Pre-train animals with a visible platform to ensure they understand the task's objective. If an animal floats, gently guide it to the platform; do not simply remove it from the maze. |
| Inconsistent Spatial Cues | The MWM relies on the animal's ability to use distal cues for navigation. Ensure high-contrast, varied spatial cues are present around the room and remain in the same position throughout the experiment. |
| Strain-Specific Learning Differences | Different rodent strains exhibit different learning capabilities in the MWM. Be aware of the expected performance of your chosen strain and adjust the training protocol (e.g., number of trials per day) accordingly. |
| Experimenter Interference | The experimenter should stand in the same location for every trial to avoid becoming an unintended spatial cue. |
| Incorrect Dosing Window | Given this compound's pro-cognitive and catecholamine-promoting effects, the timing of its administration relative to the memory acquisition (training) or retrieval (probe test) phase is critical. Test different pre-treatment intervals to find the optimal window. |
Experimental Protocols & Data Presentation
Illustrative Protocol: Novel Object Recognition (NOR) with this compound
This protocol is a standardized example for assessing recognition memory in adult C57BL/6J mice.
-
Animal Handling & Habituation:
-
Handle mice for 2 minutes per day for 5 days leading up to the experiment to reduce stress.
-
Acclimate mice to the testing room for 60 minutes prior to any testing.
-
-
Apparatus:
-
A 40 cm x 40 cm x 40 cm opaque arena.
-
Two sets of identical objects (e.g., two glass pyramids, two metal cubes) that are tall enough for the mice to explore but not climb on completely.
-
-
Experimental Workflow:
-
Day 1 (Habituation): Allow each mouse to explore the empty arena for 10 minutes.
-
Day 2 (Training/T1):
-
Administer this compound (e.g., 1, 3, 10 mg/kg, i.p.) or vehicle 30 minutes prior to the training session.
-
Place two identical objects in opposite corners of the arena.
-
Place the mouse in the center of the arena and allow it to explore for 10 minutes.
-
Record the time spent exploring each object. Exploration is defined as the nose pointing at the object within a 2 cm distance.
-
-
Day 2 (Testing/T2):
-
Return the mouse to its home cage for a 1-hour inter-trial interval.
-
Replace one of the familiar objects with a novel object. The location and identity of the novel object should be counterbalanced across animals.
-
Place the mouse back in the arena for 5-10 minutes and record the time spent exploring the familiar (F) and novel (N) objects.
-
-
-
Data Analysis:
-
Calculate the Discrimination Index (DI) as: (Time_Novel - Time_Familiar) / (Time_Novel + Time_Familiar).
-
A positive DI indicates a preference for the novel object, suggesting intact recognition memory.
-
Illustrative Data: Dose-Response of this compound in NOR
| Treatment Group | N | Mean Discrimination Index (DI) | Standard Error of the Mean (SEM) |
| Vehicle | 12 | 0.15 | 0.05 |
| This compound (1 mg/kg) | 12 | 0.25 | 0.06 |
| This compound (3 mg/kg) | 12 | 0.45 | 0.07 |
| This compound (10 mg/kg) | 12 | 0.30 | 0.06 |
This is illustrative data. Actual results may vary.
Visualizations
Caption: Proposed signaling pathway for this compound in the prefrontal cortex.
References
Technical Support Center: Investigating Potential Off-Target Effects of Researchemab at High Concentrations
Disclaimer: The following information is provided for a hypothetical compound, "Researchemab," a selective inhibitor of Tyrosine Kinase X (TKX). This document is intended to serve as a template and guide for researchers investigating potential off-target effects of small molecule inhibitors. The data and protocols are illustrative and should be adapted for specific experimental contexts.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cellular phenotypes at high concentrations of Researchemab (>10 µM) that are inconsistent with TKX inhibition. What could be the cause?
A1: At concentrations significantly exceeding the IC50 for its primary target, Researchemab may exhibit off-target activity. This can be due to several factors:
-
Inhibition of other kinases: Small molecule kinase inhibitors often have a broader selectivity profile at higher concentrations, leading to the inhibition of other kinases with structurally similar ATP-binding pockets.
-
Interaction with non-kinase proteins: Researchemab might bind to other proteins, such as receptors, ion channels, or enzymes, leading to unintended biological consequences.
-
Compound aggregation: At high concentrations, small molecules can form aggregates that may lead to non-specific cellular effects or assay interference.
-
Cytotoxicity: The observed phenotypes could be a result of general cellular toxicity rather than specific off-target interactions.
To investigate these possibilities, we recommend performing a comprehensive kinase selectivity profile and conducting counter-screens against a panel of common off-target proteins. Additionally, assessing cell viability at the concentrations used is crucial.
Q2: How can we determine if Researchemab is inhibiting other kinases in our cellular model?
A2: A phospho-proteomics approach can be a powerful tool to identify downstream signaling pathways affected by Researchemab in an unbiased manner. By comparing the phosphoproteome of cells treated with Researchemab at high concentrations to vehicle-treated cells, you can identify changes in phosphorylation events that are not directly downstream of TKX.
Furthermore, utilizing a targeted approach with phospho-specific antibodies for key signaling nodes of suspected off-target kinases (e.g., phospho-AKT, phospho-ERK) can provide a more direct validation of off-target kinase inhibition.
Q3: What are the recommended initial steps to troubleshoot suspected off-target effects of Researchemab?
A3: We recommend a tiered approach to investigating potential off-target effects:
-
Confirm the on-target effect: Ensure that TKX is fully inhibited at the concentrations where off-target effects are suspected.
-
Assess cell viability: Perform a dose-response curve for cytotoxicity to distinguish between specific off-target effects and general toxicity.
-
Perform a broad kinase screen: A commercially available kinase panel (e.g., a 400+ kinase panel) can provide a comprehensive overview of Researchemab's selectivity.
-
Validate key off-targets in a cellular context: Confirm the inhibition of top off-target candidates from the kinase screen using cellular assays.
Below is a troubleshooting workflow to guide your investigation.
Caption: Troubleshooting workflow for investigating off-target effects.
Quantitative Data Summary
Table 1: Kinase Selectivity Profile of Researchemab
| Kinase | % Inhibition at 1 µM | % Inhibition at 10 µM | IC50 (nM) |
| TKX (Primary Target) | 98% | 99% | 15 |
| Kinase A | 15% | 85% | 8,500 |
| Kinase B | 8% | 72% | 12,000 |
| Kinase C | 5% | 65% | >15,000 |
| Kinase D | 2% | 58% | >20,000 |
Data are representative and obtained from a 468-kinase panel screen.
Table 2: Cellular IC50 Values for On- and Off-Target Kinases
| Target | Cellular Assay | IC50 (µM) |
| TKX | p-TKX Substrate ELISA | 0.05 |
| Kinase A | p-Kinase A Substrate Western Blot | 8.2 |
| Kinase B | p-Kinase B Substrate Flow Cytometry | 11.5 |
Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling
Objective: To determine the selectivity of Researchemab against a broad panel of kinases.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of Researchemab in 100% DMSO. Create a dilution series in assay buffer to achieve final concentrations ranging from 1 nM to 30 µM.
-
Kinase Reaction:
-
Add 5 µL of recombinant kinase to a 384-well plate.
-
Add 2.5 µL of the Researchemab dilution series.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 2.5 µL of a mixture containing the appropriate peptide substrate and ATP.
-
-
Detection: After a 60-minute incubation at room temperature, stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo, LanthaScreen).
-
Data Analysis: Calculate the percent inhibition for each concentration relative to a DMSO control. Determine the IC50 values by fitting the data to a four-parameter logistic equation.
Validation & Comparative
Pirepemat vs. Placebo: A Comparative Analysis of Efficacy in Reducing Fall Frequency in Parkinson's Disease
A review of the REACT-PD Phase IIb clinical trial data reveals a nuanced picture of Pirepemat's potential as a therapeutic intervention for fall reduction in individuals with Parkinson's disease. While the trial did not meet its primary endpoint, post-hoc analyses suggest a significant therapeutic window at specific plasma concentrations.
Falls are a common and debilitating complication of Parkinson's disease, leading to significant morbidity and reduced quality of life.[1][2] this compound (formerly IRL752) is an investigational oral therapy designed to mitigate this risk by modulating nerve signaling in the prefrontal cortex.[1][3] This guide provides a detailed comparison of this compound's efficacy and safety profile against a placebo, based on the available data from the REACT-PD (NCT05258071) clinical trial.
Efficacy in Fall Frequency Reduction
The REACT-PD study, a Phase IIb clinical trial, evaluated two daily doses of this compound (300 mg and 600 mg) against a placebo in patients with Parkinson's disease who experience recurrent falls.[4] Top-line results indicated that while the 600 mg daily dose of this compound was associated with a 42% reduction in the fall rate, this effect did not achieve statistical significance when compared to the placebo group.
However, a pre-specified in-depth efficacy analysis, which examined the relationship between plasma concentrations of this compound and fall rate, revealed a biphasic, or U-shaped, dose-response curve. This analysis demonstrated that a medium plasma concentration of this compound led to a statistically significant 51.5% reduction in fall rate after three months of treatment (p<0.05 vs. placebo). Conversely, both low and high plasma exposures did not result in a beneficial effect on fall frequency.
In addition to its effects on fall rate, the 600 mg daily dose of this compound also showed a meaningful improvement in cognitive function, as measured by the Montreal Cognitive Assessment (MoCA).
| Efficacy Endpoint | This compound (600 mg daily) | Placebo | Statistical Significance |
| Reduction in Fall Rate (Top-line) | 42% | - | Not Met |
| Reduction in Fall Rate (Medium Plasma Concentration) | 51.5% | - | p<0.05 |
| Improvement in Cognitive Function (MoCA) | Meaningful Improvement | - | Not Reported |
Safety and Tolerability Profile
The adverse event profile for this compound was found to be consistent with previous clinical trial results. Approximately 70% of study participants reported adverse events, with an even distribution across the this compound and placebo treatment groups. One death was reported during the study in a participant who was receiving the placebo.
| Safety Metric | This compound | Placebo |
| Adverse Event Reporting | ~70% of participants | ~70% of participants |
| Serious Adverse Events | One death reported in the placebo group |
Experimental Protocol: REACT-PD Trial (NCT05258071)
The REACT-PD trial was a randomized, double-blind, placebo-controlled, multicenter Phase IIb study.
Inclusion Criteria:
-
Male or female, 55-85 years of age.
-
Diagnosis of idiopathic Parkinson's disease.
-
Montreal Cognitive Assessment (MoCA) score of ≥10 and <26.
-
Modified Hoehn & Yahr score of ≥2.5 in the "on" state.
-
History of recurrent falls in the past 3 months and at least 2 falls in the 4 weeks preceding baseline.
-
On a stable regimen of anti-Parkinson's medications for at least 30 days prior to baseline.
Exclusion Criteria:
-
Known history of alcohol abuse or chronic liver/biliary disease.
-
Elevated liver enzymes (bilirubin, ALP, AST, ALT) above specified thresholds.
Treatment Protocol:
-
Participants were randomized in a 1:1:1 ratio to receive one of two doses of this compound or a placebo.
-
The investigational drug was administered orally three times a day for 84 days.
-
Dosing began with a one-week titration period at half the target dose, followed by the full dose until Week 11, and then a de-escalation period.
Primary Endpoint:
-
The primary endpoint was the change in fall frequency from the 4-week baseline period to the end of treatment, as assessed by a patient-completed fall diary.
Secondary Endpoints:
-
Changes in cognitive, postural, motor, and mental functions were assessed using various scales including the MDS-UPDRS, NPI (Apathy/Indifference), Single Leg Stance Test, and Tandem walking test.
-
Blood samples were collected for pharmacokinetic analysis.
Caption: Workflow of the REACT-PD Phase IIb Clinical Trial.
Mechanism of Action
This compound is a small oral molecule that acts as a prefrontal cortex enhancer. It is designed to strengthen nerve cell signaling by modulating the activity of 5HT7 and alpha-2 receptors. This action is believed to increase the levels of the neurotransmitters dopamine and noradrenaline in the prefrontal cortex, which are often diminished in Parkinson's disease and contribute to motor and cognitive deficits, including an increased risk of falls.
Caption: Proposed Mechanism of Action of this compound.
References
- 1. This compound (IRL752) - IRLAB [irlab.se]
- 2. Redirecting to https://onderzoekmetmensen.nl/en/trial/56278 [onderzoekmetmensen.nl]
- 3. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 4. IRLAB reports topline results from a Phase IIb study of this compound in patients with Parkinson's disease - IRLAB [irlab.se]
A Comparative Analysis of Pirepemat and Other 5-HT7 Receptor Antagonists in Neuropsychiatric Drug Development
For Immediate Release – Researchers and drug development professionals in the neuropsychiatry space now have access to a detailed comparative guide on Pirepemat and other prominent 5-HT7 receptor antagonists. This guide provides a comprehensive overview of their pharmacological profiles, supported by experimental data, to aid in the evaluation of these compounds for therapeutic development.
The serotonin 5-HT7 receptor is a Gs-protein coupled receptor that has emerged as a significant target in the central nervous system for the treatment of mood disorders, cognitive deficits, and other neuropsychiatric conditions.[1][2] Antagonism of this receptor is a key mechanism of action for several investigational and approved drugs. This analysis focuses on this compound in comparison to the well-characterized selective antagonist SB-269970, and the atypical antipsychotics Lurasidone and Vortioxetine, which also exhibit significant 5-HT7 receptor antagonism.
Pharmacological Profiles and Binding Affinities
A critical aspect of drug development is understanding the binding affinity and selectivity of a compound for its target receptor. The following table summarizes the available quantitative data for this compound and its comparators.
| Compound | 5-HT7 Ki (nM) | Other Notable Receptor Affinities (Ki, nM) | Primary Therapeutic Indication(s) |
| This compound (IRL752) | Antagonist | α2-adrenoceptor antagonist.[3][4] | Parkinson's Disease (improving balance, reducing falls).[5] |
| SB-269970 | ~1.25 (pKi 8.9). | >50-fold selectivity against other 5-HT receptors. | Research tool, potential for anxiety and depression. |
| Lurasidone | 0.49. | D2 (1.68), 5-HT2A (2.03), 5-HT1A (6.75, partial agonist). | Schizophrenia, Bipolar Depression. |
| Vortioxetine | 19 (human). | SERT (1.6), 5-HT3 (3.7), 5-HT1A (15, agonist). | Major Depressive Disorder. |
Note: Ki values represent the inhibition constant, with lower values indicating higher binding affinity. Data is compiled from various preclinical studies and may vary based on experimental conditions.
This compound is distinguished by its dual antagonism of 5-HT7 and α2-adrenoceptors, a profile designed to enhance cortical signaling. Lurasidone exhibits the highest affinity for the 5-HT7 receptor among the compared antipsychotics. SB-269970 remains a benchmark selective antagonist for preclinical research due to its high potency and selectivity. Vortioxetine's multimodal action includes 5-HT7 antagonism as a component of its broader antidepressant profile.
Experimental Methodologies
The data presented in this guide are derived from standard, validated preclinical assays. Below are outlines of the typical experimental protocols used to determine the pharmacological characteristics of these 5-HT7 receptor antagonists.
Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of a compound for the 5-HT7 receptor and other receptors of interest.
-
General Protocol:
-
Tissue/Cell Preparation: Membranes are prepared from cells recombinantly expressing the human 5-HT7 receptor (e.g., HEK293 cells) or from brain tissue known to have high receptor density (e.g., guinea-pig cortex).
-
Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]-5-CT) and varying concentrations of the unlabeled antagonist (the compound being tested).
-
Separation and Scintillation Counting: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined. The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Functional Assays (e.g., Adenylyl Cyclase Activity)
-
Objective: To determine the functional activity of the compound, i.e., whether it acts as an antagonist, agonist, or inverse agonist.
-
General Protocol:
-
Cell Culture: Cells expressing the 5-HT7 receptor are cultured.
-
Stimulation: The cells are first incubated with the antagonist at various concentrations. Subsequently, a known 5-HT7 receptor agonist (e.g., 5-CT) is added to stimulate the receptor.
-
cAMP Measurement: Since the 5-HT7 receptor is coupled to Gs, its activation leads to an increase in intracellular cyclic AMP (cAMP) via adenylyl cyclase. The levels of cAMP are measured using techniques like radioimmunoassay or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced increase in cAMP is quantified. The antagonist potency is often expressed as a pA2 or pKB value.
-
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and processes involved, the following diagrams have been generated using the DOT language.
Caption: Canonical 5-HT7 receptor signaling pathway and point of antagonist inhibition.
References
- 1. SB-269970|Selective 5-HT7 Receptor Antagonist [benchchem.com]
- 2. Targeting the Serotonin 5-HT7 Receptor in the Search for Treatments for CNS Disorders: Rationale and Progress to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. IRLAB reports topline results from a Phase IIb study of this compound in patients with Parkinson's disease - IRLAB [irlab.se]
- 5. This compound (IRL752) - IRLAB [irlab.se]
For Researchers, Scientists, and Drug Development Professionals
Falls are a frequent and debilitating complication of Parkinson's disease, leading to significant morbidity, reduced quality of life, and increased healthcare costs. The management of falls in this patient population is complex and multifaceted. This guide provides a detailed, data-driven comparison of Pirepemat, an investigational therapeutic, with the current standard of care for the prevention of falls in individuals with Parkinson's disease.
Executive Summary
This compound is a novel drug candidate being developed to specifically address falls in Parkinson's disease by targeting neurological pathways in the prefrontal cortex.[1][2] Clinical trial data has indicated a potential reduction in fall rates, although with nuances regarding statistical significance across all patient subgroups.[1][2] The current standard of care is a multidisciplinary approach that combines non-pharmacological interventions, such as physical therapy and home safety modifications, with pharmacological strategies that include medication optimization and, in some cases, the use of cholinesterase inhibitors.[2] This guide will dissect the available evidence for both approaches, presenting a clear comparison of their mechanisms, efficacy, and experimental validation.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data available for this compound and standard of care interventions in reducing the rate of falls in Parkinson's disease patients.
Table 1: Efficacy of this compound in Clinical Trials
| Intervention | Study Phase | Key Finding | Statistical Significance | Source |
| This compound (600 mg daily) | Phase IIb (REACT-PD) | 42% reduction in fall rate after three months of treatment. | Did not reach statistical significance compared to placebo in the overall study population. | |
| This compound (medium plasma concentration) | Phase IIb (REACT-PD) - In-depth analysis | 51.5% reduction in fall rate after three months of treatment. | Statistically significant (p<0.05) vs. placebo in this subgroup. |
Table 2: Efficacy of Standard of Care Interventions
| Intervention | Type | Key Finding | Source |
| Exercise | Non-pharmacological | Approximately 35% reduction in fall rates. | |
| Supervised Exercise | Non-pharmacological | More effective in reducing falls compared to partially supervised or independent exercise. | |
| Home Environment Modification | Non-pharmacological | Can reduce the rate of falls by 23% compared to usual care. | |
| Cholinesterase Inhibitors (e.g., Rivastigmine) | Pharmacological | May reduce the rate of falls by up to 50%. |
Experimental Protocols
A detailed understanding of the methodologies employed in clinical studies is crucial for the critical appraisal of the evidence.
This compound: REACT-PD Phase IIb Study Protocol
The REACT-PD study was a Phase IIb clinical trial designed to evaluate the efficacy and safety of this compound on the frequency of falls in patients with Parkinson's disease.
-
Study Design: A randomized, double-blind, placebo-controlled study.
-
Participants: 104 patients with Parkinson's disease who had experienced at least two falls in the four weeks preceding the baseline visit.
-
Intervention: Patients were randomized to receive one of two doses of this compound or a placebo, administered three times daily for 84 days.
-
Primary Outcome: The primary endpoint was the change in the frequency of falls from the baseline period (four weeks prior to randomization) to the end of treatment, as assessed by a fall diary.
-
Secondary Outcomes: Included changes in the Movement Disorder Society - Unified Parkinson's Disease Rating Scale (MDS-UPDRS) part 2, Montreal Cognitive Assessment (MoCA), and other measures of cognitive, postural, motor, and mental functions.
Standard of Care: Methodological Approaches
The evidence for standard of care interventions is derived from a variety of study designs, including systematic reviews and meta-analyses of randomized controlled trials.
-
Exercise Interventions: A Cochrane review analyzing 13 trials with 1652 participants found that exercise consistently reduced fall rates. The interventions varied but often included balance, strength, and functional mobility training.
-
Cholinesterase Inhibitors: A Cochrane review of three trials with 242 participants indicated that cholinesterase inhibitors may reduce the rate of falls. These studies were typically placebo-controlled trials in patients with Parkinson's disease and a history of falls.
Mandatory Visualizations
Signaling Pathway of this compound
References
A Comparative Analysis of Pirepemat and Mesdopetam for Non-Motor Symptoms of Parkinson's Disease
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of Pirepemat and Mesdopetam, two investigational drugs targeting non-motor symptoms of Parkinson's disease. This document synthesizes available clinical trial data, details experimental methodologies, and visualizes the distinct signaling pathways of each compound.
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by a range of motor and non-motor symptoms. While current treatments primarily address motor control, there remains a significant unmet need for therapies targeting the debilitating non-motor aspects of the disease. This guide focuses on two novel drug candidates, this compound and Mesdopetam, which offer distinct pharmacological approaches to alleviating specific non-motor symptoms.
This compound is being investigated for its potential to reduce falls and improve cognitive function in PD patients. Its proposed mechanism involves the modulation of serotonin and adrenergic receptors. Mesdopetam, on the other hand, is a dopamine D3 receptor antagonist aimed at treating levodopa-induced dyskinesia (LID), a common and disruptive side effect of long-term levodopa therapy.
This comparative study will delve into the mechanisms of action, clinical efficacy, and safety profiles of both drugs based on recent clinical trial findings.
Quantitative Data Comparison
The following tables summarize the key quantitative data from the Phase IIb clinical trials of this compound (REACT-PD study) and Mesdopetam (NCT04435431 study).
| This compound (REACT-PD Study) | Data | Source |
| Primary Endpoint | Reduction in fall frequency | [1] |
| Dosage | 300 mg and 600 mg daily | [2][3] |
| Key Finding (600 mg daily) | 42% reduction in fall rate (not statistically significant vs. placebo) | [4][5] |
| Sub-analysis Finding | 51.5% reduction in fall rate in patients with medium plasma concentration (p<0.05 vs. placebo) | |
| Cognitive Assessment (MoCA) | Meaningful improvement in cognitive impairment at 600 mg daily (not statistically significant) |
| Mesdopetam (NCT04435431 Study) | Data | Source |
| Primary Endpoint | Change in daily "good ON-time" without troublesome dyskinesia | |
| Dosage | 2.5 mg, 5 mg, and 7.5 mg twice daily | |
| Primary Endpoint Result | Did not reach statistical significance compared to placebo | |
| Secondary Endpoint (UDysRS) | Statistically significant improvement in the Unified Dyskinesia Rating Scale | |
| UDysRS Result (7.5 mg bid at 12 weeks) | Nominal p-value = 0.026 | |
| UDysRS Responder Rate (7.5 mg bid) | 71.4% of subjects achieved clinically relevant improvement | |
| OFF-time | Dose-dependent numerical decrease compared to placebo |
Experimental Protocols
This compound: REACT-PD Study (NCT05258071)
The REACT-PD study was a randomized, double-blind, placebo-controlled, multicenter Phase IIb trial designed to evaluate the efficacy of this compound on the frequency of falls in individuals with Parkinson's disease.
-
Patient Population: The study enrolled patients aged 55-85 years with a diagnosis of idiopathic Parkinson's disease. Key inclusion criteria included a history of recurrent falls (at least two in the four weeks preceding baseline) and a Montreal Cognitive Assessment (MoCA) score indicative of mild cognitive impairment.
-
Intervention: Participants were randomized in a 1:1:1 ratio to receive one of two doses of this compound (300 mg or 600 mg daily) or a placebo. The treatment was administered orally three times a day for a duration of 12 weeks (84 days).
-
Primary Outcome Measure: The primary endpoint was the change in the frequency of falls from the 4-week baseline period to the end of the 12-week treatment period, as recorded in patient diaries.
-
Secondary Outcome Measures: Secondary endpoints included assessments of cognitive function (using the MoCA scale), motor and neuropsychiatric symptoms, postural function, and overall clinical impression of severity and improvement.
Mesdopetam: Phase IIb Study (NCT04435431)
This was a randomized, double-blind, placebo-controlled Phase IIb trial to assess the efficacy and safety of Mesdopetam in patients with Parkinson's disease experiencing levodopa-induced dyskinesia.
-
Patient Population: The study enrolled patients with Parkinson's disease who were experiencing at least two hours of troublesome dyskinesia per day. Participants were on a stable regimen of anti-Parkinson's medication.
-
Intervention: Patients were randomized to one of three doses of Mesdopetam (2.5 mg, 5 mg, or 7.5 mg) or a placebo, administered orally twice daily for 12 weeks.
-
Primary Outcome Measure: The primary endpoint was the change from baseline in the daily hours of "ON-time" without troublesome dyskinesia, referred to as "good ON-time," as recorded in 24-hour patient home diaries.
-
Secondary Outcome Measures: A key secondary endpoint was the change from baseline in the score of the modified Unified Dyskinesia Rating Scale (UDysRS), which assesses the severity and disability associated with dyskinesia. Other secondary measures included changes in OFF-time and motor aspects of daily living.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound acts as an antagonist at the 5-hydroxytryptamine 7 (5HT7) and alpha-2 adrenergic receptors, which is believed to strengthen nerve cell signaling in the prefrontal cortex. This action leads to an increase in the levels of the neurotransmitters dopamine and noradrenaline in this brain region, which are crucial for cognitive functions and balance control.
Caption: this compound's proposed mechanism of action.
Mesdopetam Signaling Pathway
Mesdopetam is a dopamine D3 receptor antagonist. In Parkinson's disease, particularly with long-term levodopa treatment, there can be an upregulation of D3 receptors in the brain. By blocking these receptors, Mesdopetam is thought to modulate the dopamine signaling pathways that contribute to the development of levodopa-induced dyskinesia.
Caption: Mesdopetam's proposed mechanism of action.
Experimental Workflow for a Phase IIb Clinical Trial
The following diagram illustrates a typical workflow for a Phase IIb clinical trial, such as those conducted for this compound and Mesdopetam.
Caption: Generalized Phase IIb clinical trial workflow.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. irlab.se [irlab.se]
- 3. IRLAB reports topline results from a Phase IIb study of this compound in patients with Parkinson's disease - IRLAB [irlab.se]
- 4. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
- 5. This compound (IRL752) - IRLAB [irlab.se]
Pirepemat for Fall Prevention in Parkinson's Disease: A Comparative Analysis of Long-Term Safety and Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Pirepemat with current alternative treatments for the prevention of falls in clinical populations with Parkinson's disease. The information is based on available experimental data from clinical trials to support an objective evaluation of its long-term safety and efficacy.
Introduction to this compound
This compound (formerly IRL752) is a novel, orally administered small molecule under development for the prevention of falls in individuals with Parkinson's disease. Its mechanism of action is centered on enhancing cortical neurotransmission. By acting as an antagonist at serotonin 5-HT7 and α2-adrenergic receptors, this compound aims to increase dopamine and norepinephrine levels in the prefrontal cortex. This targeted action is hypothesized to improve cognitive and motor functions that are crucial for maintaining balance and preventing falls. The World Health Organization has assigned this compound an International Nonproprietary Name (INN) with a unique suffix, recognizing its potential as a first-in-class treatment.
Comparison with Alternative Treatments
Currently, there are no approved pharmacological treatments specifically for the prevention of falls in Parkinson's disease, representing a significant unmet medical need. The existing management strategies are primarily non-pharmacological, with some off-label use of medications.
Pharmacological Alternatives: Cholinesterase Inhibitors
Cholinesterase inhibitors, such as rivastigmine and donepezil, are approved for the treatment of dementia in Parkinson's disease. Some clinical evidence suggests they may also reduce the rate of falls.
Non-Pharmacological Alternatives
Non-pharmacological interventions are the cornerstone of fall prevention in Parkinson's disease. These include:
-
Physical Therapy and Exercise: Tailored exercise programs focusing on balance, strength, and gait training have been shown to reduce the risk of falls. Modalities like Tai Chi and yoga are often recommended.
-
Home Safety Modifications: Environmental adjustments to reduce hazards, such as removing loose rugs and installing grab bars, are crucial in preventing falls.
-
Medication Management: Optimization of existing dopaminergic therapies to minimize "off" periods and side effects that can contribute to falls.
Efficacy Data Comparison
The following table summarizes the available efficacy data for this compound and its alternatives in reducing falls in Parkinson's disease patients.
| Intervention | Study/Analysis | Key Efficacy Endpoint | Reported Efficacy | p-value |
| This compound | Phase IIb (REACT-PD) - In-depth analysis | Reduction in fall rate | 51.5% reduction in a medium plasma concentration range | <0.05 vs. placebo |
| Phase IIb (REACT-PD) - Top-line results | Reduction in fall rate (600 mg dose) | 42% reduction | Not statistically significant | |
| Phase IIa | Reduction in fall frequency | 50% reduction | Not specified | |
| Rivastigmine | ReSPoND Phase II Trial | Reduction in falls per month | 1.4 falls/month (Rivastigmine) vs. 2.4 falls/month (Placebo) | 0.002 |
| Cochrane Review (2022) | Reduction in the rate of falls | ~50% reduction (low-certainty evidence) | Not specified | |
| Donepezil | Chung et al. (2010) | Reduction in falls per day | 0.13 falls/day (Donepezil) vs. 0.25 falls/day (Placebo) | <0.05 |
| Exercise | Cochrane Review (2022) | Reduction in the rate of falls | ~26% reduction (moderate-certainty evidence) | Not specified |
Safety and Tolerability Comparison
This table outlines the key safety and tolerability findings for this compound and cholinesterase inhibitors. Detailed adverse event data for the this compound Phase IIb trial are not yet publicly available but were reported to be evenly distributed between the treatment and placebo groups.
| Intervention | Study | Key Safety Findings | Common Adverse Events |
| This compound | Phase IIb (REACT-PD) | Adverse events reported by ~70% of participants, evenly distributed among this compound and placebo groups. One death was reported in the placebo group. | Not specified in detail |
| Phase IIa | Well-tolerated in patients with Parkinson's disease and cognitive impairment. | Not specified in detail | |
| Rivastigmine | ReSPoND Phase II Trial | Main adverse event was nausea. Two serious adverse events (worsening Parkinsonism) were possibly related to rivastigmine. | Nausea (31% in rivastigmine group vs. 5% in placebo) |
| Cholinesterase Inhibitors (general) | Cochrane Review (2022) | May increase the rate of non-fall-related adverse events by ~60% (low-certainty evidence). Most adverse events were mild and transient. | Not specified in detail |
Experimental Protocols
This compound: REACT-PD Phase IIb Study (NCT05258071)
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter Phase IIb study.
-
Participants: 104 individuals with Parkinson's disease, aged 55-85, with a history of recurrent falls (at least two in the four weeks preceding baseline) and a modified Hoehn & Yahr score of ≥2.5 in the "on" state. Participants were on a stable regimen of anti-Parkinson's medications.
-
Intervention: Participants were randomized (1:1:1) to receive one of two doses of this compound (300 mg/day or 600 mg/day) or a matching placebo for 12 weeks.
-
Primary Outcome: Change in the frequency of falls from the 4-week baseline period to the end of the 12-week treatment period, as recorded in a patient diary.
-
Secondary Outcomes: Assessments of cognitive function (Montreal Cognitive Assessment - MoCA), motor function (Movement Disorder Society - Unified Parkinson's Disease Rating Scale - MDS-UPDRS), balance, and clinical global impression of severity and improvement.
Rivastigmine: ReSPoND Phase II Study
-
Study Design: A randomized, double-blind, placebo-controlled Phase II trial.
-
Participants: 130 non-demented Parkinson's disease patients who had fallen at least once in the previous year and could walk 18 meters unassisted.
-
Intervention: Participants received either oral rivastigmine, titrated up to 12 mg per day over 12 weeks, or a placebo, for a total of 32 weeks.
-
Primary Outcome: Difference in step-time variability during normal walking and dual-task walking conditions.
-
Secondary Outcome: Rate of falls per month.
Signaling Pathways and Experimental Workflows
A Cross-Study Comparison of Pirepemat's Cognitive Enhancement Effects in the Context of Parkinson's Disease
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of Pirepemat's cognitive enhancement effects with other therapeutic alternatives for cognitive impairment in Parkinson's disease. This analysis is based on available preclinical and clinical data, with a focus on quantitative outcomes and experimental methodologies.
Introduction
Cognitive impairment is a common and debilitating non-motor symptom of Parkinson's disease (PD), progressing from mild cognitive impairment (PD-MCI) to Parkinson's disease dementia (PDD). The underlying pathophysiology is complex, involving deficits in multiple neurotransmitter systems, including dopamine, acetylcholine, and norepinephrine. This compound (IRL752) is an investigational drug being developed by IRLAB Therapeutics for the treatment of falls and cognitive impairment in PD. Its unique mechanism of action as a 5-HT7 and alpha-2 receptor antagonist, leading to enhanced cortical levels of dopamine, norepinephrine, and acetylcholine, makes it a promising candidate for addressing the multifaceted nature of cognitive dysfunction in PD.[1][2][3] This guide compares the cognitive effects of this compound with established and emerging treatments for cognitive impairment in PD, including cholinesterase inhibitors, dopamine agonists, and glutamatergic modulators.
Comparative Analysis of Cognitive Enhancement Effects
The following tables summarize the available quantitative data from clinical trials investigating the cognitive effects of this compound and comparator drugs in patients with Parkinson's disease. Due to the variability in study designs and cognitive assessment tools, a direct head-to-head comparison is challenging. The Montreal Cognitive Assessment (MoCA) and the Mini-Mental State Examination (MMSE) are frequently used screening tools for cognitive impairment, with the MoCA being generally considered more sensitive for detecting mild cognitive deficits in PD.
Table 1: Clinical Trials of this compound for Cognitive Impairment in Parkinson's Disease
| Drug/Dosage | Study Phase | Patient Population | N | Cognitive Assessment | Mean Change from Baseline (Drug) | Mean Change from Baseline (Placebo) | p-value | Citation(s) |
| This compound (600 mg/day) | Phase IIb (REACT-PD) | Parkinson's Disease | 104 (total randomized) | MoCA | Meaningful improvement reported | Not specified | Not statistically significant | [3][4] |
Data on specific mean change and p-value for MoCA scores in the REACT-PD trial have not been publicly released.
Table 2: Clinical Trials of Comparator Drugs for Cognitive Impairment in Parkinson's Disease
| Drug Class | Drug/Dosage | Study Phase | Patient Population | N | Cognitive Assessment | Mean Change from Baseline (Drug) | Mean Change from Baseline (Placebo) | p-value | Citation(s) |
| Cholinesterase Inhibitor | Donepezil (5-10 mg/day) | Crossover RCT | PD with cognitive impairment | 14 | MMSE | +2.1 (SD 2.7) | +0.3 (SD 3.2) | 0.013 | |
| Dopamine Agonist | Rotigotine (2-4 mg/24h) | Open-label | PD with sleep disturbances | 15 | MoCA | +1.6 | N/A (open-label) | 0.0029 | |
| MAO-B Inhibitor (multimodal) | Safinamide (50-100 mg/day) | RCT | Apathetic, non-demented PD | 30 | MoCA | No significant change | No significant change | Not significant | |
| NMDA Receptor Antagonist | Memantine (20 mg/day) | RCT | PD-MCI | 10 | Neuropsychological tests | No improvement | N/A (crossover) | Not significant |
Experimental Protocols
A detailed understanding of the methodologies employed in the clinical trials is crucial for interpreting the comparative data.
This compound: REACT-PD (Phase IIb)
-
Objective: To evaluate the efficacy, safety, and tolerability of two doses of this compound compared to placebo in reducing the frequency of falls in people with Parkinson's disease. Cognitive function was a secondary outcome.
-
Design: A randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants: 104 individuals with Parkinson's disease.
-
Intervention: Participants were randomized to receive this compound (300 mg/day or 600 mg/day) or placebo for 12 weeks.
-
Cognitive Assessment: The Montreal Cognitive Assessment (MoCA) was administered to evaluate cognitive function.
Donepezil
-
Objective: To assess the efficacy and safety of donepezil for cognitive impairment in Parkinson's disease.
-
Design: A double-blind, randomized, placebo-controlled, crossover study.
-
Participants: 14 patients with Parkinson's disease and cognitive impairment.
-
Intervention: Patients received donepezil (5 or 10 mg/day) or a matching placebo for two sequential 10-week periods.
-
Cognitive Assessment: The Mini-Mental State Examination (MMSE) was a primary outcome measure.
Rotigotine
-
Objective: To investigate the effect of rotigotine on cognitive function, daytime sleepiness, and sleep problems in Parkinson's disease.
-
Design: A single-center, 3-month, open-label pilot study.
-
Participants: 15 patients with Parkinson's disease and sleep disturbances.
-
Intervention: Participants received rotigotine transdermal patches (2 to 4 mg/24h) for 3 months.
-
Cognitive Assessment: The Montreal Cognitive Assessment (MoCA) was used to evaluate cognitive function.
Safinamide
-
Objective: To evaluate the effects of safinamide on apathy in non-demented patients with Parkinson's disease, with cognition as a secondary endpoint.
-
Design: A 24-week, two-site, randomized, double-blind, placebo-controlled, parallel-group exploratory study.
-
Participants: 30 non-demented individuals with Parkinson's disease on stable dopaminergic therapy.
-
Intervention: Participants were randomized to receive adjunct safinamide (50 mg/day for 2 weeks, then 100 mg/day for 22 weeks) or placebo.
-
Cognitive Assessment: Cognitive function was assessed as a secondary outcome.
Memantine
-
Objective: To investigate the effects of memantine on brain function in patients with Parkinson's disease and mild cognitive impairment (PD-MCI).
-
Design: A randomized, double-blinded, crossover study.
-
Participants: 10 patients with PD-MCI.
-
Intervention: Patients received memantine (titrated up to 20 mg/day) and placebo in two separate intervention periods, separated by a washout period.
-
Cognitive Assessment: Neuropsychological tests, including the visuospatial n-back test, were performed.
Signaling Pathways and Mechanisms of Action
The cognitive-enhancing effects of these drugs are mediated by their distinct interactions with various neurotransmitter systems.
This compound Signaling Pathway
This compound's primary mechanism involves the antagonism of 5-HT7 and alpha-2 adrenergic receptors. This dual antagonism is thought to disinhibit cortical pyramidal neurons, leading to a preferential increase in the release of dopamine and norepinephrine in the prefrontal cortex. This targeted enhancement of cortical catecholamines, along with a downstream increase in acetylcholine, is hypothesized to improve cognitive functions such as attention, working memory, and executive function.
This compound's dual antagonism enhances cortical neurotransmission.
Cholinesterase Inhibitors Signaling Pathway
Cholinesterase inhibitors, such as donepezil and rivastigmine, increase the synaptic availability of acetylcholine by inhibiting its breakdown by acetylcholinesterase (AChE) and, in the case of rivastigmine, butyrylcholinesterase (BuChE). The resulting enhancement of cholinergic neurotransmission is thought to ameliorate cognitive deficits, particularly in attention and memory, which are associated with cholinergic pathway degeneration in Parkinson's disease.
Cholinesterase inhibitors increase acetylcholine levels.
Dopamine Agonists Signaling Pathway
Dopamine agonists, such as rotigotine and pramipexole, directly stimulate dopamine receptors (primarily D2 and D3 subtypes). While their primary use is to manage motor symptoms, their impact on cognition is complex. Stimulation of dopaminergic pathways in the prefrontal cortex is believed to be important for executive functions. However, overstimulation of mesolimbic pathways can sometimes have detrimental cognitive effects. The net effect on cognition can vary depending on the specific agonist, dose, and individual patient characteristics.
Dopamine agonists directly stimulate dopamine receptors.
Glutamatergic Modulators Signaling Pathway
Glutamatergic modulators, such as the NMDA receptor antagonist memantine, aim to normalize the overactive glutamatergic system implicated in the pathophysiology of neurodegenerative diseases. By blocking NMDA receptors, memantine is thought to reduce excitotoxicity and improve the signal-to-noise ratio of glutamatergic neurotransmission, which may have a modest beneficial effect on cognition.
Glutamatergic modulators regulate NMDA receptor activity.
Conclusion
This compound represents a novel approach to treating cognitive impairment in Parkinson's disease by targeting multiple neurotransmitter systems through its unique mechanism of action. While the topline results from the Phase IIb REACT-PD study suggest a potential for cognitive benefit, the lack of statistical significance and the absence of detailed quantitative data make a definitive comparison with other cognitive enhancers challenging at this time.
Cholinesterase inhibitors, such as donepezil, have demonstrated statistically significant, albeit modest, improvements in global cognitive measures like the MMSE in patients with PD and cognitive impairment. Dopamine agonists have shown variable effects on cognition, with some studies suggesting potential benefits, particularly with agents like rotigotine, while others have raised concerns about potential negative impacts. Glutamatergic modulators like memantine have not consistently shown significant cognitive benefits in the PD population.
Further analysis of the this compound Phase IIb data, including the specific changes in MoCA scores, will be crucial for a more robust comparison. Additionally, future head-to-head clinical trials comparing this compound with other cognitive enhancers using standardized cognitive assessment batteries are needed to definitively establish its relative efficacy and place in the therapeutic landscape for cognitive impairment in Parkinson's disease. The preclinical data suggesting pro-cognitive effects in animal models provide a strong rationale for continued investigation into this compound's potential as a cognitive enhancer in this patient population.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. The last patient has now completed the full treatment period in IRLAB's Phase IIb study with this compound - IRLAB [irlab.se]
- 3. IRLAB reports topline results from a Phase IIb study of this compound in patients with Parkinson's disease - IRLAB [irlab.se]
- 4. Basic roles of key molecules connected with NMDAR signaling pathway on regulating learning and memory and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
Pirepemat in Parkinson's: A Comparative Analysis for a High-Risk Subtype
A new investigational drug, Pirepemat, is showing promise for treating falls and cognitive impairment in a specific subgroup of Parkinson's disease patients. This guide provides a detailed comparison of this compound with current therapeutic alternatives, supported by available experimental data, for researchers, scientists, and drug development professionals.
This compound (IRL752), a novel oral small molecule developed by IRLAB Therapeutics, is designed to address the unmet needs of Parkinson's disease patients who suffer from frequent falls and cognitive deficits. These symptoms are hallmarks of the Postural Instability and Gait Difficulty (PIGD) subtype of Parkinson's, which is associated with a more rapid disease progression and reduced quality of life. This guide will delve into the efficacy of this compound within this patient population and compare it to existing treatment options.
Targeting the Untreated: this compound's Mechanism of Action
This compound is a cortical enhancer that acts as an antagonist at the 5-HT7 and alpha-2 adrenergic receptors. This action is believed to increase the levels of the neurotransmitters norepinephrine and dopamine in the prefrontal cortex, a brain region crucial for cognitive functions and balance control. By strengthening nerve cell signaling in this area, this compound aims to improve postural stability and cognitive function.[1][2]
Efficacy of this compound in the PIGD Subtype
Clinical trials for this compound have focused on patients with a history of falls and evidence of cognitive impairment, characteristics that closely align with the PIGD subtype.
Table 1: Summary of this compound Clinical Trial Data
| Trial | Phase | Number of Patients | Patient Population | Key Efficacy Endpoints | Results |
| REACT-PD (NCT05258071) | IIb | 104 | PD with recurrent falls & mild cognitive impairment (MoCA score ≥10 and <26) | Change in fall rate | - 42% reduction in fall rate with 600 mg daily (not statistically significant vs. placebo).[3][4][5]- In a medium plasma concentration range, a statistically significant 51.5% reduction in fall rate was observed (p<0.05 vs. placebo).- Meaningful improvement in cognition (MoCA score) with 600 mg daily (not statistically significant). |
| Phase IIa | IIa | 32 | Advanced PD with cognitive impairment | Fall frequency, postural stability, cognitive and psychiatric symptoms | - 50% reduction in fall frequency.- Significant improvement in postural stability/balance.- Reduced apathy and trend towards improvement in cognitive impairment. |
Comparison with Alternative Treatments
Currently, there are no approved pharmacological treatments specifically for falls in Parkinson's disease. Management primarily relies on non-pharmacological approaches and off-label use of certain medications. For cognitive impairment, treatment options are limited.
Treatments for Falls
The primary comparator for this compound in reducing falls are cholinesterase inhibitors, which are approved for dementia in Parkinson's disease but have been studied for their effect on gait and balance.
Table 2: Comparison of Treatments for Falls in Parkinson's Disease
| Treatment | Mechanism of Action | Efficacy Data |
| This compound | 5-HT7 and alpha-2 receptor antagonist | - Up to 51.5% reduction in fall rate in a specific plasma concentration range. |
| Rivastigmine | Cholinesterase inhibitor | - 45% reduction in fall rate (Phase II study).- Improved gait stability (reduced step-time variability). |
| Donepezil | Cholinesterase inhibitor | - Approximately 50% reduction in falls in patients with postural instability (small crossover study). |
| Physical Therapy | Non-pharmacological | - Improves balance, gait, and muscle strength. Reduces risk of falling. |
Treatments for Cognitive Impairment
This compound's potential cognitive benefits are compared against the standard of care and other investigational drugs for mild cognitive impairment (PD-MCI) and Parkinson's disease dementia (PDD).
Table 3: Comparison of Treatments for Cognitive Impairment in Parkinson's Disease
| Treatment | Mechanism of Action | Efficacy Data | Approved for |
| This compound | 5-HT7 and alpha-2 receptor antagonist | - Meaningful improvement in MoCA scores (Phase IIb, not statistically significant).- Reduced apathy and trend towards cognitive improvement (Phase IIa). | Investigational |
| Rivastigmine | Cholinesterase inhibitor | - Improves cognition (ADAS-cog, MMSE) and global function in PDD. | PDD |
| Donepezil | Cholinesterase inhibitor | - Conflicting results in PDD studies. | Off-label use |
| Memantine | NMDA receptor antagonist | - No significant improvement in cognition in PDD.- Did not improve visuospatial working memory in PD-MCI. | Investigational |
Experimental Protocols
This compound REACT-PD (Phase IIb) Study Protocol (NCT05258071)
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter study.
-
Participants: 104 patients with idiopathic Parkinson's disease, aged 55-85, with a history of recurrent falls (at least 2 in the 4 weeks before baseline), a modified Hoehn & Yahr score of ≥2.5, and a Montreal Cognitive Assessment (MoCA) score of ≥10 and <26.
-
Intervention: Patients were randomized (1:1:1) to receive one of two doses of this compound (300 mg or 600 mg daily) or a placebo for 12 weeks.
-
Primary Outcome: Change in the frequency of falls, as recorded in a patient diary.
-
Secondary Outcomes: Assessments of cognitive, postural, motor, and mental functions.
Rivastigmine for Falls (ReSPonD) Study Protocol
-
Study Design: A phase II, randomized, double-blind, placebo-controlled trial.
-
Participants: 130 non-demented patients with Parkinson's disease who had fallen at least once in the previous year and could walk 18 meters unassisted.
-
Intervention: Rivastigmine (titrated to 12 mg per day) or placebo for 32 weeks.
-
Primary Outcome: Difference in step-time variability during normal walking and dual-task walking.
-
Secondary Outcome: Fall rate.
Conclusion
This compound presents a novel approach for a challenging-to-treat population of Parkinson's disease patients who are at a high risk of falls and are experiencing cognitive decline. While the primary endpoint in the Phase IIb trial did not reach statistical significance, the finding of a significant reduction in falls within a specific plasma concentration range is promising and warrants further investigation in a Phase III trial with optimized dosing.
Compared to the off-label use of cholinesterase inhibitors for falls, this compound's targeted mechanism on cortical enhancement may offer a more direct therapeutic strategy. For cognitive impairment, where treatment options are scarce, particularly for PD-MCI, this compound's potential to improve cognitive function, even if not yet statistically significant, is a noteworthy development. Further research is needed to confirm these preliminary findings and to fully understand this compound's place in the management of Parkinson's disease, especially within the PIGD subtype.
References
Biomarker Discovery to Validate Pirepemat's Mechanism of Action in Humans: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of biomarker strategies relevant to validating the mechanism of action of Pirepemat (IRL752) in human subjects. This compound is an investigational drug under development for reducing falls and treating cognitive impairment in Parkinson's disease.[1] Its novel mechanism as a "cortical enhancer" necessitates a robust biomarker plan to demonstrate target engagement and downstream pharmacological effects.[2] While specific biomarker data from this compound's clinical trials are not yet publicly available, this guide outlines the key methodologies and potential biomarkers based on its known mechanism and compares them with approaches used for other central nervous system (CNS) drugs targeting similar pathways.
This compound's Proposed Mechanism of Action
This compound is designed to enhance neurotransmission in the prefrontal cortex by acting as an antagonist at the serotonin 5-HT7 and alpha-2 adrenergic receptors.[1] This dual antagonism is hypothesized to lead to a localized increase in the levels of key neurotransmitters—dopamine, norepinephrine, and acetylcholine—in the cortex, thereby improving cognitive function and postural stability.[3] The clinical development program aims to translate this neurochemical effect into meaningful clinical outcomes, such as a reduction in the frequency of falls in Parkinson's disease patients.[3] Recent Phase IIb data showed a statistically significant reduction in fall rate in a specific plasma concentration range of the drug.
References
Safety Operating Guide
Navigating the Disposal of Pirepemat: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals engaged in the study of Pirepemat, a cortical-preferring catecholamine agent under investigation for Parkinson's disease, the proper disposal of this investigational compound is a critical component of laboratory safety and regulatory compliance.[1] While a specific Safety Data Sheet (SDS) detailing the disposal procedures for this compound is not publicly available, this guide provides a comprehensive framework based on general best practices for the disposal of non-hazardous investigational pharmaceutical waste.
Core Principles of Pharmaceutical Waste Management
The responsible disposal of any chemical or pharmaceutical agent hinges on a clear understanding of its potential hazards. For investigational compounds like this compound, where comprehensive hazard information may be limited, a cautious and compliant approach is paramount. The primary goals are to prevent environmental contamination and to ensure the safety of all personnel.
All unused or returned investigational medications must be destroyed in accordance with federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[2][3] It is crucial to consult with your institution's Environmental Health and Safety (EHS) department to ensure adherence to all applicable guidelines.[2]
Step-by-Step Disposal Protocol for this compound
The following steps outline a general procedure for the disposal of this compound, assuming it is not classified as a hazardous waste.
-
Segregation: The first and most critical step is to segregate pharmaceutical waste from other waste streams, such as biohazardous or regular trash.[4] this compound waste should never be disposed of in a standard red biohazard bag.
-
Hazard Assessment: Contact your institution's EHS department to determine if this compound is considered a hazardous waste according to RCRA guidelines. This determination will dictate the subsequent disposal pathway.
-
Non-Hazardous Disposal Pathway: If this compound is deemed non-hazardous, it can typically be disposed of in a designated container for non-hazardous pharmaceutical waste. These containers are often white with blue lids.
-
Empty Containers: Empty oral medication bottles that do not contain any patient information can usually be discarded in the regular trash. Any labels with personally identifiable information must be removed or obscured.
-
Partial Containers: Vials or bottles containing residual or unused this compound should be placed in the designated non-hazardous pharmaceutical waste container for incineration.
-
-
Hazardous Disposal Pathway: If this compound is classified as hazardous (e.g., falls under the P- or U-list of RCRA), it must be collected by your institution's EHS department for transport to an approved hazardous waste vendor for incineration. These materials are typically placed in black containers.
-
Documentation: Maintain meticulous records of all disposed investigational drugs. A certificate of destruction should be obtained from the disposal vendor and kept on file for a minimum of three years.
Decision Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
